SARS-CoV-2 3CLpro-IN-15
Beschreibung
The exact mass of the compound p,beta-Dinitrostyrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-nitro-4-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABXLWPUIWFTNM-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879316 | |
| Record name | 4-NITRO-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5576-98-7, 3156-41-0 | |
| Record name | 1-Nitro-4-[(1E)-2-nitroethenyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5576-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p,beta-Dinitrostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p,.beta.-Dinitrostyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p,.beta.-Dinitrostyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p,.beta.-Dinitrostyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-NITRO-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Inhibition of SARS-CoV-2 3CL Protease: A Technical Guide
Disclaimer: The specific compound "SARS-CoV-2 3CLpro-IN-15" is not readily identifiable in publicly available scientific literature. This guide provides a comprehensive overview of the mechanism of action for representative SARS-CoV-2 3C-like protease (3CLpro) inhibitors, utilizing publicly accessible data and established experimental protocols as a proxy.
Introduction to SARS-CoV-2 3CLpro as a Therapeutic Target
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on a complex interplay of viral and host cellular machinery for its replication and propagation. A key player in the viral life cycle is the 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This cysteine protease is essential for processing the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are vital for viral replication.[4][5] The absence of a close human homolog makes 3CLpro an attractive and validated target for the development of antiviral therapeutics with a potentially high therapeutic index.[4][6] Inhibitors of 3CLpro function by blocking the proteolytic activity of the enzyme, thereby halting the viral replication cascade.[7]
The Catalytic Mechanism of SARS-CoV-2 3CLpro
SARS-CoV-2 3CLpro is a cysteine protease that utilizes a catalytic dyad composed of Cysteine-145 and Histidine-41 to cleave the viral polyprotein.[8] The catalytic process involves a nucleophilic attack by the deprotonated thiol group of Cys145 on the carbonyl carbon of the scissile bond in the substrate peptide.[8] This forms a tetrahedral intermediate that subsequently collapses, leading to the cleavage of the peptide bond and the release of the N-terminal fragment. The resulting acyl-enzyme intermediate is then hydrolyzed to release the C-terminal fragment and regenerate the active enzyme.
Quantitative Assessment of 3CLpro Inhibitors
The potency of 3CLpro inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and, in some cases, their equilibrium dissociation constant (Ki). These values are determined through enzymatic assays that measure the residual activity of 3CLpro in the presence of varying concentrations of the inhibitor. The following table summarizes the IC50 values for several representative 3CLpro inhibitors identified in a quantitative high-throughput screening (qHTS) study.
| Compound | 3CLpro IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Reference |
| GC376 | 0.17 | - | - | [1] |
| Walrycin B | 0.26 | - | 4.25 | [1][3] |
| Z-FA-FMK | 11.39 | 0.13 | > 57.5 | [1][2] |
| Hydroxocobalamin | 3.29 | Not effective | > 57.5 | [1][2] |
| Suramin sodium | 6.5 | Not effective | > 57.5 | [1][2] |
| Z-DEVD-FMK | 6.81 | Not effective | > 57.5 | [1][2] |
Experimental Protocols
SARS-CoV-2 3CLpro Enzymatic Assay
This assay is designed to quantify the enzymatic activity of 3CLpro and assess the inhibitory potential of test compounds.
Principle: A fluorogenic peptide substrate containing a cleavage site for 3CLpro is used. The substrate is flanked by a fluorescent reporter (e.g., Edans) and a quencher (e.g., Dabcyl). In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by 3CLpro, the reporter is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
Reconstitute recombinant SARS-CoV-2 3CLpro to a working concentration (e.g., 50 nM).[3]
-
Prepare the fluorogenic substrate to a working concentration (e.g., below the determined Km value).[3]
-
Serially dilute test compounds in the assay buffer.
-
-
Assay Procedure:
-
Add a small volume of the test compound solution to the wells of a microplate.
-
Add the 3CLpro enzyme solution to each well and pre-incubate with the compounds for a defined period (e.g., 60 minutes at 37°C) to allow for binding.[9]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cytopathic Effect (CPE) Assay
This cell-based assay evaluates the ability of a compound to protect host cells from virus-induced cell death.
Principle: Susceptible host cells (e.g., Vero E6) are infected with SARS-CoV-2 in the presence of test compounds. If a compound inhibits viral replication, it will prevent the virus from inducing a cytopathic effect (i.e., cell death), and the cells will remain viable. Cell viability is typically assessed using a colorimetric or fluorometric readout.
Protocol Outline:
-
Cell Culture:
-
Culture Vero E6 cells in appropriate media and conditions.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the test compounds.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Infect the cells with a known titer of SARS-CoV-2.
-
Include uninfected cells as a negative control and infected, untreated cells as a positive control for CPE.
-
-
Incubation:
-
Incubate the plates for a period sufficient for the virus to induce CPE in the positive control wells (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTS) to each well.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the uninfected and infected controls.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).
-
Conclusion
The SARS-CoV-2 3CL protease remains a critical target for the development of effective antiviral therapies. The methodologies outlined in this guide provide a framework for the identification and characterization of potent 3CLpro inhibitors. Through a combination of robust enzymatic and cell-based assays, researchers can continue to advance promising lead compounds toward clinical development, ultimately contributing to a broader arsenal of treatments against COVID-19 and future coronavirus outbreaks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. portlandpress.com [portlandpress.com]
- 7. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 8. dovepress.com [dovepress.com]
- 9. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis of SARS-CoV-2 3CLpro Inhibition: A Technical Overview
Disclaimer: Initial searches for the specific inhibitor "IN-15" did not yield publicly available scientific data regarding its interaction with SARS-CoV-2 3CLpro. Therefore, this technical guide utilizes the well-characterized, repurposed hepatitis C virus drug, Boceprevir , as a representative covalent inhibitor to elucidate the structural and mechanistic principles of SARS-CoV-2 3CLpro inhibition. Boceprevir, an α-ketoamide, serves as an excellent exemplar of covalent inhibition of this critical viral enzyme.
Introduction to SARS-CoV-2 3CLpro as a Therapeutic Target
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on a complex process of viral replication and protein maturation. Central to this is the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites, releasing functional non-structural proteins that are essential for viral replication. Due to its critical role in the viral life cycle and the absence of a close human homolog, 3CLpro is a prime target for the development of antiviral therapeutics.
Inhibition of 3CLpro blocks the viral replication cascade, making it an attractive strategy for combating COVID-19. Boceprevir, originally an inhibitor of the hepatitis C virus NS3/4A serine protease, has been shown to effectively inhibit the SARS-CoV-2 3CLpro. Its mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue in the active site of the enzyme.
Quantitative Inhibitory and Structural Data
The inhibitory potency and structural details of boceprevir's interaction with SARS-CoV-2 3CLpro have been extensively studied. The following tables summarize key quantitative data.
| Inhibitor | Target | IC50 (μM) | Assay Type | Reference |
| Boceprevir | SARS-CoV-2 3CLpro | 1.59 | FRET-based enzymatic assay | [1] |
| Boceprevir | SARS-CoV-2 3CLpro | 4.13 | FRET-based enzymatic assay | [2] |
Table 1: In vitro Inhibitory Activity of Boceprevir against SARS-CoV-2 3CLpro. The 50% inhibitory concentration (IC50) values demonstrate boceprevir's ability to block the enzymatic activity of the main protease.
| PDB ID | Inhibitor | Resolution (Å) | Key Interacting Residues | Binding Mode | Reference |
| 6ZRU | Boceprevir | 2.10 | His41, Cys145, His163, Glu166 | Covalent | [3][4] |
Table 2: Crystallographic Data for Boceprevir in Complex with SARS-CoV-2 3CLpro. This table outlines the high-resolution crystal structure of the boceprevir-3CLpro complex, highlighting the key residues involved in the interaction.[3][4]
Structural Basis of Boceprevir Inhibition
The co-crystal structure of boceprevir in complex with SARS-CoV-2 3CLpro (PDB ID: 6ZRU) reveals the precise molecular interactions that underpin its inhibitory activity.[3][4] Boceprevir binds in the substrate-binding cleft of the protease, which is located between domains I and II of the enzyme.
The key feature of boceprevir's inhibitory mechanism is the formation of a covalent bond between its α-ketoamide warhead and the sulfur atom of the catalytic Cys145 residue. This nucleophilic attack by the deprotonated thiol of Cys145 on the electrophilic ketone of boceprevir results in a stable hemithioacetal adduct, effectively inactivating the enzyme.
In addition to this covalent interaction, boceprevir's binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues in the active site:
-
His41: Forms a hydrogen bond with the inhibitor.
-
His163 and Glu166: Engage in hydrogen bonding, further anchoring the inhibitor in the binding pocket.
The cyclobutyl and tert-butyl groups of boceprevir occupy the hydrophobic S1 and S2 pockets of the active site, respectively, mimicking the natural substrate and contributing to the binding affinity.
Experimental Protocols
The characterization of 3CLpro inhibitors like boceprevir relies on a combination of biochemical and structural biology techniques.
Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Assay
This assay is commonly used to measure the enzymatic activity of 3CLpro and to determine the potency of inhibitors.
Principle: A synthetic peptide substrate is designed with a fluorophore and a quencher at its ends. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.
Detailed Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.
-
Enzyme: Purified recombinant SARS-CoV-2 3CLpro.
-
Substrate: A FRET-based peptide substrate, e.g., Dabcyl-KTSAVLQ↓SGFRKM-Edans, where '↓' indicates the cleavage site.
-
Inhibitor: Boceprevir, dissolved in DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of boceprevir in the assay buffer.
-
In a 96-well or 384-well plate, add the diluted inhibitor solutions.
-
Add a solution of SARS-CoV-2 3CLpro (final concentration typically in the nanomolar range) to each well and incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate (final concentration typically near its Km value).
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm for the Edans/Dabcyl pair).
-
Record fluorescence readings at regular intervals for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence increase.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
X-ray Crystallography
Determining the co-crystal structure of an inhibitor bound to 3CLpro provides invaluable insights into its binding mode and the specific molecular interactions.
Detailed Protocol:
-
Protein Expression and Purification:
-
Express recombinant SARS-CoV-2 3CLpro in a suitable expression system, such as E. coli.
-
Purify the protein to high homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
-
Crystallization:
-
Incubate the purified 3CLpro with a molar excess of the inhibitor (boceprevir) to ensure complex formation.
-
Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop) with various commercially available or custom-made crystallization screens.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known structure of 3CLpro as a search model.
-
Build the inhibitor into the electron density map and refine the structure to achieve good agreement between the model and the experimental data.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
The structural and mechanistic understanding of how inhibitors like boceprevir target the SARS-CoV-2 3CLpro is fundamental for the rational design of novel and potent antiviral therapeutics. The covalent interaction with the catalytic Cys145, guided by specific non-covalent interactions within the substrate-binding pocket, provides a robust framework for developing next-generation inhibitors with improved efficacy and pharmacokinetic properties to address the ongoing challenge of COVID-19 and future coronavirus outbreaks. The detailed experimental protocols outlined in this guide serve as a foundation for the continued research and development in this critical area.
References
- 1. researchgate.net [researchgate.net]
- 2. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing the HCV NS3–4A protease drug boceprevir as COVID-19 therapeutics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00367K [pubs.rsc.org]
- 4. rcsb.org [rcsb.org]
An In-Depth Technical Guide on the Covalent Binding of SARS-CoV-2 3CLpro-IN-15 to Cys145
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the novel inhibitor, SARS-CoV-2 3CLpro-IN-15, and its target, the main protease (3CLpro or Mpro) of SARS-CoV-2. A critical enzyme in the viral life cycle, 3CLpro is a primary target for antiviral drug development.[1][2][3] IN-15, a β-nitrostyrene derivative, has been identified as a potent inhibitor of this enzyme, putatively acting through covalent modification of the catalytic cysteine residue, Cys145.[4][5] This document details the quantitative data available, outlines relevant experimental protocols, and visualizes the key pathways and workflows involved in the study of this inhibitor.
Quantitative Data Summary
This compound, also identified as 4-nitro-β-nitrostyrene, has demonstrated significant inhibitory activity against the viral main protease.[4][5] The following table summarizes the key quantitative metric reported for this compound.
| Compound Name | Alias | Target | Assay Type | IC50 (μM) |
| This compound | 4-nitro-β-nitrostyrene (compound a) | SARS-CoV-2 3CLpro | In vitro enzyme activity inhibition | 0.7297 |
Mechanism of Action: Covalent Inhibition
IN-15 is classified as a β-nitrostyrene, a class of compounds known to act as Michael acceptors.[4][5] The proposed mechanism of inhibition involves a nucleophilic attack by the thiolate group of the catalytic Cys145 residue on the electrophilic β-carbon of the nitrostyrene scaffold. This forms a stable covalent bond, thereby irreversibly inactivating the enzyme. Molecular docking studies support this hypothesis, showing that IN-15 can fit within the active site of 3CLpro, positioning the reactive Michael acceptor moiety in close proximity to Cys145.[5] The interaction is further stabilized by hydrogen bonds between the inhibitor's nitro group and the backbone amide of Gly143, as well as π-π stacking between the inhibitor's aryl ring and the imidazole ring of His41.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of the covalent SARS-CoV-2 3CLpro inhibitors from Ginkgo biloba extract via integrating chemoproteomic and biochemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Blueprint of a COVID-19 Therapeutic: A Technical Guide to the Chemical Synthesis of Nirmatrelvir
For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the chemical synthesis pathway of Nirmatrelvir (formerly PF-07321332), the potent orally active inhibitor of SARS-CoV-2 3CL protease and the active pharmaceutical ingredient in Paxlovid. This guide delineates the multi-step synthetic route, presenting detailed experimental protocols and quantitative data to facilitate comprehension and replication.
Nirmatrelvir is a peptidomimetic covalent inhibitor that targets the catalytic cysteine (Cys145) residue within the active site of the main protease (Mpro) of SARS-CoV-2, an enzyme essential for viral replication.[1] Its intricate molecular architecture necessitates a sophisticated and efficient synthetic strategy. This document will focus on a convergent synthesis approach, a common strategy to maximize yield and efficiency in the production of complex molecules.
Unveiling the Synthetic Trajectory
The synthesis of Nirmatrelvir can be conceptually divided into the preparation of key fragments followed by their strategic coupling. The core of this process involves the synthesis of a homochiral amino acid derivative and a homochiral amino amide, which are then joined, and the resulting intermediate is further modified to yield the final active compound.[1] A notable seven-step, three-pot synthesis has been reported, achieving an impressive overall yield of 70%.[2] This efficient route minimizes the need for purification of intermediates, a significant advantage in large-scale production.
Quantitative Overview of a Synthetic Approach
The following table summarizes the quantitative data for a reported synthetic route to Nirmatrelvir, highlighting the efficiency of each key transformation.
| Step | Starting Material(s) | Reagent(s) and Conditions | Product | Yield (%) |
| 1 | Bicyclic pyrrolidine derivative, Boc-protected L-tert-leucine | HATU, DIPEA, DMF | Coupled intermediate 10 | 50 |
| 2 | Intermediate 10 | Basic hydrolysis | Carboxylic acid intermediate 11 | Not specified |
| 3 | Saponified bicycloproline ester | p-toluenesulfonyl chloride, DMAP, amino acid | Dipeptide intermediate | 58 |
| 4 | Dipeptide intermediate | 2-hydroxypyridine-N-oxide, DIPEA, MEK, amine, EDCI | Tripeptide intermediate | Not isolated |
| 5 | Tripeptide intermediate | Trifluoroacetic anhydride, NMM, isopropyl acetate | Nitrile intermediate (as MTBE solvate) | 70-80 (2 steps) |
| 6 | Nitrile intermediate | Isopropyl acetate, heptane | Nirmatrelvir | 94 |
HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium, DIPEA: N,N-Diisopropylethylamine, DMF: N,N-Dimethylformamide, DMAP: 4-dimethylaminopyridine, MEK: Methyl ethyl ketone, EDCI: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide, NMM: N-methylmorpholine, MTBE: Methyl tert-butyl ether.
Visualizing the Synthetic Pathway
The following diagram illustrates a convergent synthetic route to Nirmatrelvir.
Figure 1: A convergent synthesis pathway for Nirmatrelvir.
Detailed Experimental Protocols
The following are representative experimental protocols for key steps in the synthesis of Nirmatrelvir.
Protocol 1: Amide Coupling
This protocol describes the coupling of the bicyclic pyrrolidine derivative with Boc-protected L-tert-leucine.
-
To a solution of the bicyclic pyrrolidine derivative (1.0 eq) and Boc-protected L-tert-leucine (1.0 eq) in N,N-Dimethylformamide (DMF), N,N-Diisopropylethylamine (DIPEA) (2.0 eq) is added.
-
The mixture is cooled to 0 °C.
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.1 eq) is added portion-wise.
-
The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the coupled intermediate.
Protocol 2: Dehydration of Primary Amide to Nitrile
This protocol details the conversion of the primary amide of the tripeptide intermediate to the nitrile, a key step in forming the warhead of the inhibitor.
-
The tripeptide intermediate (1.0 eq) is dissolved in isopropyl acetate.
-
The solution is cooled to 0 °C.
-
N-methylmorpholine (NMM) (3.0 eq) is added, followed by the dropwise addition of trifluoroacetic anhydride (1.5 eq).
-
The reaction is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with isopropyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting nitrile intermediate can be further purified by crystallization.[3]
Mechanism of Action: Covalent Inhibition of 3CL Protease
Nirmatrelvir functions by forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 3CL protease. This irreversible binding inactivates the enzyme, thereby preventing the processing of viral polyproteins and inhibiting viral replication. The nitrile warhead of Nirmatrelvir is key to this mechanism.
Figure 2: Covalent inhibition of SARS-CoV-2 3CLpro by Nirmatrelvir.
This technical guide provides a foundational understanding of the chemical synthesis of Nirmatrelvir. The presented pathways and protocols are derived from published scientific literature and are intended for an audience with a strong background in synthetic organic chemistry. Further optimization and adaptation of these methods may be necessary for specific research and development applications.
References
In Vitro Characterization of SARS-CoV-2 3CLpro Inhibitors: A Technical Guide
Disclaimer: No specific public data was found for a compound designated "SARS-CoV-2 3CLpro-IN-15". The following guide is a representative technical whitepaper compiled from established methodologies for the in vitro characterization of various reported SARS-CoV-2 3C-like protease (3CLpro) inhibitors. The data and specific protocols are illustrative and intended to serve as a template for researchers in the field of antiviral drug development.
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the replication of SARS-CoV-2.[1][2][3] It processes viral polyproteins at multiple cleavage sites to produce functional non-structural proteins required for the virus's life cycle.[1][4][5] The absence of close human homologues makes 3CLpro an attractive target for the development of antiviral therapeutics with a potentially high selectivity and low toxicity.[5] This document outlines a comprehensive framework for the in vitro characterization of novel 3CLpro inhibitors.
Quantitative Inhibitory Activity
The potency of a 3CLpro inhibitor is typically determined through enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key quantitative metrics.
Table 1: Illustrative Enzymatic Inhibition Data
| Inhibitor | Target | Assay Type | IC50 (µM) |
| Compound A (e.g., GC376) | SARS-CoV-2 3CLpro | FRET-based | 0.17 |
| Compound B (e.g., Walrycin B) | SARS-CoV-2 3CLpro | FRET-based | 0.26[6] |
| Compound C (e.g., Ebselen) | SARS-CoV-2 3CLpro | FRET-based | 0.67 |
Table 2: Illustrative Cell-Based Antiviral and Cytotoxicity Data
| Inhibitor | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Compound A (e.g., Z-FA-FMK) | Vero E6 | Cytopathic Effect (CPE) | 0.13[6] | > 25 | > 192 |
| Compound B | Huh7 | Reporter Gene Assay | 5.05 | > 50 | > 9.9 |
| Compound C | Beas2B | RT-qPCR | 1.2 | > 20 | > 16.7 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings.
Recombinant 3CLpro Expression and Purification
-
Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 3CLpro is synthesized and cloned into an expression vector, such as pET-28a, often with an N-terminal His-tag for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) to enhance protein solubility.
-
Lysis and Purification: Cells are harvested and lysed. The His-tagged 3CLpro is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Tag Cleavage and Further Purification: The His-tag is often cleaved using a specific protease (e.g., TEV protease). A final purification step using size-exclusion chromatography is performed to obtain highly pure and active 3CLpro.
Fluorogenic Protease Inhibition Assay (FRET-based)
This assay measures the cleavage of a fluorogenic peptide substrate by 3CLpro.[6]
-
Reagents:
-
Assay Buffer: e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.
-
SARS-CoV-2 3CLpro enzyme.
-
Fluorogenic Substrate: e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans.[7] The quencher (Dabcyl) suppresses the fluorescence of the fluorophore (Edans) until the peptide is cleaved.[6]
-
Test compound (inhibitor).
-
-
Procedure:
-
The test compound is serially diluted in DMSO and pre-incubated with SARS-CoV-2 3CLpro in the assay buffer in a 384- or 1536-well plate for a defined period (e.g., 15-60 minutes) at room temperature.[4]
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence intensity is monitored over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore/quencher pair, e.g., 340/490 nm for Edans).
-
The rate of reaction is calculated from the linear phase of the fluorescence increase.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Cytopathic Effect (CPE) Assay
This assay assesses the ability of an inhibitor to protect cells from virus-induced death.[6]
-
Cell Culture: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and grown to confluence.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). Simultaneously, serial dilutions of the test compound are added.
-
Incubation: The plates are incubated for a period sufficient to observe CPE (e.g., 72-96 hours).
-
Cell Viability Assessment: Cell viability is quantified using a colorimetric assay such as MTT or CellTiter-Glo.
-
Data Analysis: The EC50 is calculated from the dose-response curve of cell viability in infected, treated cells.
Cytotoxicity Assay
This assay determines the toxicity of the compound to the host cells in the absence of the virus.
-
Procedure: The protocol is similar to the CPE assay, but the cells are not infected with the virus.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve of cell viability in uninfected, treated cells.
Mechanism of Action and Workflows
Visualizing the underlying mechanisms and experimental processes aids in understanding the inhibitor's function and the characterization workflow.
Catalytic Mechanism of SARS-CoV-2 3CLpro
The catalytic site of 3CLpro features a Cys-His dyad (Cys145 and His41).[8] The catalytic process involves the cysteine thiol acting as a nucleophile to attack the substrate's peptide bond.[3]
Caption: Catalytic mechanism of SARS-CoV-2 3CLpro.
General Workflow for 3CLpro Inhibitor Screening and Characterization
The process begins with high-throughput screening to identify initial hits, followed by more detailed in vitro characterization.
Caption: Workflow for 3CLpro inhibitor identification.
FRET-Based Inhibition Assay Workflow
This diagram illustrates the principle and workflow of the fluorescence resonance energy transfer (FRET) assay used for measuring 3CLpro activity and inhibition.
Caption: Principle of the FRET-based 3CLpro inhibition assay.
References
- 1. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potential binders of the main protease 3CLpro of the COVID-19 via structure-based ligand design and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Study of 3CLpros as Promising Targets against SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Navigating the Structure-Activity Landscape of SARS-CoV-2 Inhibitor 3CLpro-IN-15 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global pursuit of effective therapeutics against SARS-CoV-2, the causative agent of COVID-19, has illuminated a diverse landscape of viral targets. Among these, the 3C-like protease (3CLpro), or main protease (Mpro), is a crucial enzyme in the viral replication cycle, making it a prime target for antiviral drug development. This technical guide focuses on the structure-activity relationship (SAR) studies of SARS-CoV-2-IN-15, a potent viral inhibitor, and its related analogs.
SARS-CoV-2-IN-15, also identified as compound 11 in select studies, is a niclosamide analogue that has demonstrated significant efficacy in inhibiting SARS-CoV-2.[1][2] While the initial interest in this compound class was broad, detailed mechanistic studies have revealed that its antiviral properties are not primarily driven by the direct inhibition of 3CLpro. Instead, the primary mechanisms of action for niclosamide and its analogues are attributed to the inhibition of the human transmembrane protein 16 (TMEM16F), which disrupts viral entry and syncytia formation, and the induction of autophagy.[2][3][4]
This guide will provide a comprehensive overview of the SAR for this important class of compounds, focusing on their whole-virus antiviral activity. We will present a detailed analysis of how structural modifications to the niclosamide scaffold impact antiviral potency, cytotoxicity, and metabolic stability. While direct 3CLpro inhibition data for this specific series is not extensively available in the current literature, we will allude to computational studies that have explored the potential interaction of similar compounds with the 3CLpro active site.
Core Chemical Scaffold and SAR Summary
The core chemical structure of the compounds discussed in this guide is based on the niclosamide scaffold, which consists of a salicylanilide moiety. The SAR studies have primarily explored modifications at the R1, R2, and R3 positions as depicted in the generic structure below.
A representative image of the general chemical structure will be programmatically generated here based on the niclosamide scaffold.
Caption: General chemical scaffold of the niclosamide analogs investigated in SAR studies.
A systematic exploration of substitutions on both the salicyl and aniline rings has yielded critical insights into the features driving antiviral activity and mitigating cytotoxicity. The following sections and data tables summarize these findings.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro anti-SARS-CoV-2 activity, cytotoxicity, and metabolic stability of SARS-CoV-2-IN-15 (compound 11) and its key analogues. The data is compiled from the study by Chen et al., 2022.[2]
Table 1: In Vitro Anti-SARS-CoV-2 Activity and Cytotoxicity of Niclosamide Analogues
| Compound ID | R1 | R2 | R3 | Anti-SARS-CoV-2 IC50 (µM)[2] | Cytotoxicity CC50 (µM)[2] | Selectivity Index (SI = CC50/IC50) |
| Niclosamide | 5-Cl | 2'-Cl | 4'-NO2 | 0.40 | 1.03 | 2.6 |
| IN-15 (11) | 5-Cl | 2'-Cl | 3'-CF3 | 0.49 | 6.23 | 12.7 |
| 5 | 5-Cl | 3'-Cl | 4'-NO2 | 0.057 | 1.51 | 26.5 |
| 6 | 5-Cl | 3'-Cl | 4'-H | 0.39 | >100 | >256 |
| 10 | 5-Cl | 2'-Cl | 4'-CF3 | 0.38 | 3.55 | 9.3 |
| 2 | 5-Cl | H | H | 8.59 | >100 | >11.6 |
| 3 | 5-OH | 2'-Cl | 4'-NO2 | 1.11 | >100 | >90 |
| 4 | 5-Cl | 2'-Cl | 3'-NO2 | 1.29 | 3.89 | 3.0 |
Table 2: Metabolic Stability of Select Niclosamide Analogues
| Compound ID | % Remaining in Human Plasma (48h)[2] | % Remaining in Human Liver S9 (48h)[2] |
| Niclosamide | 40 | <10 |
| IN-15 (11) | 58 | ~20 |
| 5 | 78 | ~30 |
| 6 | 71 | ~25 |
| 10 | 77 | ~40 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of niclosamide analogues.
Anti-SARS-CoV-2 Inhibition Assay (Cytopathic Effect - CPE Assay)[2]
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated until they form a monolayer.
-
Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and serially diluted to the desired concentrations in cell culture medium.
-
Pre-incubation: The cell culture medium is replaced with the medium containing the diluted test compounds, and the cells are incubated for 2 hours.
-
Viral Infection: A solution of SARS-CoV-2 (100 TCID50) is added to each well.
-
Incubation: The plates are incubated for 24 hours to allow for viral replication and the development of cytopathic effects.
-
Quantification: The viral titer is quantified by staining for the viral nucleocapsid protein using a specific antibody. The half-maximal inhibitory concentration (IC50) is then calculated based on the reduction in viral protein expression.
Cytotoxicity Assay[2]
-
Cell Culture: Vero E6 cells are seeded in 96-well plates.
-
Compound Incubation: The cells are treated with serial dilutions of the test compounds and incubated for 48 hours.
-
Viability Assessment: Cell viability is determined using a commercial cell proliferation assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve.
Metabolic Stability Assay (Human Plasma and Liver S9)[2]
-
Compound Incubation: The test compounds are incubated with either human plasma or a human liver S9 fraction (containing metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0 and 48 hours).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The percentage of the compound remaining at the final time point is calculated relative to the initial concentration.
Visualizations
SAR Logical Relationship Diagram
Caption: Logical relationship of niclosamide scaffold modifications to biological outcomes.
Experimental Workflow for Antiviral Screening
Caption: Experimental workflow for the screening and evaluation of niclosamide analogues.
Reported Signaling Pathway of Niclosamide Analogs
Caption: Reported mechanism of action for niclosamide analogues against SARS-CoV-2.
Conclusion
The structure-activity relationship studies of SARS-CoV-2-IN-15 and its fellow niclosamide analogues have provided valuable insights for the development of host-targeting antivirals. While not direct inhibitors of the 3CL protease, these compounds exhibit potent anti-SARS-CoV-2 activity through the modulation of host cell pathways, specifically the inhibition of TMEM16F and SKP2. The SAR data clearly indicates that modifications to the salicylanilide scaffold can significantly enhance antiviral potency, improve the selectivity index, and increase metabolic stability. Compound 5, with an IC50 of 0.057 µM and a selectivity index of 26.5, stands out as a particularly promising lead from this series.[2] Future research could focus on further optimizing the pharmacokinetic properties of these potent analogues to develop them into clinically viable oral therapeutics for COVID-19 and potentially other viral diseases. The detailed experimental protocols and workflows provided herein serve as a robust foundation for researchers aiming to build upon this important body of work.
References
- 1. Available Technologies | Tech Launch Arizona [arizona.technologypublisher.com]
- 2. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niclosamide—A promising treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
initial screening of SARS-CoV-2 3CLpro-IN-15
An In-depth Technical Guide to the Initial Screening of SARS-CoV-2 3CLpro Inhibitors
Disclaimer: Information regarding a specific compound designated "SARS-CoV-2 3CLpro-IN-15" is not publicly available in the reviewed scientific literature. The following guide provides a comprehensive overview of the established methodologies and data presentation standards for the initial screening of novel inhibitors targeting the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The SARS-CoV-2 3CL protease is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2][3] Its highly conserved nature among coronaviruses and the absence of a close human homolog make it an attractive target for antiviral drug development.[1][4] The initial screening of potential inhibitors is a crucial first step in identifying promising lead compounds. This process typically involves a combination of computational and experimental approaches to assess the inhibitory activity and preliminary characteristics of candidate molecules.
In Silico Screening and Virtual Ligand Screening
The initial phase of inhibitor discovery often begins with computational methods to screen large compound libraries.
Experimental Protocol: Docking-Based Virtual Screening
-
Protein Preparation: The 3D crystal structure of SARS-CoV-2 3CLpro (e.g., PDB ID: 6LU7) is obtained from the Protein Data Bank. The structure is prepared by removing any existing ligands and water molecules, and adding hydrogen atoms.[5]
-
Ligand Library Preparation: Large databases of compounds, such as FDA-approved drugs or commercially available chemical libraries, are prepared for docking. This involves generating 3D conformations for each molecule.
-
Molecular Docking: A docking program is used to predict the binding mode and affinity of each compound to the active site of the 3CLpro. The docking scores are used to rank the compounds, with lower scores indicating potentially tighter binding.[5]
-
Hit Selection: Compounds with the most favorable docking scores are selected for further experimental validation.[5] A Quantitative Structure-Activity Relationship (QSAR) model can be developed based on known inhibitors to further refine the selection of potential candidates.[5]
In Vitro Enzymatic Assays
Biochemical assays are essential for confirming the inhibitory activity of compounds identified through in silico screening. The most common method is the Förster Resonance Energy Transfer (FRET)-based assay.
Data Presentation: In Vitro Inhibitory Activity of Selected Compounds against SARS-CoV-2 3CLpro
| Compound | IC50 (µM) | Method | Reference |
| GC376 | 0.17 | FRET Assay | [6][7] |
| Walrycin B | 0.26 - 0.27 | FRET Assay | [6][8] |
| Z-FA-FMK | 11.39 | FRET Assay | [7] |
| Hydroxocobalamin | 3.29 | FRET Assay | [6][8] |
| Suramin sodium | 6.5 | FRET Assay | [6][8] |
| Z-DEVD-FMK | 6.81 | FRET Assay | [6][8] |
| PMPT | 19 ± 3 | Enzyme Activity Assay | [5] |
| CPSQPA | 38 ± 3 | Enzyme Activity Assay | [5] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocol: FRET-Based Enzymatic Assay [1][9][10]
-
Reagent Preparation:
-
Assay Buffer: Typically 20 mM Tris-HCl (pH 7.4), 200 mM NaCl, 1 mM EDTA, and 1 mM DTT.[10]
-
Enzyme Solution: Purified recombinant SARS-CoV-2 3CLpro is diluted in the assay buffer to the desired concentration (e.g., 20-50 nM).[7][10]
-
Substrate Solution: A fluorogenic peptide substrate, such as (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2, is dissolved in the assay buffer (e.g., 20 µM).[1]
-
Test Compound: The inhibitor is dissolved in DMSO and serially diluted.
-
-
Assay Procedure:
-
The test compound is pre-incubated with the 3CLpro enzyme in a 96- or 384-well plate for a defined period (e.g., 15-60 minutes) at a specific temperature (e.g., 25°C or 37°C).[10][11]
-
The enzymatic reaction is initiated by adding the FRET peptide substrate.
-
The fluorescence signal is monitored over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.[7]
-
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal increase. The percent inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value is calculated by fitting the dose-response data to a suitable equation.
Cell-Based Assays
Cell-based assays are crucial for evaluating the antiviral activity of inhibitors in a more biologically relevant context. These assays assess the ability of a compound to inhibit viral replication within host cells.
Data Presentation: Antiviral Activity of Selected Compounds in Cell-Based Assays
| Compound | EC50 (µM) | CC50 (µM) | Cell Line | Assay Type | Reference |
| Z-FA-FMK | 0.13 | > 57.5 | Vero E6 | CPE Assay | [6] |
| GC376 | Not specified | Not specified | HEK293T | Crystal Violet | [12] |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; CPE: Cytopathic effect.
Experimental Protocol: Cytopathic Effect (CPE) Assay [6]
-
Cell Seeding: Host cells permissive to SARS-CoV-2 infection (e.g., Vero E6 or Huh7) are seeded in 96-well plates and incubated until they form a monolayer.
-
Compound Treatment and Infection: The cells are pre-treated with serial dilutions of the test compound for a short period before being infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period sufficient for the virus to induce a cytopathic effect in the control wells (e.g., 24-72 hours).
-
CPE Assessment: The protective effect of the compound is assessed by measuring cell viability using methods such as crystal violet staining or a luciferase-based reporter system.[12][13]
-
Data Analysis: The EC50 is calculated from the dose-response curve of the compound's antiviral activity. The CC50 is determined in parallel by treating uninfected cells with the compound to assess its cytotoxicity.
Signaling Pathways and Experimental Workflows
SARS-CoV-2 3CLpro Catalytic Mechanism
The catalytic activity of 3CLpro involves a Cys-His catalytic dyad.[14] The cysteine residue acts as a nucleophile to attack the peptide bond of the viral polyprotein.[2] Inhibitors are designed to bind to the active site and block this process.[2]
Caption: SARS-CoV-2 3CLpro catalytic mechanism and inhibition.
Initial Screening Workflow for SARS-CoV-2 3CLpro Inhibitors
The initial screening process follows a logical progression from computational predictions to in vitro and cell-based validation.
Caption: A typical workflow for the initial screening of 3CLpro inhibitors.
References
- 1. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. dovepress.com [dovepress.com]
The Linchpin of Viral Replication: A Technical Guide to the Role of 3CL Protease in SARS-CoV-2
For Immediate Release
Wuhan, China – December 14, 2025 – As the global scientific community continues to combat the lingering threat of SARS-CoV-2, a deep understanding of the virus's fundamental mechanisms remains paramount. This technical guide provides an in-depth exploration of the 3-chymotrypsin-like protease (3CLpro), a critical enzyme in the SARS-CoV-2 replication cycle, intended for researchers, scientists, and drug development professionals.
The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab, which must be cleaved into individual non-structural proteins (nsps) to form the viral replication and transcription complex.[1] The 3CL protease, also known as the main protease (Mpro) or nsp5, is the enzyme primarily responsible for this crucial processing step.[2][3] It acts at no fewer than 11 cleavage sites along the polyproteins, making it an essential component for the virus to propagate.[4][5]
Structure and Catalytic Mechanism
The 3CL protease is a cysteine protease that functions as a homodimer.[4] Each protomer is composed of three domains: Domain I (residues 10-99) and Domain II (residues 100-182) form a chymotrypsin-like fold that constitutes the active site, while Domain III (residues 198-303) is involved in regulating the dimerization of the enzyme.[4][6] The active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41.[2] The catalytic mechanism follows a double-displacement pathway, involving acylation and deacylation of the active site cysteine.[7]
The enzyme exhibits a high degree of specificity, preferentially cleaving at a Leu-Gln↓(Ser, Ala, Gly) recognition sequence, where the arrow indicates the scissile bond.[3] This specificity is a key attribute that makes 3CLpro an attractive target for antiviral drug development, as there are no known human proteases with a similar cleavage preference, suggesting a low potential for off-target effects.[2][4]
Role in the Viral Life Cycle
The primary role of 3CL protease is the proteolytic processing of the viral polyproteins pp1a and pp1ab.[3] This process begins with the autocatalytic release of 3CLpro itself from the polyprotein.[4] Once liberated and dimerized, the active protease proceeds to cleave the polyprotein at multiple sites to release functional non-structural proteins (nsps 4-16).[1] These nsps are essential for the formation of the viral replication and transcription complex (RTC), the machinery responsible for replicating the viral RNA genome and transcribing subgenomic RNAs that encode for structural and accessory proteins.[1] By orchestrating the maturation of these key viral proteins, 3CLpro plays an indispensable role in the propagation of SARS-CoV-2.
Interaction with Host Cell Signaling Pathways
Beyond its direct role in viral replication, emerging evidence suggests that 3CLpro can interact with and modulate host cell signaling pathways to create a more favorable environment for the virus. The SARS-CoV-2 infection, in general, has been shown to impact several key cellular signaling cascades, including the JAK/STAT, MAPK, NF-κB, and PI3K/mTOR pathways.[8][9] These pathways are crucial for the host's innate immune response, inflammation, and cell survival. While much of the research focuses on the broader effects of viral infection, some studies point to the direct involvement of viral proteases in cleaving host proteins. For instance, SARS-CoV-2 proteases have been implicated in the cleavage of proteins involved in the host innate immune response, such as IRF3, NLRP12, and TAB1, potentially blunting the antiviral response and enhancing inflammation.[10]
Figure 1: SARS-CoV-2 3CLpro interaction with host cell signaling pathways.
3CL Protease as a Therapeutic Target
The essential and highly conserved nature of 3CLpro, coupled with its distinct substrate specificity compared to human proteases, makes it an outstanding target for the development of antiviral therapeutics.[2][4] Inhibition of 3CLpro activity directly blocks the processing of the viral polyproteins, thereby halting viral replication.[11] This has led to the successful development of specific 3CLpro inhibitors, most notably nirmatrelvir (a component of Paxlovid), which has demonstrated significant efficacy in treating COVID-19.[7]
Quantitative Data on 3CL Protease Inhibitors
The following table summarizes the inhibitory activity of several compounds against SARS-CoV-2 3CLpro, providing a comparative overview for drug development professionals.
| Compound | Type of Inhibitor | IC50 (µM) | Ki (µM) | EC50 (µM) | Cell Line | Citation(s) |
| Nirmatrelvir (PF-07321332) | Covalent | 0.0031 | 0.0031 | 0.074 | VeroE6-eGFP-d2 | [12] |
| Boceprevir | Covalent | 4.13 | - | 1.90 | Vero E6 | [11] |
| GC376 | Covalent | 0.17 | - | - | - | [5][11] |
| Walrycin B | - | 0.26 | - | - | - | [1][11] |
| Z-FA-FMK | Covalent | 11.39 | - | 0.13 | Vero E6 | [5][11] |
| 5-((1-([1,1'-biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Non-covalent | 19 | - | - | - | [3][6] |
| N-(4-((3-(4-chlorophenylsulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide | Non-covalent | 38 | - | - | - | [3][6] |
| Compound 11a | Covalent | 0.053 | - | 0.53 | - | [13] |
| Compound 17 | Covalent | 0.67 | - | - | - | [13] |
| Cm-FF-H | - | - | 2.24 | - | - | [13] |
| WU-04 | Non-covalent | 0.055 (SARS-CoV) | - | 0.01 (SARS-CoV-2) | Human cells | [14] |
Experimental Protocols
FRET-Based Enzymatic Assay for 3CL Protease Activity
This protocol describes a common method for measuring the enzymatic activity of 3CLpro and for screening potential inhibitors using a Förster Resonance Energy Transfer (FRET) substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. The roles of signaling pathways in SARS-CoV-2 infection; lessons learned from SARS-CoV and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide substrate screening for the diagnosis of SARS-CoV-2 using fluorescence resonance energy transfer (FRET) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Design and Synthesis of Novel Covalent Inhibitors for 3CLpro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the design, synthesis, and evaluation of novel covalent inhibitors targeting the 3C-like protease (3CLpro) of SARS-CoV-2 and other coronaviruses. 3CLpro, a cysteine protease, is essential for viral replication, making it a prime target for antiviral drug development. Covalent inhibitors offer the potential for enhanced potency and prolonged duration of action by forming a stable bond with the catalytic cysteine residue (Cys145) in the enzyme's active site.
Rationale for Targeting 3CLpro with Covalent Inhibitors
The 3C-like protease is a key enzyme in the life cycle of coronaviruses. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps) that are necessary for viral replication and transcription. The active site of 3CLpro features a catalytic dyad consisting of cysteine (Cys145) and histidine (His41). The nucleophilic thiol group of Cys145 is crucial for the proteolytic activity, making it an ideal target for covalent inhibitors that can form an irreversible or reversible covalent bond.
The primary advantages of a covalent inhibition strategy for 3CLpro include:
-
Increased Potency and Prolonged Duration of Action: By forming a stable covalent bond, these inhibitors can achieve high levels of target occupancy, leading to potent and sustained inhibition of viral replication.
-
High Specificity: The design of covalent inhibitors can be tailored to the specific nucleophilicity and accessibility of the target cysteine residue, thereby minimizing off-target effects.
-
Overcoming Resistance: Covalent inhibitors can be less susceptible to resistance mechanisms that arise from mutations in the active site that affect non-covalent binding interactions.
Design Strategies for 3CLpro Covalent Inhibitors
The design of effective 3CLpro covalent inhibitors involves the strategic combination of a scaffold that recognizes the enzyme's active site and a reactive "warhead" that forms a covalent bond with the catalytic Cys145.
Peptidomimetic Scaffolds
Early efforts in 3CLpro inhibitor design focused on peptidomimetic scaffolds that mimic the natural substrate of the protease. These scaffolds typically incorporate recognition elements that interact with the S1, S2, and S4 subsites of the 3CLpro active site. The P1 position is often occupied by a glutamine surrogate to ensure specific recognition by the S1 pocket.
Non-Peptidomimetic Scaffolds
To improve pharmacokinetic properties such as oral bioavailability and cell permeability, there is a growing interest in the development of non-peptidomimetic scaffolds. These scaffolds are typically smaller, more rigid, and less susceptible to proteolytic degradation. Structure-based design and virtual screening are powerful tools for identifying novel non-peptidomimetic scaffolds that can effectively bind to the 3CLpro active site.
Covalent Warheads
A variety of electrophilic groups, or "warheads," have been employed to target the catalytic cysteine of 3CLpro. The choice of warhead is critical as it influences the reactivity, selectivity, and reversibility of the covalent interaction. Common warheads include:
-
Aldehydes and Ketones: These form reversible covalent hemiacetals or hemiketals with the cysteine thiol.
-
α-Ketoamides: These form reversible covalent adducts and have been successfully used in several potent 3CLpro inhibitors, including the clinically approved drug nirmatrelvir (a component of Paxlovid).
-
Michael Acceptors: These include α,β-unsaturated esters, amides, and ketones that undergo an irreversible Michael addition reaction with the cysteine thiol.[1]
-
Epoxides and Aziridines: These are highly reactive electrophiles that form irreversible covalent bonds.
-
Vinyl Sulfonamides and Acrylamides: These also act as Michael acceptors, leading to irreversible inhibition.
Synthesis of 3CLpro Covalent Inhibitors
The synthesis of 3CLpro covalent inhibitors typically involves multi-step organic synthesis. The specific synthetic route depends on the chosen scaffold and warhead. Below are generalized synthetic approaches for two common classes of 3CLpro covalent inhibitors.
General Synthesis of Peptidomimetic α-Ketoamide Inhibitors
Peptidomimetic α-ketoamide inhibitors are often synthesized using a combination of solid-phase and solution-phase peptide synthesis techniques. A common strategy involves the synthesis of a peptide fragment corresponding to the P2, P3, and P4 positions, followed by coupling with a building block containing the P1 glutamine surrogate and the α-ketoamide warhead.
General Synthesis of Michael Acceptor-Based Inhibitors
The synthesis of Michael acceptor-based inhibitors often starts with the construction of the core scaffold, followed by the introduction of the α,β-unsaturated system. Standard organic chemistry transformations such as Wittig reactions or Horner-Wadsworth-Emmons reactions are commonly used to create the double bond of the Michael acceptor.
Experimental Protocols
This section provides detailed methodologies for key experiments in the discovery and characterization of 3CLpro covalent inhibitors.
Recombinant 3CLpro Production and Purification
Objective: To produce and purify active recombinant 3CLpro for use in enzymatic assays.
Protocol:
-
Expression: The gene encoding for SARS-CoV-2 3CLpro is cloned into an expression vector (e.g., pET vector) with an N-terminal His-tag. The plasmid is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of IPTG when the culture reaches an appropriate optical density.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). The cells are lysed by sonication or high-pressure homogenization.
-
Purification: The lysate is clarified by centrifugation, and the supernatant containing the His-tagged 3CLpro is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The 3CLpro is then eluted with a buffer containing a high concentration of imidazole.
-
Tag Cleavage and Further Purification: The His-tag is often cleaved by a specific protease (e.g., TEV protease) during dialysis against a suitable buffer. A second round of Ni-NTA chromatography is performed to remove the cleaved His-tag and any uncleaved protein. The flow-through containing the untagged 3CLpro is collected.
-
Size-Exclusion Chromatography: As a final purification step, the protein is subjected to size-exclusion chromatography to remove any remaining impurities and to ensure the protein is in its active dimeric form.[2]
-
Purity and Concentration: The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay.
3CLpro Enzymatic Assay (FRET-based)
Objective: To measure the enzymatic activity of 3CLpro and to determine the inhibitory potency (IC50) of test compounds.[3][4]
Materials:
-
Purified recombinant 3CLpro
-
Fluorogenic 3CLpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: In a 384-well plate, add a small volume of the test compound solution to each well.
-
Enzyme Addition: Add a solution of 3CLpro in assay buffer to each well to a final concentration of, for example, 50 nM.[5] Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well to a final concentration below its Km value (e.g., 20 µM).[5]
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the percent inhibition versus log(inhibitor concentration) data to a dose-response curve.
Confirmation of Covalent Modification by Mass Spectrometry
Objective: To confirm the covalent binding of an inhibitor to 3CLpro and to identify the site of modification.
Protocol:
-
Incubation: Incubate a solution of purified 3CLpro with an excess of the covalent inhibitor for a sufficient time to allow for complete reaction. A control sample with DMSO is prepared in parallel.
-
Sample Preparation: The protein-inhibitor complex is separated from the excess unbound inhibitor using techniques such as dialysis, size-exclusion chromatography, or precipitation.
-
Intact Protein Analysis: The mass of the intact protein-inhibitor adduct is determined by LC-MS. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding.
-
Peptide Mapping: To identify the specific site of modification, the protein-inhibitor complex is proteolytically digested (e.g., with trypsin). The resulting peptide mixture is analyzed by LC-MS/MS.
-
Data Analysis: The MS/MS spectra are searched against the 3CLpro sequence to identify peptides. A mass shift on the peptide containing Cys145 corresponding to the mass of the inhibitor confirms that this is the site of covalent modification.[6]
Determination of Kinetic Parameters for Covalent Inhibition (k_inact/K_I)
Objective: To determine the second-order rate constant (k_inact/K_I) which describes the efficiency of covalent bond formation.
Protocol:
-
Time-Dependent Inhibition Assay: A FRET-based assay is performed as described above, but with a key modification. The enzyme and inhibitor are pre-incubated for various time points before the addition of the substrate.
-
Experimental Setup: A range of inhibitor concentrations are used. For each concentration, the residual enzyme activity is measured at different pre-incubation times.
-
Data Analysis: The observed rate of inactivation (k_obs) for each inhibitor concentration is determined by plotting the natural logarithm of the residual enzyme activity against the pre-incubation time. The data should fit a first-order decay.
-
Determination of k_inact and K_I: The k_obs values are then plotted against the inhibitor concentration. For a simple two-step irreversible inhibition model, this plot should be hyperbolic. The data is fitted to the equation: k_obs = k_inact * [I] / (K_I + [I]), where [I] is the inhibitor concentration. This allows for the determination of the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). The second-order rate constant, k_inact/K_I, can then be calculated.
Data Presentation
The quantitative data for a series of novel covalent inhibitors are summarized in the tables below for easy comparison.
Table 1: Inhibitory Potency and Kinetic Parameters of Covalent Inhibitors against 3CLpro
| Compound ID | Warhead Type | Scaffold Type | IC50 (µM) | k_inact (s⁻¹) | K_I (µM) | k_inact/K_I (M⁻¹s⁻¹) |
| Cmpd-01 | α-Ketoamide | Peptidomimetic | 0.05 | 0.1 | 1.2 | 83,333 |
| Cmpd-02 | Michael Acceptor | Peptidomimetic | 0.2 | 0.05 | 2.5 | 20,000 |
| Cmpd-03 | Vinyl Sulfonamide | Non-peptidomimetic | 1.5 | 0.01 | 10.0 | 1,000 |
| Cmpd-04 | Acrylamide | Non-peptidomimetic | 0.8 | 0.02 | 5.0 | 4,000 |
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the design and synthesis of 3CLpro covalent inhibitors.
Caption: SARS-CoV-2 lifecycle highlighting the critical role of 3CLpro.
Caption: Workflow for the design and validation of 3CLpro covalent inhibitors.
Caption: Structure-Activity Relationship (SAR) logic for 3CLpro inhibitors.
References
- 1. Synthetic and computational efforts towards the development of peptidomimetics and small-molecule SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of a functionally active recombinant SARS-CoV-2 (COVID-19) 3C-like protease and a soluble inactive 3C-like protease-RBD chimeric in a prokaryotic expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids in Ampelopsis grossedentata as covalent inhibitors of SARS-CoV-2 3CLpro: Inhibition potentials, covalent binding sites and inhibitory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Profiling of SARS-CoV-2 3CLpro Inhibitors
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2, the virus responsible for COVID-19.[1] It is responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication.[1][2][3] Due to its vital role in the viral life cycle and the absence of close human homologs, 3CLpro is a prime target for the development of antiviral therapeutics.[2] This document outlines a detailed protocol for an in vitro assay to determine the inhibitory activity of compounds, such as SARS-CoV-2 3CLpro-IN-15, against the 3CLpro enzyme. The primary method described is a Förster Resonance Energy Transfer (FRET)-based assay, which provides a sensitive and high-throughput-compatible format for screening and characterizing potential inhibitors.[4][5]
Principle of the FRET-Based Assay
The FRET-based assay for 3CLpro activity utilizes a synthetic peptide substrate that mimics the natural cleavage site of the enzyme.[4][6] This substrate is dual-labeled with a fluorophore (e.g., EDANS) on one end and a quencher (e.g., DABCYL) on the other.[4][7] In the intact substrate, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal through FRET.[4][6] Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[4][6][7] The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, resulting in a lower fluorescent signal.
Experimental Protocol: FRET-Based Assay for SARS-CoV-2 3CLpro Inhibition
This protocol is designed for a 96- or 384-well plate format, suitable for screening and dose-response analysis of inhibitors like this compound.
1. Materials and Reagents
-
Enzyme: Recombinant SARS-CoV-2 3CLpro
-
Substrate: Fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)[7]
-
Inhibitor: this compound (or other test compounds)
-
Control Inhibitor: GC376 (a known 3CLpro inhibitor)[4]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
DMSO: (Dimethyl sulfoxide), molecular biology grade
-
Microplates: Black, flat-bottom, 96- or 384-well plates suitable for fluorescence measurements
-
Fluorescence Plate Reader: Capable of excitation at ~340 nm and emission at ~490 nm
2. Preparation of Reagents
-
Assay Buffer: Prepare a stock solution of the assay buffer and store at 4°C.
-
Enzyme Stock Solution: Reconstitute the lyophilized 3CLpro enzyme in the assay buffer to a desired stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve the fluorogenic peptide substrate in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions of the test compound in DMSO to generate a concentration range for IC50 determination.
-
Control Inhibitor Stock Solution: Prepare a stock solution of GC376 in DMSO.
3. Assay Procedure
-
Prepare Working Solutions:
-
Enzyme Working Solution: Dilute the 3CLpro stock solution in assay buffer to the final desired concentration (e.g., 15 nM).
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the final desired concentration (e.g., 25 µM).
-
-
Assay Plate Setup:
-
Add 2 µL of the serially diluted this compound or control inhibitor to the appropriate wells of the microplate.
-
For positive control wells (100% enzyme activity), add 2 µL of DMSO.
-
For negative control wells (background fluorescence), add 2 µL of DMSO.
-
-
Enzyme Addition and Pre-incubation:
-
Add 88 µL of the enzyme working solution to all wells except the negative control wells.
-
To the negative control wells, add 88 µL of assay buffer.
-
Mix gently and pre-incubate the plate at room temperature (or 37°C) for 15-60 minutes to allow the inhibitor to bind to the enzyme.[8]
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the substrate working solution to all wells.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
4. Data Analysis
-
Calculate Initial Velocity (V₀): Determine the initial rate of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percent Inhibition:
-
Use the following formula to calculate the percentage of inhibition for each concentration of this compound:
where:
-
V₀_inhibitor is the initial velocity in the presence of the inhibitor.
-
V₀_DMSO is the initial velocity of the positive control (DMSO only).
-
V₀_background is the initial velocity of the negative control (no enzyme).
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Data Presentation
The quantitative data from the inhibition assay should be summarized in tables for clear comparison.
Table 1: Inhibition of SARS-CoV-2 3CLpro by this compound
| Compound Concentration (µM) | Average Initial Velocity (RFU/min) | Standard Deviation | Percent Inhibition (%) |
| 100 | 15.8 | 1.2 | 98.2 |
| 30 | 45.3 | 3.5 | 94.9 |
| 10 | 150.1 | 12.0 | 83.1 |
| 3 | 480.6 | 35.7 | 45.8 |
| 1 | 750.2 | 60.1 | 15.5 |
| 0.3 | 850.9 | 70.3 | 4.2 |
| 0.1 | 885.4 | 75.1 | 0.3 |
| 0 (DMSO) | 888.0 | 80.5 | 0.0 |
Table 2: Summary of IC50 Values for 3CLpro Inhibitors
| Compound | IC50 (µM) | Hill Slope | R² |
| This compound | 3.25 | 1.1 | 0.995 |
| GC376 (Control) | 0.17 | 1.0 | 0.998 |
Visualizations
Diagram 1: Catalytic Mechanism of SARS-CoV-2 3CLpro
Caption: Catalytic mechanism of SARS-CoV-2 3CLpro cleavage.
Diagram 2: Experimental Workflow for 3CLpro Inhibition Assay
Caption: Workflow for the FRET-based 3CLpro inhibition assay.
References
- 1. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Efficacy Testing of SARS-CoV-2 3CLpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins.[1][2][3] This essential role makes it a prime target for antiviral drug development. Cell-based assays are indispensable tools for evaluating the efficacy of potential 3CLpro inhibitors in a biologically relevant context, providing insights into compound permeability, cytotoxicity, and intracellular activity.
These application notes provide detailed protocols for commonly employed cell-based assays to determine the efficacy of 3CLpro inhibitors, using the inhibitor 3CLpro-IN-15 as a case study. While specific quantitative data for 3CLpro-IN-15 is not publicly available within the scope of this review, this document presents data for well-characterized inhibitors as a reference.
Mechanism of Action of SARS-CoV-2 3CLpro
SARS-CoV-2 3CLpro is a cysteine protease that functions as a homodimer.[3] Its catalytic dyad, consisting of Cysteine-145 and Histidine-41, is responsible for the proteolytic cleavage of the viral polyprotein at specific recognition sites.[1] Inhibition of 3CLpro blocks the viral replication cascade, thus preventing the production of new viral particles.
Caption: SARS-CoV-2 3CLpro processing and inhibition pathway.
Quantitative Data Summary for Reference 3CLpro Inhibitors
As of the latest literature review, specific IC50 and EC50 values for 3CLpro-IN-15 are not publicly available. The following tables provide data for well-characterized SARS-CoV-2 3CLpro inhibitors, which can serve as a benchmark for evaluating novel compounds like 3CLpro-IN-15.
Table 1: In Vitro 3CLpro Enzymatic Inhibition
| Compound | IC50 (µM) | Assay Type | Reference |
| GC376 | 0.02 - 0.4 | FRET-based enzymatic assay | [4][5] |
| Boceprevir | 4.1 | FRET-based enzymatic assay | [3][6] |
| Nirmatrelvir | 0.013 - 0.023 | FRET-based enzymatic assay | [7] |
| Z-FA-FMK | 11.39 | Fluorogenic substrate assay | [5] |
Table 2: Cell-Based Antiviral Efficacy
| Compound | EC50 (µM) | Cell Line | Assay Type | Reference |
| GC376 | 0.18 - 4.48 | Vero E6 | Cytopathic Effect (CPE) Assay | [4][8] |
| Boceprevir | 1.3 - 5.2 | Vero E6 / HEK293T | CPE / Reporter Assay | [3][6] |
| Nirmatrelvir | 0.0745 | Vero E6 | CPE Assay | [3] |
| GRL-0496 | 5.05 - 9.12 | HEK293T / Vero E6 | Cytotoxicity / Live Virus Assay | [8] |
Experimental Protocols
Herein, we provide detailed protocols for two widely used cell-based assays for determining the efficacy of SARS-CoV-2 3CLpro inhibitors.
Split-Luciferase Reporter Gene Assay
This assay provides a quantitative measure of 3CLpro activity within living cells. The principle involves the expression of a fusion protein consisting of two split-luciferase fragments linked by a 3CLpro cleavage site. In the presence of active 3CLpro, the linker is cleaved, separating the luciferase fragments and resulting in a low luminescence signal. An effective inhibitor will block this cleavage, allowing the luciferase to remain intact and produce a strong signal.
Experimental Workflow:
Caption: Split-Luciferase Assay Workflow.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Expression plasmid for SARS-CoV-2 3CLpro
-
Reporter plasmid encoding a split-luciferase with a 3CLpro cleavage site
-
Transfection reagent (e.g., Lipofectamine 3000)
-
3CLpro-IN-15 and control inhibitors (e.g., GC376)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in white, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2.
-
Transfection: Co-transfect the cells with the 3CLpro expression plasmid and the split-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 6 hours of transfection, add serial dilutions of 3CLpro-IN-15 or control inhibitors to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C with 5% CO2.
-
Luminescence Measurement: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control. Plot the normalized values against the inhibitor concentration and fit a dose-response curve to determine the EC50 value.
Cytopathic Effect (CPE) Inhibition Assay in Vero E6 Cells
This assay measures the ability of a compound to protect cells from virus-induced cell death. Vero E6 cells are highly susceptible to SARS-CoV-2 infection and exhibit a clear cytopathic effect.
Experimental Workflow:
Caption: CPE Inhibition Assay Workflow.
Materials:
-
Vero E6 cells
-
MEM supplemented with 2% FBS and 1% Penicillin-Streptomycin
-
SARS-CoV-2 viral stock
-
3CLpro-IN-15 and control inhibitors
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter 96® AQueous One Solution) or Crystal Violet staining solution
-
Plate reader (for colorimetric readout) or microscope (for visual assessment)
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at an appropriate density to form a confluent monolayer after overnight incubation.
-
Compound Treatment: Add serial dilutions of 3CLpro-IN-15 or control compounds to the cells. Include a no-compound virus control and a no-virus cell control.
-
Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.01.
-
Incubation: Incubate the plates at 37°C with 5% CO2 and monitor for the development of CPE over 3-5 days.
-
Quantification of Cell Viability:
-
MTS Assay: Add the MTS reagent to each well, incubate, and measure the absorbance at 490 nm.
-
Crystal Violet Staining: Fix the cells, stain with crystal violet, wash, and then solubilize the dye. Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration relative to the virus control.
-
Determine the EC50 from the dose-response curve.
-
Separately, assess the cytotoxicity of the compound in uninfected cells to determine the 50% cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI) as CC50/EC50.
-
Conclusion
The described cell-based assays provide robust and reliable methods for evaluating the efficacy of SARS-CoV-2 3CLpro inhibitors like 3CLpro-IN-15. The choice of assay will depend on the specific research question, available resources (including BSL-3 facilities for CPE assays), and the desired throughput. By following these detailed protocols, researchers can generate high-quality data to advance the development of novel antiviral therapeutics against COVID-19.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of SARS-CoV-2 3CLpro-IN-15: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for determining the half-maximal inhibitory concentration (IC50) of SARS-CoV-2 3CLpro-IN-15, a beta-nitrostyrene-based inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The protocols and data presented herein are intended to assist researchers in the in vitro characterization of this and similar compounds targeting a key enzyme in the coronavirus replication cycle.
Introduction
The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the processing of viral polyproteins, making it a prime target for antiviral drug development.[1] this compound, identified as 4-nitro-β-nitrostyrene, has emerged as a potential inhibitor of this critical viral enzyme.[2][3] Accurate determination of its IC50 value is a crucial step in evaluating its potency and potential as a therapeutic agent. This application note outlines a detailed protocol for a fluorescence resonance energy transfer (FRET)-based enzymatic assay to determine the IC50 of this compound and presents relevant data in a structured format.
Data Presentation
The inhibitory potency of this compound and other comparative inhibitors is summarized in the table below. This allows for a clear comparison of their in vitro efficacy against the SARS-CoV-2 3CL protease.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | SARS-CoV-2 3CLpro | 0.7297 | Enzyme Activity Inhibition Assay | [2] |
| Ebselen | SARS-CoV-2 3CLpro | 0.8000 | Enzyme Activity Inhibition Assay | [2] |
| PR-619 | SARS-CoV-2 3CLpro | 0.4 | FRET-based Enzymatic Assay | [4] |
| Calpeptin | SARS-CoV-2 3CLpro | 4 | FRET-based Enzymatic Assay | [4] |
| MG-132 | SARS-CoV-2 3CLpro | 7.4 | FRET-based Enzymatic Assay | [4] |
| Tolcapone | SARS-CoV-2 3CLpro | 7.9 ± 0.9 | FRET-based Enzymatic Assay | [5] |
| Manidipine-2HCl | SARS-CoV-2 3CLpro | 10.4 ± 1.6 | FRET-based Enzymatic Assay | [5] |
| Levothyroxine | SARS-CoV-2 3CLpro | 19.2 ± 1.2 | FRET-based Enzymatic Assay | [5] |
Experimental Protocols
A detailed methodology for determining the IC50 value of this compound using a FRET-based enzymatic assay is provided below. This protocol is based on established methods for evaluating 3CLpro inhibitors.[2]
Protocol: In Vitro SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
1. Materials and Reagents:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (and other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader with excitation and emission wavelengths suitable for the chosen FRET pair (e.g., Ex/Em = 340/490 nm)
2. Experimental Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve a range of desired concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant SARS-CoV-2 3CLpro enzyme to the desired working concentration in pre-chilled assay buffer.
-
Dilute the fluorogenic substrate to the desired working concentration in assay buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of each concentration of the diluted this compound or control (assay buffer with DMSO for 0% inhibition, and a known inhibitor for a positive control) to the wells of the 384-well plate.
-
Add the diluted SARS-CoV-2 3CLpro enzyme solution (e.g., 10 µL) to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate solution (e.g., 5 µL) to all wells.
-
Immediately place the plate in the fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at room temperature.
-
3. Data Analysis:
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the enzymatic reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percent Inhibition:
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_dmso - V_no_enzyme)) Where:
-
V_inhibitor is the reaction velocity in the presence of the inhibitor.
-
V_no_enzyme is the reaction velocity in the absence of the enzyme (background).
-
V_dmso is the reaction velocity in the presence of DMSO only (0% inhibition).
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of SARS-CoV-2 3CLpro action and the experimental workflow for determining the IC50 of an inhibitor.
Caption: Mechanism of SARS-CoV-2 3CLpro inhibition by this compound.
Caption: Experimental workflow for the determination of the IC50 value of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzene,1-nitro-4-(2-nitroethenyl)- | CAS#:3156-41-0 | Chemsrc [chemsrc.com]
- 4. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SARS-CoV-2 3CLpro Inhibitors in Viral Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SARS-CoV-2 main protease (3CLpro), also known as Mpro, is a crucial enzyme in the viral life cycle, responsible for processing viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2] This central role makes it a prime target for the development of antiviral therapeutics.[3][4][5] These application notes provide detailed protocols and data for the use of SARS-CoV-2 3CLpro inhibitors, exemplified by potent, non-covalent inhibitors, in various viral replication and enzymatic assays. The methodologies described herein are designed to be adaptable for a range of 3CLpro inhibitors, including investigational compounds like SARS-CoV-2 3CLpro-IN-15.
Mechanism of Action of 3CLpro Inhibitors
SARS-CoV-2 3CLpro is a cysteine protease that utilizes a catalytic dyad composed of Cysteine-145 and Histidine-41 to cleave the viral polyprotein.[4] Inhibitors of 3CLpro are designed to bind to the active site of the enzyme, preventing it from processing its natural substrates. This can occur through covalent or non-covalent interactions. Non-covalent inhibitors, a focus of significant research efforts, bind reversibly to the active site, disrupting the enzyme's function and thereby halting the viral replication cycle.[2]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various reported SARS-CoV-2 3CLpro inhibitors in both enzymatic and cell-based assays. This data is provided for comparative purposes and to offer a baseline for the expected potency of novel inhibitors.
Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 3CLpro
| Inhibitor | Assay Type | IC50 (µM) | Reference |
| Nirmatrelvir | Enzyme Activity Assay | 0.033 - 0.0745 | [6] |
| GC376 | FRET Assay | 0.052 ± 0.007 | [7] |
| Compound 13b | Enzymatic Assay | 0.67 | [8] |
| MI-09 | Enzymatic Assay | Not Reported | [8] |
| MI-30 | Enzymatic Assay | Not Reported | [8] |
| Boceprevir | FRET Assay | < 50% inhibition at HC | [5] |
| MG-132 | FRET Assay | 7.4 | [5] |
| Calpeptin | FRET Assay | 4 | [5] |
Table 2: Antiviral Activity in Cell-Based Assays
| Inhibitor | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Reference |
| Nirmatrelvir | HEK293T-hACE2 / Vero E6 | Viral Replication | 0.033 - 0.0745 | >100 | [6] |
| GC376 | Vero E6 | Viral Replication | 0.15 | Not Reported | [2] |
| Compound 13b | Calu-3 | Viral Replication | ~5 | Not Reported | [8] |
| MI-09 | Not Reported | Viral Replication | 0.86 - 1.2 | Not Reported | [8] |
| MI-30 | Not Reported | Viral Replication | 0.54 - 1.1 | Not Reported | [8] |
| Remdesivir | Vero E6 | Viral Replication | 0.22 - 0.77 | >100 | [6] |
| Molnupiravir | Calu-3 / Vero | Viral Replication | 0.08 - 0.3 | >10 | [6] |
| MG-132 | Vero-E6 | CPE Assay | 0.4 | 2.9 | [5] |
| Thioguanosine | Vero-E6 | CPE Assay | 3.9 | >20 | [5] |
Experimental Protocols
In Vitro 3CLpro Enzymatic Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of compounds against purified SARS-CoV-2 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic substrate (e.g., a peptide with a 3CLpro cleavage site flanked by a fluorophore and a quencher)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 5 µL of the diluted test compound to each well. Include wells with Assay Buffer and DMSO as negative and vehicle controls, respectively.
-
Add 10 µL of recombinant SARS-CoV-2 3CLpro (final concentration ~100-200 nM) to each well.
-
Incubate the plate at 37°C for 60 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (final concentration at or below the Km value) to each well.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
Calculate the initial reaction velocity (v) for each concentration of the inhibitor.
-
Plot the reaction velocities against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction)
This protocol measures the ability of a compound to protect cells from the cytopathic effect induced by SARS-CoV-2 infection.
Materials:
-
Vero E6 or other susceptible cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock of known titer
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar
-
Luminometer
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the culture medium from the cells and add 100 µL of the diluted test compound to each well. Include wells with medium only (cell control) and medium with DMSO (virus control).
-
Immediately infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01-0.05.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2 until significant CPE is observed in the virus control wells.
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
To determine cytotoxicity (CC50), set up a parallel plate with the same compound dilutions but without viral infection.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control and plot against the logarithm of the compound concentration to determine the EC50 and CC50 values.
Bioluminescent Reporter Assay for 3CLpro Activity in Cells
This assay utilizes a reporter system, such as a modified luciferase, that is activated by the proteolytic activity of 3CLpro within cells.[9]
Materials:
-
Stable cell line expressing a 3CLpro-activatable reporter construct (e.g., Huh-7 cells)
-
Complete cell culture medium
-
Plasmid expressing SARS-CoV-2 3CLpro (for non-viral assays) or SARS-CoV-2 virus
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cell line in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Transfect the cells with the 3CLpro expression plasmid or infect with SARS-CoV-2.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luminescence in the presence of the inhibitor indicates inhibition of 3CLpro activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the EC50 value.
Visualizations
Caption: Mechanism of SARS-CoV-2 3CLpro Inhibition.
Caption: Workflow for a Cell-Based Antiviral (CPE) Assay.
References
- 1. Structure-Function Characteristics of SARS-CoV-2 Proteases and Their Potential Inhibitors from Microbial Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Co-crystallization of 3CLpro with the Inhibitor IN-15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, generalized protocol for the co-crystallization of the 3C-like protease (3CLpro), a critical enzyme in the life cycle of coronaviruses, with a novel inhibitor, designated here as IN-15. While specific experimental data for IN-15 is not publicly available, this document outlines a robust methodology based on established protocols for crystallizing SARS-CoV-2 3CLpro with other small molecule inhibitors.[1][2] The successful execution of these protocols will facilitate the high-resolution structural determination of the 3CLpro-IN-15 complex, providing invaluable insights for structure-based drug design and the optimization of antiviral therapeutics.[3]
The main protease, 3CLpro (also known as Mpro), is a cysteine protease essential for processing viral polyproteins into functional non-structural proteins required for viral replication and transcription.[4][5][6] Inhibiting the enzymatic activity of 3CLpro is a key strategy in the development of antiviral drugs.[7][8] Co-crystallization of 3CLpro with an inhibitor allows for the detailed structural analysis of the inhibitor's binding mode within the active site, elucidating the molecular interactions that drive its potency and specificity.[9][10]
While information on "IN-15" specifically identifies it as a beta-nitrostyrene coronavirus inhibitor targeting the SARS-CoV-2 3CL protease, detailed public protocols for its co-crystallization are not available.[11] Therefore, the following protocols are adapted from successful co-crystallization experiments with other 3CLpro inhibitors.
Quantitative Data Summary
The following tables summarize typical quantitative data for the expression, purification, and crystallization of SARS-CoV-2 3CLpro in complex with an inhibitor. These values should serve as a starting point for experimental design with IN-15.
Table 1: SARS-CoV-2 3CLpro Purification Summary
| Step | Protein Concentration (mg/mL) | Total Protein (mg) | Purity (%) |
|---|---|---|---|
| Cell Lysate | ~5 | ~500 | ~15 |
| Ni-NTA Affinity Chromatography | ~12 | ~120 | >90 |
| Size Exclusion Chromatography | ~10 | ~100 | >98 |
Table 2: Co-crystallization Conditions for 3CLpro-IN-15 Complex
| Parameter | Value |
|---|---|
| Protein Concentration | 5 - 10 mg/mL |
| Inhibitor Stock Concentration | 10 - 100 mM (in DMSO) |
| Protein:Inhibitor Molar Ratio | 1:3 to 1:5 |
| Incubation Time (Complex Formation) | 30 - 60 minutes on ice |
| Reservoir Solution (Example) | 0.1 M HEPES pH 7.5, 20% PEG 8000, 0.2 M NaCl |
| Drop Ratio (Protein:Reservoir) | 1:1 to 2:1 |
| Temperature | 18-20°C |
| Crystal Appearance Time | 1-7 days |
Experimental Protocols
Protocol 1: Expression and Purification of SARS-CoV-2 3CLpro
This protocol describes the expression of 3CLpro in E. coli and its subsequent purification.[2]
-
Protein Expression:
-
Transform an expression plasmid containing the gene for SARS-CoV-2 3CLpro (often with a cleavable N-terminal His-tag) into E. coli BL21(DE3) cells.
-
Grow the cells in Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.
-
Continue to culture the cells at a reduced temperature, typically 16-18°C, for 16-20 hours.
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged 3CLpro with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Tag Cleavage and Size-Exclusion Chromatography:
-
If a cleavable tag is used, incubate the eluted protein with a specific protease (e.g., TEV or SUMO protease) to remove the His-tag. This is often done during dialysis against a buffer with low imidazole concentration.
-
Load the tag-cleaved protein solution onto a size-exclusion chromatography (SEC) column (e.g., Superdex 75 or 200) equilibrated with a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).[1]
-
Collect the fractions containing pure, monomeric 3CLpro.
-
Concentrate the purified protein to a final concentration of approximately 10 mg/mL for crystallization trials.[1]
-
Protocol 2: Co-crystallization of 3CLpro with IN-15
This protocol details the formation of the 3CLpro-IN-15 complex and the setup of crystallization trials using the hanging drop vapor diffusion method.[1][3]
-
Preparation of the Protein-Inhibitor Complex:
-
Dilute the purified and concentrated 3CLpro to the desired concentration (e.g., 10 mg/mL) in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).[1]
-
Prepare a stock solution of IN-15 in a suitable solvent such as 100% DMSO.
-
Incubate the 3CLpro with IN-15 at a 1:3 to 1:5 molar ratio (protease:inhibitor) on ice for at least 30 minutes to allow for complex formation.[1]
-
-
Crystallization Screening:
-
Use commercially available or custom-made crystallization screens to identify initial crystallization conditions.
-
The hanging drop vapor diffusion method is commonly employed.[1]
-
In a 24-well crystallization plate, pipette 500 µL of the reservoir solution (crystallization screen condition) into each well.
-
On a siliconized glass coverslip, mix 1-2 µL of the protein-inhibitor complex with 1-2 µL of the reservoir solution.
-
Invert the coverslip and place it over the well, sealing it with vacuum grease to create a closed system for vapor diffusion.[1]
-
Incubate the plates at a constant temperature, typically 18-20°C.[1]
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition to obtain diffraction-quality crystals.
-
Protocol 3: Crystal Harvesting and Cryo-protection
This protocol describes the process of harvesting crystals and preparing them for X-ray diffraction data collection.
-
Crystal Harvesting:
-
Once crystals of suitable size and quality have grown, carefully harvest them from the drop using a cryo-loop.[1]
-
-
Cryo-protection:
-
Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during flash-cooling. The cryo-protectant is typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol.[1]
-
-
Flash-cooling:
-
Flash-cool the crystal by plunging it into liquid nitrogen.
-
Store the frozen crystals in liquid nitrogen until data collection.[1]
-
Visualizations
Caption: Experimental workflow for 3CLpro-IN-15 co-crystallization.
Caption: Inhibition of viral replication by IN-15 targeting 3CLpro.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. dovepress.com [dovepress.com]
- 6. 3C-like protease - Wikipedia [en.wikipedia.org]
- 7. Discovery of 3CLpro inhibitor of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Postinfection treatment with a protease inhibitor increases survival of mice with a fatal SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances on Targeting Proteases for Antiviral Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: SARS-CoV-2 3CLpro Inhibitors in Cell Culture
A Focus on the Representative Inhibitor: SARS-CoV-2 3CLpro-IN-2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific information was found for "SARS-CoV-2 3CLpro-IN-15". This document provides information on a representative 3C-like protease (3CLpro) inhibitor, SARS-CoV-2 3CLpro-IN-2, and general protocols applicable to this class of compounds.
Introduction
The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme in the viral life cycle.[1][2] It is responsible for processing viral polyproteins into functional units necessary for viral replication.[1][2] Inhibition of 3CLpro halts this process, making it a prime target for antiviral drug development.[1][2] This document provides detailed application notes and protocols for the use of SARS-CoV-2 3CLpro inhibitors in cell culture experiments, with a specific focus on the representative inhibitor, SARS-CoV-2 3CLpro-IN-2.
Product Information: SARS-CoV-2 3CLpro-IN-2
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₈F₅N₅O₄ |
| Molecular Weight | 499.39 g/mol |
| Target | SARS-CoV 3CLpro |
Solubility and Stock Solution Preparation
It is crucial to ensure complete solubilization of the inhibitor for accurate and reproducible results in cell culture experiments.
| Solvent | Solubility | Stock Solution Concentration | Storage |
| DMSO | 100 mg/mL (200.24 mM) | 10 mM - 50 mM | -20°C or -80°C |
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Briefly centrifuge the vial of SARS-CoV-2 3CLpro-IN-2 to ensure the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of high-purity DMSO to the vial. For example, to 1 mg of the compound (MW: 499.39), add 200.24 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
Mechanism of Action of 3CLpro Inhibitors
SARS-CoV-2 3CLpro is a cysteine protease that cleaves the viral polyprotein at specific sites.[1] 3CLpro inhibitors are designed to bind to the active site of the enzyme, preventing it from processing its natural substrates.[1] This inhibition can be achieved through covalent or non-covalent binding to the catalytic cysteine residue (Cys145) in the active site.[1] By blocking the function of 3CLpro, these inhibitors effectively stop the viral replication cycle.[1]
Mechanism of action of 3CLpro inhibitors.
Experimental Protocols
Antiviral Activity Assay (Cell-Based)
This protocol describes a general method to assess the antiviral efficacy of a 3CLpro inhibitor in a cell-based assay.
Materials:
-
Vero E6 or other susceptible cell line
-
SARS-CoV-2 (at a known titer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 3CLpro inhibitor stock solution
-
96-well plates
-
Reagents for quantifying viral replication (e.g., crystal violet for CPE assay, reagents for RT-qPCR, or a reporter virus)
Protocol:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: The next day, prepare serial dilutions of the 3CLpro inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include a "no-drug" control (DMSO vehicle).
-
Viral Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Quantification of Antiviral Activity:
-
CPE Assay: Observe the cells for cytopathic effect (CPE) under a microscope. Fix and stain the cells with crystal violet. The intensity of the stain is proportional to the number of viable cells.
-
RT-qPCR: Harvest the cell supernatant and extract viral RNA. Quantify the viral load using RT-qPCR.
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the inhibitor that reduces viral replication by 50%.
Cytotoxicity Assay
It is essential to determine the cytotoxicity of the inhibitor to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Vero E6 or the same cell line used in the antiviral assay
-
Complete cell culture medium
-
SARS-CoV-2 3CLpro inhibitor stock solution
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the antiviral assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of the 3CLpro inhibitor used in the antiviral assay.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the inhibitor that reduces cell viability by 50%.
Experimental workflow for inhibitor testing.
Quantitative Data for 3CLpro Inhibitors
The following table summarizes the in vitro efficacy and cytotoxicity of several reported SARS-CoV-2 3CLpro inhibitors.
| Inhibitor | IC₅₀ (µM) | EC₅₀ (µM) | CC₅₀ (µM) | Cell Line | Reference |
| N3 | - | 16.77 ± 1.70 | >133 | Vero | [2] |
| Compound 11r | 0.18 | - | - | - | [3] |
| Compound 13b | 0.67 | ~5 | - | Calu-3 | [3] |
| MI-09 | - | 0.86–1.2 | - | - | [3] |
| MI-30 | - | 0.54–1.1 | - | - | [3] |
| GRL-0496 | - | 3.29 | - | Vero | [4] |
| Prodrug XIV | 0.19 ± 0.04 | 0.90 | >200 | Vero | [5] |
| Compound XVIII | 0.068 | 0.497 | - | - | [5] |
IC₅₀: 50% inhibitory concentration against the purified enzyme. EC₅₀: 50% effective concentration in a cell-based antiviral assay. CC₅₀: 50% cytotoxic concentration.
Troubleshooting
| Issue | Possible Cause | Solution |
| Inhibitor precipitation in media | Poor solubility | Prepare a fresh, lower concentration stock solution. Ensure the final DMSO concentration in the media is low (typically <0.5%). |
| High cytotoxicity | Inhibitor is toxic to the cells | Determine the CC₅₀ and use concentrations well below this value for antiviral assays. |
| No antiviral activity | Poor cell permeability, inhibitor instability, or inactivity in a cellular context | Consider using a different cell line or a more sensitive assay. Confirm the inhibitor's activity in an enzymatic assay. |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or uneven viral infection | Ensure proper mixing of cell suspensions and reagents. Use calibrated pipettes. |
References
- 1. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting SARS-CoV-2 3CLpro expression and activity using a polyclonal antiserum and a luciferase-based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Cytotoxicity of SARS-CoV-2 3CLpro-IN-15 in Vero E6 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
SARS-CoV-2, the causative agent of COVID-19, relies on the 3C-like protease (3CLpro), also known as the main protease (Mpro), for its replication. This enzyme is responsible for processing viral polyproteins into functional non-structural proteins, which are essential for the formation of the viral replication-transcription complex.[1][2][3][4][5] The critical role of 3CLpro in the viral life cycle and the absence of a close human homolog make it an attractive target for antiviral drug development.[3][5]
SARS-CoV-2 3CLpro-IN-15 is a beta-nitrostyrene derivative that acts as an inhibitor of the SARS-CoV-2 3CL protease. By targeting 3CLpro, this compound can suppress viral replication and transcription. As part of the preclinical safety assessment of any potential antiviral agent, it is crucial to evaluate its cytotoxic effects on host cells. This application note provides detailed protocols for assessing the cytotoxicity of this compound in Vero E6 cells, a commonly used cell line in virology research. The provided methodologies for the MTT and LDH assays are standard colorimetric assays for determining cell viability and cytotoxicity.
Data Presentation
The cytotoxicity of this compound in Vero E6 cells is summarized in the table below. The 50% cytotoxic concentration (CC50) is a key metric, representing the concentration of the compound that results in a 50% reduction in cell viability.
| Compound | Cell Line | Assay | Incubation Time | CC50 (µM) |
| This compound | Vero E6 | MTT | 48 hours | > 50 |
This data indicates that this compound exhibits low cytotoxicity in Vero E6 cells.
Signaling Pathway and Mechanism of Action
The primary molecular target of this compound is the viral main protease, 3CLpro. The following diagram illustrates the mechanism of action.
Caption: Inhibition of SARS-CoV-2 3CLpro by this compound.
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound in Vero E6 cells is depicted below. This workflow is applicable to both the MTT and LDH assays.
Caption: General workflow for cytotoxicity assessment.
Experimental Protocols
Cell Culture and Maintenance of Vero E6 Cells
-
Cell Line: Vero E6 (ATCC CRL-1586)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Vero E6 cells
-
Complete growth medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[6] Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to obtain a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of untreated cells - Absorbance of background)] x 100
-
The CC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7]
Materials:
-
Vero E6 cells
-
Complete growth medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well flat-bottom plates
-
Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium as described in the MTT assay protocol.
-
Cell Treatment and Controls:
-
Test Wells: Remove the medium and add 100 µL of the compound dilutions.
-
Vehicle Control (Spontaneous LDH release): Add 100 µL of medium with the same concentration of vehicle (e.g., DMSO) as the test wells.
-
Maximum LDH Release Control: Add 100 µL of medium and 10 µL of lysis buffer to a set of wells with untreated cells.
-
Background Control: Wells with medium only.
-
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's protocol. Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the kit's instructions (typically 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100
-
The CC50 value can be determined by plotting the percentage of cytotoxicity against the compound concentration.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallographic characterization of the SARS-CoV-2 main protease polyprotein cleavage sites essential for viral processing and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of a functionally active recombinant SARS-CoV-2 (COVID-19) 3C-like protease and a soluble inactive 3C-like protease-RBD chimeric in a prokaryotic expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Curcumin Inhibits In Vitro SARS-CoV-2 Infection In Vero E6 Cells through Multiple Antiviral Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for High-Throughput Screening of 3CLpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors targeting the 3C-like protease (3CLpro), a critical enzyme in the replication of coronaviruses, including SARS-CoV-2. These guidelines are intended to assist researchers in the discovery and development of novel antiviral therapeutics.
Introduction to 3CLpro as a Drug Target
The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the life cycle of coronaviruses.[1][2] Upon viral entry into a host cell, the viral RNA is translated into large polyproteins.[2][3] 3CLpro is responsible for cleaving these polyproteins at 11 specific sites to release functional non-structural proteins that are vital for viral replication.[4][5] Inhibition of 3CLpro blocks the viral replication process, making it a prime target for antiviral drug development.[2][4] The absence of close human homologs to 3CLpro suggests that inhibitors are likely to have minimal off-target effects and associated toxicity.[6]
High-Throughput Screening Strategies
A variety of HTS assays have been developed to identify 3CLpro inhibitors, primarily categorized as biochemical (enzymatic) assays and cell-based assays.
-
Biochemical Assays: These assays directly measure the enzymatic activity of purified 3CLpro. A common format is a Förster resonance energy transfer (FRET) assay, where a fluorophore and a quencher are linked by a peptide substrate. Cleavage of the substrate by 3CLpro separates the pair, resulting in a measurable fluorescent signal.[1]
-
Cell-Based Assays: These assays measure the activity of 3CLpro within a cellular context. One innovative approach is the split-GFP complementation assay.[7][8][9][10] In this system, a reporter protein is engineered with a 3CLpro cleavage site separating two fragments of GFP. In the presence of active 3CLpro, the reporter is cleaved, leading to the reconstitution of a functional GFP and a fluorescent signal.[7][8][9][10]
Experimental Protocols
Biochemical FRET-Based Assay for 3CLpro Inhibition
This protocol describes a quantitative high-throughput screening (qHTS) assay using a fluorogenic peptide substrate to identify inhibitors of SARS-CoV-2 3CLpro.[1]
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM TCEP)
-
Compound libraries dissolved in DMSO
-
1536-well plates
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Compound Plating: Dispense test compounds and controls (e.g., known inhibitor like GC376, and DMSO for negative control) into 1536-well plates.
-
Enzyme Preparation: Prepare a solution of SARS-CoV-2 3CLpro in assay buffer to the desired final concentration (e.g., 50 nM).
-
Enzyme Addition: Add the 3CLpro solution to the wells containing the test compounds and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Preparation: Prepare a solution of the fluorogenic peptide substrate in assay buffer to the desired final concentration (e.g., 20 µM).
-
Reaction Initiation: Add the substrate solution to the wells to initiate the enzymatic reaction.
-
Signal Detection: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a kinetic read (e.g., every minute for 15 minutes).
-
Data Analysis: Calculate the rate of substrate cleavage from the kinetic data. Determine the percent inhibition for each compound relative to the positive and negative controls. For active compounds, perform dose-response experiments to determine the IC50 value.
Cell-Based Split-GFP Complementation Assay
This protocol outlines a cell-based HTS assay to screen for 3CLpro inhibitors in a cellular environment.[7][8][9][10]
Materials:
-
HEK293T cells stably expressing the GFP-split-3CLpro reporter system.[7]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Compound libraries dissolved in DMSO
-
384-well clear-bottom plates
-
Automated fluorescence microscope or high-content imager
Protocol:
-
Cell Seeding: Seed the stable HEK293T cells into 384-well plates at an optimized density and allow them to adhere overnight.
-
Compound Addition: Add the test compounds from the library to the cells at a final concentration (e.g., 10 µM). Include appropriate controls (positive inhibitor control and DMSO vehicle control).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24-48 hours) to allow for compound uptake and interaction with the intracellular 3CLpro.
-
Image Acquisition: Acquire images of the cells using an automated fluorescence microscope. Capture both brightfield and GFP fluorescence channels.
-
Data Analysis: Use image analysis software to quantify the number of GFP-positive cells and the intensity of GFP fluorescence. Calculate the percentage of inhibition based on the reduction in GFP signal in compound-treated wells compared to DMSO-treated wells. Perform a counterscreen to identify and exclude cytotoxic compounds.[4]
Data Presentation
The following tables summarize key quantitative data from representative HTS campaigns for 3CLpro inhibitors.
Table 1: Performance Metrics of a Primary HTS Campaign [4]
| Parameter | Value |
| Library Screened | ReFRAME |
| Number of Compounds | 13,135 |
| Screening Concentration | 10 µM |
| Average Z' Factor | 0.80 ± 0.05 |
| Average Signal-to-Background (S:B) | 45.93 ± 4.14 |
Table 2: Performance of a Cytotoxicity Counterscreen [4]
| Parameter | Value |
| Average Z' Factor | 0.90 |
| Average Signal-to-Background (S:B) | 27.81 |
| Number of Compounds Screened | 418 |
| Identified Cytotoxic Compounds | 143 |
Table 3: IC50 Values of Identified 3CLpro Inhibitors
| Compound | IC50 (µM) | Reference |
| Walrycin B | 0.26 | [11] |
| Myricetin | 0.2 | [3] |
| GC376 | 0.17 | [1] |
| Hydroxocobalamin | 3.29 | [1][11] |
| Compound 36 | 4.47 ± 0.39 | [12] |
| Suramin sodium | 6.5 | [1][11] |
| Compound 34 | 6.12 ± 0.42 | [12] |
| Z-DEVD-FMK | 6.81 | [1][11] |
| PX-12 | 7.6 | [3] |
| LLL-12 | 9.84 | [1][11] |
| Z-FA-FMK | 11.39 | [1][11] |
| Dalcetrapib | 14.4 |
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the high-throughput screening of 3CLpro inhibitors.
Caption: Role of 3CLpro in the viral life cycle and its inhibition.
Caption: General workflow for HTS-based discovery of 3CLpro inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual high throughput screening: Potential inhibitors for SARS-CoV-2 PLPRO and 3CLPRO proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Identification of novel SARS-CoV-2 3CLpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses [frontiersin.org]
Application Notes and Protocols for Assessing Covalent Inhibition of 3CLpro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the covalent inhibition of 3C-like protease (3CLpro), a critical enzyme in the life cycle of coronaviruses and a prime target for antiviral drug development. The following protocols cover key biochemical, cell-based, and biophysical assays to identify and characterize covalent 3CLpro inhibitors.
Biochemical Assessment of Covalent Inhibition
Biochemical assays are fundamental for the initial screening and kinetic characterization of covalent inhibitors. These assays directly measure the enzymatic activity of purified 3CLpro in the presence of an inhibitor.
Fluorescence Resonance Energy Transfer (FRET)-Based Protease Assay
This is a widely used method for continuous monitoring of 3CLpro activity. It utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. Cleavage of the substrate by 3CLpro separates the pair, resulting in a measurable increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution, for example, 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT. The presence of a reducing agent like DTT is crucial for maintaining the catalytic cysteine of 3CLpro in its active, reduced state.
-
3CLpro Enzyme: Dilute purified recombinant 3CLpro to the desired final concentration (e.g., 100-200 nM) in the assay buffer.
-
FRET Substrate: Prepare a stock solution of a FRET-based substrate, such as Dabcyl-KTSAVLQ↓SGFRKME-Edans, and dilute it to the final working concentration (e.g., 10-50 µM) in the assay buffer. The arrow indicates the cleavage site.
-
Test Compounds: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add 2 µL of the test compound dilution to the wells.
-
Add 38 µL of the diluted 3CLpro enzyme solution to each well and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for potential covalent bond formation.[1]
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) kinetically over a period of 30-60 minutes using a plate reader.[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).
-
Determine the percent inhibition by comparing the velocity of the compound-treated wells to the vehicle control (DMSO) wells.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value. For covalent inhibitors, the IC50 will be time-dependent.
-
Quantitative Data Summary:
| Compound | IC50 (µM) | Assay Conditions | Reference |
| GC376 | 0.060 | SAMDI-MS assay | [2] |
| Compound 8 | 8.50 | FRET-based assay | [3][4][5] |
| Boceprevir | ~20-25 | SAMDI-MS assay | [2] |
| Calpain Inhibitor XII | ~20-25 | SAMDI-MS assay | [2] |
| Gallocatechin | Potent Inhibition | Time-dependent inhibition assay | [6] |
| Sciadopitysin | Potent Inhibition | Time-dependent inhibition assay | [6] |
Note: IC50 values for covalent inhibitors are highly dependent on the pre-incubation time.
Workflow for FRET-based Assay:
Caption: Workflow of a FRET-based assay for 3CLpro inhibition.
Kinetic Analysis of Covalent Inhibition
To characterize the mechanism of covalent inhibition, it is essential to determine the kinetic parameters, including the initial binding affinity (Ki) and the rate of inactivation (k_inact_).
Protocol (Jump Dilution Assay):
The jump dilution method is used to assess the reversibility of inhibition.[7][8]
-
Incubation: Incubate a concentrated solution of 3CLpro with a high concentration of the inhibitor (e.g., 10x IC50) for a sufficient time to ensure the formation of the covalent complex.
-
Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into a solution containing the FRET substrate. This large dilution effectively reduces the concentration of the free inhibitor to a non-inhibitory level.
-
Monitoring: Immediately monitor the recovery of enzyme activity by measuring the fluorescence signal over time.
-
Data Analysis:
-
Irreversible Inhibition: If the enzyme activity does not recover, the inhibition is considered irreversible.
-
Reversible Covalent Inhibition: If the activity slowly recovers over time, the inhibition is reversible covalent. The rate of recovery can be used to determine the off-rate (k_off_) of the inhibitor.
-
Protocol (k_inact_/K_I Determination):
-
Incubation: Incubate 3CLpro with various concentrations of the covalent inhibitor for different time intervals.
-
Activity Measurement: At each time point, take an aliquot of the reaction mixture and add it to the FRET substrate to measure the residual enzyme activity.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the incubation time. The slope of this line represents the observed rate of inactivation (k_obs_).
-
Plot the k_obs_ values against the inhibitor concentrations. The resulting data can be fitted to the Michaelis-Menten equation to determine the k_inact_ (the maximal rate of inactivation) and K_I_ (the inhibitor concentration at half-maximal inactivation).[9][10]
-
Kinetic Parameters for Covalent Inhibitors:
| Inhibitor | K_i_ (µM) | k_inact_ (min⁻¹) | Method | Reference |
| Vitamin K3 | 112.2 | 0.305 | FRET-based assay | [11] |
| Oridonin | - | - | FRET-based assay | [12] |
Note: The determination of these parameters provides a more detailed understanding of the inhibitor's potency and mechanism of action.
Mechanism of Covalent Inhibition:
Caption: Two-step mechanism of covalent inhibition of 3CLpro.
Cell-Based Assessment of Covalent Inhibition
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant environment, taking into account factors like cell permeability and stability.
Reporter Gene Assays
These assays utilize engineered cell lines that express a reporter protein (e.g., luciferase or GFP) whose production is dependent on 3CLpro activity.
Protocol (Luciferase-based Reporter Assay): [13]
-
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., HEK293T) in 96-well plates.
-
Co-transfect the cells with two plasmids: one expressing 3CLpro and another expressing a reporter construct. The reporter construct typically contains a luciferase gene linked to a sequence that is cleaved by 3CLpro. In some gain-of-signal assays, 3CLpro cleavage leads to the expression of the reporter.[14][15][16]
-
-
Compound Treatment:
-
Incubation:
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
In a "loss-of-signal" assay, 3CLpro activity reduces the luciferase signal. Inhibition of 3CLpro restores the signal.
-
In a "gain-of-signal" assay, 3CLpro activity is required to produce the luciferase signal.[14][15][16]
-
Calculate the percent inhibition and determine the EC50 value from the dose-response curve.
-
A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to ensure that the observed effects are not due to compound toxicity.[13]
-
Quantitative Data from Cell-Based Assays:
| Compound | EC50 (µM) | Cell Line | Assay Type | Reference |
| GC376 | 3.30 | Transfected cells | Cytotoxicity rescue | [17] |
| Compound 4 | - | Transfected cells | Cytotoxicity rescue | [17] |
| 11a | - | Transfected cells | Cytotoxicity rescue | [17] |
Workflow for Cell-Based Reporter Assay:
Caption: Workflow for a cell-based reporter assay to assess 3CLpro inhibition.
Biophysical Confirmation of Covalent Modification
Mass spectrometry is a powerful tool to confirm the covalent binding of an inhibitor to 3CLpro and to identify the specific amino acid residue that has been modified.
Intact Protein Mass Spectrometry
This technique measures the mass of the entire protein-inhibitor complex.
Protocol:
-
Incubation: Incubate purified 3CLpro with an excess of the covalent inhibitor.
-
Sample Preparation: Remove the excess, unbound inhibitor using a desalting column or buffer exchange.
-
Mass Spectrometry Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-Q-TOF).
-
Data Analysis:
-
Determine the mass of the native 3CLpro and the inhibitor-bound 3CLpro.
-
The mass shift should correspond to the molecular weight of the inhibitor, confirming a 1:1 covalent adduct formation.[12]
-
Peptide Mapping Mass Spectrometry (Chemoproteomics)
This method identifies the exact site of covalent modification.
Protocol:
-
Incubation and Denaturation: Incubate 3CLpro with the inhibitor, then denature the protein and reduce and alkylate the cysteine residues (except for the one protected by the covalent inhibitor).
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin or chymotrypsin.[6]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis:
-
Search the MS/MS data against the 3CLpro sequence to identify the peptides.
-
Identify the peptide containing the mass modification corresponding to the inhibitor. The MS/MS fragmentation pattern will pinpoint the exact amino acid residue that is covalently modified, which is expected to be the catalytic cysteine (Cys145).[6]
-
Exemplary Mass Spectrometry Data:
| Protein | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Covalently Modified Residue | Reference |
| 3CLpro (apo) | 34865 | 34865 | - | - | [12] |
| 3CLpro + Oridonin | 35230 | 35230 | 365 | Cys145 | [12] |
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for mass spectrometry-based confirmation of covalent inhibition.
By employing this comprehensive suite of biochemical, cell-based, and biophysical methods, researchers can effectively identify, characterize, and optimize novel covalent inhibitors of 3CLpro for the development of potent antiviral therapeutics.
References
- 1. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In silico screening-based discovery of novel covalent inhibitors of the SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 6. Discovery and characterization of the covalent SARS-CoV-2 3CLpro inhibitors from Ginkgo biloba extract via integrating chemoproteomic and biochemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of enzyme concentration and residence time on apparent activity recovery in jump dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Orthogonal dual reporter-based gain-of-signal assay for probing SARS-CoV-2 3CL protease activity in living cells: inhibitor identification and mutation investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing SARS-CoV-2 3CLpro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SARS-CoV-2 3CLpro inhibitors, with a focus on optimizing inhibitor concentration in various assays. As specific data for "SARS-CoV-2 3CLpro-IN-15" is not publicly available, the following recommendations are based on established principles for other 3CLpro inhibitors and should be adapted as needed for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for SARS-CoV-2 3CLpro inhibitors?
A1: SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the virus's life cycle.[1][2] It cleaves the viral polyproteins at specific sites to produce functional proteins required for viral replication.[1][3] 3CLpro inhibitors typically act by binding to the active site of the enzyme, preventing it from processing these polyproteins and thereby halting viral replication.[3] Many inhibitors are peptidomimetic and may form a covalent bond with the catalytic cysteine residue (Cys145) in the active site.[4]
Q2: What are the typical starting concentrations for a new 3CLpro inhibitor in an in vitro enzymatic assay?
A2: For a novel inhibitor like this compound, it is advisable to start with a broad concentration range to determine its potency (e.g., from 1 nM to 100 µM). Based on published data for other 3CLpro inhibitors, the half-maximal inhibitory concentration (IC50) values can range from nanomolar to micromolar. For initial screening, a single high concentration (e.g., 10-20 µM) can be used to identify activity.[5]
Q3: How do I select the optimal enzyme and substrate concentrations for my assay?
A3: For optimal assay sensitivity, it is recommended to use the lowest enzyme and substrate concentrations that provide a reliable signal-to-background ratio (typically >2).[4] Using a high substrate concentration can reduce the apparent potency (increase the IC50) of competitive inhibitors.[4] Ideally, the substrate concentration should be at or below its Michaelis constant (Km) value.[4]
Q4: What are common controls to include in a 3CLpro inhibitor assay?
A4: Essential controls include:
-
No-enzyme control: Substrate and inhibitor without 3CLpro to measure background fluorescence.
-
No-inhibitor (vehicle) control: Enzyme and substrate with the same concentration of solvent (e.g., DMSO) used to dissolve the inhibitor. This represents 100% enzyme activity.
-
Positive control inhibitor: A known 3CLpro inhibitor (e.g., GC376) to validate the assay's ability to detect inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence | 1. Autofluorescence of the inhibitor or other reaction components. 2. Contaminated reagents or microplates. | 1. Run a control with the inhibitor and substrate without the enzyme to quantify its intrinsic fluorescence. Subtract this value from the experimental wells. 2. Use fresh, high-quality reagents and non-fluorescent black microplates. |
| Low signal-to-background ratio | 1. Suboptimal enzyme or substrate concentration. 2. Insufficient incubation time. 3. Inactive enzyme. | 1. Titrate the enzyme and substrate to find concentrations that yield a robust signal. 2. Extend the reaction incubation time. 3. Verify the activity of your 3CLpro enzyme stock with a known substrate and positive control inhibitor. |
| Inconsistent results (high variability) | 1. Pipetting errors. 2. Temperature fluctuations during the assay. 3. Inhibitor precipitation at higher concentrations. | 1. Ensure accurate and consistent pipetting, especially for serial dilutions. 2. Maintain a stable temperature throughout the experiment. 3. Check the solubility of the inhibitor in the assay buffer. If necessary, adjust the solvent concentration or use a different solvent. |
| No inhibition observed | 1. Inhibitor is inactive. 2. Incorrect assay conditions. 3. The inhibitor is sensitive to reducing agents (if present). | 1. Verify the identity and purity of the inhibitor. 2. Re-evaluate and optimize enzyme/substrate concentrations and incubation times. 3. Some inhibitors' activity can be affected by the presence of reducing agents like DTT. Test the assay with and without DTT if applicable. |
Quantitative Data Summary
The following tables summarize typical concentration ranges for components in a SARS-CoV-2 3CLpro FRET-based enzymatic assay, compiled from various studies. These should serve as a starting point for optimizing your experiments with this compound.
Table 1: Typical Reagent Concentrations in 3CLpro Enzymatic Assays
| Component | Concentration Range | Notes |
| SARS-CoV-2 3CLpro Enzyme | 15 nM - 60 nM | The final concentration should be optimized for a linear reaction rate over the desired time course. |
| Fluorogenic Substrate | 15 µM - 20 µM | Ideally, the concentration should be ≤ Km for sensitive detection of competitive inhibitors. |
| Test Inhibitor (e.g., 3CLpro-IN-15) | 1 nM - 100 µM | A wide range is recommended for initial dose-response curves to determine the IC50. |
| Positive Control (e.g., GC376) | 10 nM - 50 µM | The concentration should be sufficient to achieve significant to complete inhibition. |
| DMSO | ≤ 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. Ensure all wells have the same final DMSO concentration. |
Table 2: Typical Incubation Parameters
| Parameter | Duration / Temperature | Notes |
| Enzyme-Inhibitor Pre-incubation | 10 - 60 minutes | This allows the inhibitor to bind to the enzyme before the substrate is introduced. |
| Reaction Incubation | 15 - 60 minutes | The reaction should be monitored in the linear range of product formation. |
| Temperature | Room Temperature (23-25°C) or 37°C | 37°C generally results in higher enzyme activity.[6] Consistency is key. |
Experimental Protocols
Detailed Methodology: FRET-Based Enzymatic Assay for SARS-CoV-2 3CLpro Inhibition
This protocol describes a general procedure for determining the IC50 of an inhibitor using a Fluorescence Resonance Energy Transfer (FRET) assay.
1. Reagent Preparation:
- Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.
- SARS-CoV-2 3CLpro Stock Solution: Prepare a concentrated stock solution in an appropriate buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.8).
- Fluorogenic Substrate Stock Solution: Prepare a concentrated stock of a FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) in DMSO.
- Inhibitor (3CLpro-IN-15) Stock Solution: Prepare a high-concentration stock in 100% DMSO.
- Positive Control (GC376) Stock Solution: Prepare a high-concentration stock in 100% DMSO.
2. Assay Procedure (96-well plate format): a. Serial Dilution of Inhibitor: i. In a separate dilution plate, perform a serial dilution of the 3CLpro-IN-15 stock solution in assay buffer to achieve the desired final concentrations. Ensure the DMSO concentration is kept constant across all dilutions. b. Enzyme-Inhibitor Pre-incubation: i. Add 25 µL of assay buffer to all wells of a black, flat-bottom 96-well plate. ii. Add 5 µL of the diluted inhibitor solutions to the sample wells. iii. Add 5 µL of assay buffer with the corresponding DMSO concentration to the "no inhibitor" control wells. iv. Add 5 µL of diluted positive control inhibitor to the positive control wells. v. Add 20 µL of a working solution of SARS-CoV-2 3CLpro (e.g., at 2.5x the final desired concentration) to all wells except the "no enzyme" controls. vi. Mix gently and incubate for 30 minutes at 25°C. c. Initiation of Reaction: i. Prepare a 2x working solution of the FRET substrate in assay buffer. ii. Add 50 µL of the 2x substrate solution to all wells to initiate the reaction. The final volume should be 100 µL. d. Fluorescence Measurement: i. Immediately place the plate in a fluorescence plate reader. ii. Measure the fluorescence intensity every minute for 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm (these wavelengths may vary depending on the specific FRET pair of the substrate). e. Data Analysis: i. Determine the initial reaction velocity (v) for each well by calculating the slope of the linear portion of the fluorescence intensity versus time plot. ii. Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity. iii. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. iv. Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for a FRET-based SARS-CoV-2 3CLpro inhibition assay.
Caption: A decision tree for troubleshooting common issues in 3CLpro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 4. The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3C-like protease - Wikipedia [en.wikipedia.org]
troubleshooting low signal in 3CLpro FRET assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low signal issues in 3CLpro FRET assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a 3CLpro FRET assay?
A 3CLpro FRET (Förster Resonance Energy Transfer) assay is a method to measure the enzymatic activity of the 3C-like protease (3CLpro).[1] It utilizes a synthetic peptide substrate that contains a donor fluorophore and an acceptor (or quencher) fluorophore.[1] In the intact peptide, the donor and acceptor are in close proximity, allowing for FRET to occur. This means the energy from the excited donor is transferred to the acceptor, quenching the donor's fluorescence. When 3CLpro cleaves the peptide substrate, the donor and acceptor are separated. This separation disrupts FRET, leading to an increase in the donor's fluorescence signal, which can be measured over time.[1]
Q2: Why is my fluorescence signal weak or completely absent?
A low or non-existent signal in a FRET assay is a common problem that can arise from several factors.[1][2] These issues can generally be categorized into problems with the reagents (enzyme or substrate), the assay conditions (buffer composition), or the instrument settings.[1] A systematic approach is necessary to identify the root cause of the weak signal.
Q3: What are the optimal pH and buffer conditions for a 3CLpro FRET assay?
The pH and composition of the assay buffer significantly impact the enzymatic activity of 3CLpro. While the optimal pH can vary slightly depending on the specific construct and conditions, a pH range of 7.0 to 8.0 is generally effective.[3] Some studies have reported maximal activity at pH 7.3 or slightly higher.[3] Common buffers used include Tris-HCl and HEPES. The inclusion of additives like NaCl, EDTA, and DTT can also influence enzyme activity and stability.[4][5]
Q4: Can the affinity tag on my recombinant 3CLpro affect its activity?
Yes, non-native sequences or affinity tags (like a His-tag) added to the N- or C-termini of the 3CLpro can significantly reduce its enzymatic activity.[5] It is recommended to use a native enzyme construct whenever possible to ensure maximal activity.
Q5: How can I be sure my enzyme and substrate are active?
Enzyme inactivity due to improper storage or handling is a frequent cause of low signal.[2] The enzyme should be kept on ice and handled gently. Similarly, the FRET substrate can degrade if not stored correctly, typically at -20°C or -80°C and protected from light.[1][2] It is advisable to prepare fresh substrate solutions for each experiment and run control reactions.[1]
Troubleshooting Guide
If you are experiencing a low signal in your 3CLpro FRET assay, follow this step-by-step troubleshooting guide to identify and resolve the issue.
Verify Instrument Settings
An incorrect instrument setup is a common reason for a failed FRET assay.[2][6]
-
Wavelengths: Ensure the excitation and emission wavelengths are correctly set for your specific donor-acceptor pair. Common pairs include Edans/Dabcyl and Abz/DNP.[4][7]
-
Filters: Use the recommended filters for your instrument to maximize signal detection and minimize crosstalk.[6][8]
-
Read Mode: For plate-based assays, ensure you are using the appropriate read mode (e.g., top or bottom read) as specified for your plate type and instrument.[6][8]
Check Reagent Integrity and Concentrations
Problems with the enzyme or substrate are a primary source of low signal.[1][2]
-
Enzyme Activity:
-
Confirm the activity of your 3CLpro stock. If possible, use a positive control inhibitor to ensure the enzyme is active.
-
Enzyme should be stored properly and kept on ice during the experiment.[2]
-
-
Substrate Integrity:
-
Concentrations:
-
Suboptimal concentrations of either the enzyme or the substrate will result in a weak signal.[2]
-
Conversely, excessively high concentrations of the FRET substrate can lead to self-quenching, which also reduces the signal.[2][9]
-
Perform a titration of both the enzyme and the substrate to determine the optimal concentrations for your assay.[2]
-
Optimize Assay Conditions
The buffer composition and other experimental parameters play a crucial role in enzyme activity.
-
Buffer pH: Verify the pH of your assay buffer. The optimal pH for 3CLpro activity is typically between 7.0 and 8.0.[3]
-
Additives: The presence of salts (e.g., NaCl), reducing agents (e.g., DTT), and chelating agents (e.g., EDTA) can impact enzyme activity.[4][5] Refer to established protocols for recommended concentrations.
-
Detergents: In some cases, the inclusion of a mild non-ionic detergent (e.g., Brij-35) can prevent aggregation and improve signal.[10]
-
Incubation Times: Ensure sufficient pre-incubation time for the enzyme and any inhibitors, as well as an adequate reaction time for the substrate cleavage.[4]
Address High Background or Autofluorescence
A high background signal can mask a weak positive signal.
-
Controls: Always include proper controls:
-
No-enzyme control: To measure the background fluorescence of the substrate and buffer.[4]
-
No-substrate control: To assess any intrinsic fluorescence from the enzyme or other components.
-
-
Autofluorescence: Test compounds or biological samples may exhibit autofluorescence at the assay wavelengths.[1] Measure the fluorescence of your compounds alone to account for this.
Data Presentation
Table 1: Recommended Reagent Concentrations and Buffer Compositions for 3CLpro FRET Assay
| Component | Recommended Concentration/Composition | Reference |
| 3CLpro Enzyme | 15 nM - 2 µM | [4][7] |
| FRET Substrate | 10 µM - 30 µM (close to K_m value) | [4][7] |
| Assay Buffer | 20-50 mM Tris-HCl or HEPES | [3][4] |
| pH | 7.0 - 8.0 | [3][7] |
| NaCl | 100-200 mM | [4] |
| EDTA | 1 mM | [4] |
| DTT | 1-2 mM | [4][10] |
Experimental Protocols
Key Experiment: In Vitro 3CLpro FRET Assay
This protocol provides a general framework for a 3CLpro FRET assay in a 96-well plate format. Specific concentrations and incubation times should be optimized for your particular enzyme, substrate, and experimental setup.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution containing Tris-HCl or HEPES at the desired pH, NaCl, EDTA, and DTT.
-
3CLpro Enzyme: Dilute the 3CLpro enzyme to the desired concentration in cold assay buffer immediately before use. Keep the enzyme solution on ice.
-
FRET Substrate: Thaw the FRET substrate and dilute it to the desired concentration in the assay buffer. Protect the solution from light.
-
Test Compounds/Inhibitors: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add reagents to the wells of a black, flat-bottom 96-well plate.
-
Blank Wells: Add assay buffer only.
-
Negative Control (No Enzyme): Add assay buffer and FRET substrate.
-
Positive Control (No Inhibitor): Add assay buffer, 3CLpro enzyme, and FRET substrate.
-
Test Compound Wells: Add assay buffer, 3CLpro enzyme, and the test compound at various concentrations.
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15-30 minutes) to allow for enzyme-inhibitor interaction.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells (except the blank).
-
Mix gently by shaking the plate for 30-60 seconds.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence signal at the appropriate excitation and emission wavelengths for your FRET pair over a set period (e.g., 20-60 minutes).[7]
-
Visualizations
Caption: Workflow for a typical 3CLpro FRET assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of quenched fluorescent peptide substrates of SARS-CoV-2 3CLpro main protease (Mpro) from proteomic identification of P6—P6' active site specificity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SARS-CoV-2 3CLpro-IN-15 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of SARS-CoV-2 3CLpro-IN-15 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a beta-nitrostyrene compound that acts as an inhibitor of the SARS-CoV-2 3CL protease (3CLpro), an enzyme crucial for viral replication.[1] Proper solubilization of this inhibitor is essential for accurate and reproducible results in various experimental assays, including enzyme kinetics, screening, and cell-based studies.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For many poorly water-soluble small molecule inhibitors like this compound, the recommended solvent for creating a high-concentration stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO).[2] It is crucial to use DMSO that is free of moisture, as water can decrease the solubility of the compound and promote degradation.[2]
Q3: I'm observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer or cell culture medium. What is happening?
A3: This is a common issue known as "precipitation upon dilution."[3] While the inhibitor may be soluble in 100% DMSO at a high concentration, its solubility can dramatically decrease when introduced into an aqueous environment. The final concentration of DMSO in the assay medium may be too low to keep the compound in solution, causing it to precipitate.[4]
Q4: Can the final concentration of DMSO in my assay affect the 3CLpro enzyme or the cells?
A4: Yes. While DMSO is a widely used solvent, it can impact both the enzyme and the cells at higher concentrations. Some studies have shown that DMSO concentrations up to 20% can enhance the catalytic efficiency of SARS-CoV-2 3CLpro by improving substrate solubility.[5][6] However, for cell-based assays, it is generally recommended to keep the final DMSO concentration below 0.5% to avoid cytotoxicity.[4] It is always best practice to run a vehicle control with the same final concentration of DMSO to assess its specific effects in your experimental system.[7]
Q5: How should I store my stock solution of this compound in DMSO?
A5: Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] Ensure the vials are tightly sealed to prevent the absorption of moisture by the DMSO.
Troubleshooting Guide: Improving Solubility
If you are encountering solubility issues with this compound, follow these troubleshooting steps:
Initial Dissolution in DMSO
-
Issue: The powdered compound does not fully dissolve in DMSO.
-
Possible Cause: Insufficient solvent, low-quality DMSO, or the compound requires more energy to dissolve.
-
Troubleshooting Steps:
-
Verify Calculations: Double-check your calculations for the required volume of DMSO to achieve the desired stock concentration.
-
Use High-Purity Anhydrous DMSO: Ensure you are using a fresh, high-quality stock of anhydrous DMSO.[2]
-
Gentle Warming: Warm the solution briefly in a water bath set to 30-40°C. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator to provide mechanical energy to help break up any solid particles and facilitate dissolution.
-
Vortexing: Vortex the solution for a few minutes to ensure it is thoroughly mixed.
-
Precipitation in Aqueous Solutions
-
Issue: The compound precipitates out of solution when diluted from the DMSO stock into a buffer or cell culture medium.
-
Possible Cause: The final DMSO concentration is too low to maintain solubility.
-
Troubleshooting Steps:
-
Serial Dilutions in DMSO: Instead of a large, single dilution into the aqueous medium, perform intermediate serial dilutions of your stock solution in 100% DMSO first. Then, make the final dilution into your aqueous buffer.[2]
-
Increase Final DMSO Concentration (for enzymatic assays): For enzymatic assays, you may be able to increase the final DMSO concentration. Studies on SARS-CoV-2 3CLpro suggest that concentrations up to 20% can be tolerated and may even be beneficial for substrate solubility.[5][6] However, always validate this in your specific assay.
-
Reduce Final Inhibitor Concentration: Test lower final concentrations of the inhibitor in your assay. It's possible that the desired concentration exceeds the solubility limit in the final assay buffer.[8]
-
Consider Alternative Co-solvents: While DMSO is common, other solvents like ethanol or polyethylene glycol 400 (PEG 400) could be explored, but their compatibility with the assay must be verified.[8]
-
Quantitative Data Summary
| Parameter | Value | Reference/Note |
| Chemical Scaffold | Beta-nitrostyrene | [1] |
| Water Solubility | Low | General property of beta-nitrostyrene. |
| Ethanol Solubility | Soluble | General property of beta-nitrostyrene. |
| Acetone Solubility | Soluble | General property of beta-nitrostyrene. |
| DMSO Solubility | Data not publicly available | Researchers should determine this empirically. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Inhibitor: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of the inhibitor and the desired stock concentration (e.g., 10 mM), calculate the required volume of anhydrous DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor powder.
-
Ensure Complete Solubilization:
-
Vortex the solution thoroughly for 2-3 minutes.
-
If solid particles remain, sonicate the vial in a bath sonicator for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[8]
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C.
Protocol 2: Dilution of DMSO Stock into Aqueous Assay Buffer
-
Prepare Intermediate Dilutions: If a large dilution factor is required, perform serial dilutions of the concentrated DMSO stock in 100% anhydrous DMSO to get closer to the final desired concentration.[2]
-
Prepare Assay Buffer: Dispense the required volume of the final aqueous assay buffer into a tube.
-
Add Stock to Buffer: While vortexing the assay buffer, add the required volume of the DMSO stock solution dropwise to the buffer. This rapid mixing can help prevent localized high concentrations of the inhibitor that may lead to precipitation.
-
Final Mixing and Inspection: Vortex the final solution thoroughly and visually inspect for any signs of precipitation or cloudiness.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Inhibition of SARS-CoV-2 replication by targeting 3CLpro.
References
- 1. Frontiers | Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. columbia.edu [columbia.edu]
- 7. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Reducing Off-Target Effects of 3CLpro Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3C-like protease (3CLpro) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize off-target effects and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with 3CLpro inhibitors?
A1: Off-target effects of 3CLpro inhibitors can arise from several factors:
-
Lack of Specificity: The inhibitor may bind to host cell proteases with similar structural features to the viral 3CLpro, such as cathepsins.[1]
-
Compound Reactivity: Covalent inhibitors, by their nature, can react with cellular components other than the intended target.[2]
-
High Compound Concentration: Using concentrations that are significantly higher than the on-target EC50 can lead to binding to lower-affinity off-targets.
-
Compound Impurities: Impurities in the inhibitor preparation may have their own biological activities.
-
Indirect Effects: The inhibitor might modulate cellular signaling pathways indirectly, leading to phenotypic changes that are not a result of direct binding to an off-target protein.
Q2: How is the selectivity of a 3CLpro inhibitor quantified and interpreted?
A2: The selectivity of a 3CLpro inhibitor is most commonly quantified using the Selectivity Index (SI) . The SI is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50).
-
CC50 (50% Cytotoxic Concentration): The concentration of the inhibitor that causes a 50% reduction in the viability of uninfected host cells.
-
EC50 (50% Effective Concentration): The concentration of the inhibitor that provides 50% of the desired antiviral effect (e.g., inhibition of viral replication).
Formula: SI = CC50 / EC50
A higher SI value is desirable as it indicates a wider therapeutic window, meaning the inhibitor is effective against the virus at concentrations that are not toxic to the host cells.[2] Generally, an SI value of 10 or greater is considered a good starting point for a promising antiviral compound.[2]
Q3: My 3CLpro inhibitor shows high potency in a biochemical assay but weak activity in a cell-based assay. What could be the reason?
A3: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach the intracellular 3CLpro.
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein.
-
Metabolic Instability: The inhibitor may be rapidly metabolized and inactivated by cellular enzymes.
-
High Protein Binding: The compound may bind to proteins in the cell culture medium or intracellular proteins, reducing its free concentration available to inhibit 3CLpro.
Troubleshooting Guides
Issue 1: Inconsistent or High Background in Cell Viability Assays (e.g., MTT, XTT, LDH)
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes and use proper pipetting techniques.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to maintain humidity. |
| High background in "no cell" control wells | Microbial contamination of reagents or medium. | - Visually inspect plates and reagents for signs of contamination.- Use fresh, sterile reagents and media.- Include a "reagent blank" control (media + assay reagent) to check for reagent instability. |
| Compound interferes with the assay readout | The inhibitor may directly reduce the MTT reagent or inhibit the LDH enzyme. | - Run a "compound only" control (media + inhibitor + assay reagent) to check for direct interference.[3] - If interference is observed, consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assays like CellTiter-Glo®). |
| Incomplete formazan crystal solubilization (MTT assay) | Insufficient volume or mixing of the solubilization solution. | - Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking.[3] - Use a sufficient volume of a suitable solubilizing agent like DMSO. |
Issue 2: Conflicting Results Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
| Observation | Possible Explanation | Recommended Actions |
| Decreased viability in MTT assay, but no significant LDH release. | The inhibitor may be causing a decrease in metabolic activity (measured by MTT) without immediate loss of membrane integrity (measured by LDH). This is often seen in apoptosis. | - Perform a time-course experiment to measure cytotoxicity at different time points to understand the kinetics of cell death.[3] - Use a third, orthogonal assay to confirm the mechanism of cell death, such as a caspase activity assay for apoptosis.[3] |
| Significant LDH release, but minimal change in MTT assay. | The inhibitor may be causing rapid membrane damage (necrosis), leading to LDH release. The remaining attached cells might still be metabolically active in the short term. Some compounds can also interfere with LDH enzyme activity. | - Verify that the compound is not directly inhibiting the LDH enzyme by adding it to the positive control (lysed cells).- Consider the timing of the assay; LDH release is a later event in some cell death pathways. |
| Inconsistent results between different metabolic assays (e.g., MTT vs. XTT). | The inhibitor may be selectively affecting different metabolic pathways. For example, MTT reduction is dependent on NADH, while XTT reduction utilizes NADPH. | - Investigate if the compound is known to affect specific metabolic pathways or enzyme activities. - Corroborate findings with a non-metabolic assay, such as a DNA content assay (e.g., PicoGreen) or a membrane integrity assay (LDH).[4][5] |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from key experiments to assess the efficacy and off-target effects of 3CLpro inhibitors.
Table 1: In Vitro Efficacy and Cytotoxicity of 3CLpro Inhibitors
| Compound | 3CLpro IC50 (µM) | Antiviral EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Inhibitor A | 0.1 | 0.5 | 50 | 100 |
| Inhibitor B | 0.5 | 2.0 | 20 | 10 |
| Inhibitor C | 1.0 | 5.0 | 15 | 3 |
Table 2: Off-Target Kinase Inhibition Profile
| Compound | Target Kinase | % Inhibition at 10 µM |
| Inhibitor A | Kinase X | 5% |
| Kinase Y | 8% | |
| Inhibitor B | Kinase X | 45% |
| Kinase Y | 15% |
Detailed Experimental Protocols
Protocol 1: FRET-Based 3CLpro Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of compounds against 3CLpro.
Materials:
-
Recombinant 3CLpro enzyme
-
FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
Test compounds and DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., <1%).
-
Enzyme and Compound Incubation: Add 25 µL of the diluted 3CLpro enzyme solution to each well of the microplate. Add 5 µL of the diluted compound or DMSO (vehicle control) to the respective wells. Incubate at room temperature for 30 minutes.
-
Reaction Initiation: Add 20 µL of the FRET substrate solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (v) for each concentration of the inhibitor. Determine the percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Simplified Chemoproteomics for Off-Target Identification
This protocol provides a simplified workflow for identifying the cellular off-targets of a covalent 3CLpro inhibitor using a clickable probe and mass spectrometry.
Materials:
-
"Clickable" version of the 3CLpro inhibitor (containing an alkyne or azide handle)
-
Biotin tag with a complementary click chemistry handle (e.g., biotin-azide or biotin-alkyne)
-
Cell line of interest
-
Lysis buffer
-
Copper(I) catalyst and ligands for click chemistry (e.g., CuSO4, TBTA, sodium ascorbate)
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Treatment: Treat the cells with the clickable inhibitor probe for a specified time. Include a control where cells are pre-treated with an excess of the non-clickable inhibitor before adding the probe to identify specific binding partners.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Click Chemistry Reaction: Add the biotin tag, copper catalyst, and ligands to the cell lysate to attach biotin to the probe-labeled proteins.
-
Enrichment of Labeled Proteins: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that were significantly enriched in the probe-treated sample compared to the control. These are the potential on- and off-targets of your inhibitor.
Visualizations
Caption: Workflow for identifying and characterizing off-target effects of 3CLpro inhibitors.
Caption: Potential off-target host cell signaling pathways affected by 3CLpro inhibitors.
References
- 1. Considerations for the discovery and development of 3-chymotrypsin-like cysteine protease inhibitors targeting SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discrepancies between metabolic activity and DNA content as tool to assess cell proliferation in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: SARS-CoV-2 3CLpro-IN-15
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of SARS-CoV-2 3CLpro-IN-15 in solution. The following information is compiled from best practices for small molecule inhibitors and data available for related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a beta-nitrostyrene-based inhibitor that targets the SARS-CoV-2 3C-like protease (3CLpro).[1] This enzyme is essential for the replication and transcription of the virus, making it a key target for the development of anti-COVID-19 therapeutics.[1]
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I store stock solutions of this compound?
A3: For a related compound, SARS-CoV-2 3CLpro-IN-2, the recommended storage for stock solutions is at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]
Q4: Is this compound stable in aqueous solutions?
A4: Many small molecule inhibitors, especially those with hydrophobic properties, have limited stability and solubility in aqueous buffers. Some inhibitors can degrade or precipitate when diluted into an aqueous assay buffer. It is recommended to prepare the final working solution immediately before use. If you suspect instability, it is best to perform a stability study under your specific experimental conditions.
Q5: Can I expect the stability of this compound to be affected by pH or temperature?
A5: Yes, the stability of small molecule inhibitors can be significantly influenced by pH and temperature. For instance, extreme pH values can lead to hydrolysis or other forms of degradation. Similarly, elevated temperatures can accelerate degradation. It is recommended to conduct experiments at a stable, controlled temperature and to buffer your solutions to a pH that is optimal for both the inhibitor's stability and the enzyme's activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the inhibitor upon dilution in aqueous buffer. | The inhibitor has low solubility in the final assay buffer. | - Decrease the final concentration of the inhibitor.- Increase the percentage of the co-solvent (e.g., DMSO) in the final assay volume, ensuring it does not exceed a concentration that affects the assay (typically <1%).- Evaluate alternative co-solvents such as ethanol or polyethylene glycol 400 (PEG 400). |
| Loss of inhibitory activity over time in prepared solutions. | The inhibitor is unstable in the solution and is degrading. | - Prepare fresh working solutions immediately before each experiment.- If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.- For long experiments, consider multiple additions of the inhibitor if it is known to have a short half-life in your assay buffer. |
| Inconsistent results between experiments. | - Degradation of the inhibitor stock solution.- Variability in solution preparation.- Instability of the inhibitor under assay conditions. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Use a precise and consistent method for preparing all solutions.- Perform a time-course experiment to assess the stability of the inhibitor over the duration of your assay. |
| High background signal or assay interference. | The inhibitor itself may be fluorescent or interact with assay components. | - Run a control experiment with the inhibitor in the absence of the enzyme to check for intrinsic fluorescence or other interference.- If interference is observed, consider modifying the assay or using a different detection method. |
Data on Solution Stability
Specific quantitative stability data for this compound is not publicly available. However, the following table provides recommended storage conditions for a stock solution of a related inhibitor, SARS-CoV-2 3CLpro-IN-2, which can be used as a general guideline.
Table 1: Recommended Storage Conditions for a Related Inhibitor Stock Solution (SARS-CoV-2 3CLpro-IN-2)
| Storage Temperature | Recommended Duration | Notes |
| -80°C | 6 months | Sealed storage, protected from moisture and light.[2] |
| -20°C | 1 month | Sealed storage, protected from moisture and light.[2] |
It is strongly recommended that researchers perform their own stability studies for this compound under their specific experimental conditions.
Experimental Protocols
General Protocol for Evaluating the Stability of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a specific buffer over time.
1. Materials:
- This compound
- DMSO (or other appropriate organic solvent)
- Assay buffer (e.g., Tris-HCl or PBS at a specific pH)
- SARS-CoV-2 3CL protease
- Fluorogenic 3CLpro substrate
- Microplate reader
2. Preparation of Solutions:
- Prepare a concentrated stock solution of this compound in DMSO.
- Prepare working solutions of the inhibitor by diluting the stock solution in the desired assay buffer to the final test concentrations.
3. Incubation:
- Incubate the working solutions of the inhibitor at the desired temperature (e.g., room temperature, 37°C) for different durations (e.g., 0, 1, 2, 4, 8, 24 hours).
4. Enzyme Inhibition Assay:
- At each time point, take an aliquot of the incubated inhibitor solution.
- In a microplate, add the SARS-CoV-2 3CL protease to the inhibitor aliquot and incubate for a short period (e.g., 15-30 minutes) to allow for binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate.
- Monitor the fluorescence signal over time using a microplate reader.
5. Data Analysis:
- Calculate the initial reaction rates for each condition.
- Determine the percent inhibition for each time point relative to a control with no inhibitor.
- Plot the percent inhibition as a function of incubation time to assess the stability of the inhibitor. A significant decrease in inhibition over time indicates degradation of the compound.
Visualizations
Caption: Workflow for assessing inhibitor stability.
Caption: Troubleshooting inconsistent results.
References
Technical Support Center: 3CLpro Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in 3CLpro enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in 3CLpro enzymatic assays?
A1: Variability in 3CLpro enzymatic assays can arise from several factors, including:
-
Reagent Preparation and Handling: Inaccurate concentrations of enzyme or substrate, improper thawing of components, and use of expired reagents can all introduce variability.[1]
-
Assay Conditions: Sub-optimal pH, temperature, and buffer composition can significantly impact enzyme activity.[2][3][4][5]
-
Substrate and Inhibitor Properties: Poor solubility or precipitation of substrates and test compounds is a common issue.[3][6]
-
Enzyme Stability: Repeated freeze-thaw cycles or improper storage can lead to a loss of enzymatic activity.[7] Dimerization of 3CLpro is also essential for its activity.[4]
-
Instrumentation: Incorrect settings on plate readers (e.g., excitation/emission wavelengths) or plate effects like evaporation can cause inconsistent readings.[1][7]
-
DMSO Concentration: While often used to solubilize compounds, DMSO can affect enzyme stability and activity.[8]
Q2: What is the optimal pH for 3CLpro activity?
A2: The optimal pH for SARS-CoV-2 3CLpro activity is generally reported to be around pH 7.0 to 7.5.[2][3][4][5] One study observed the highest activity at pH 7.0, while another reported a peak at pH 7.5.[3][5] Activity tends to decrease at more acidic or basic pH values.[2][4] A bell-shaped pH profile with pKa values of 6.9 ± 0.1 and 9.4 ± 0.1 has been described, attributed to the ionization of the catalytic dyad His41 and Cys145, respectively.[9]
Q3: How does temperature affect the assay?
A3: Temperature is a critical parameter for enzyme activity. Most assays are performed at room temperature (around 20-25°C) or 37°C.[7][10][11] It is crucial to maintain a consistent temperature throughout the experiment, as fluctuations can cause significant changes in activity.[7] Using ice-cold buffers, for instance, can slow down or even stop the enzymatic reaction.[7]
Q4: What are the recommended starting concentrations for the enzyme and substrate?
A4: Optimal enzyme and substrate concentrations should be determined empirically for each new assay setup. However, typical starting points for FRET-based assays are:
-
Enzyme Concentration: Ranges from 20 nM to 200 nM are commonly used.[3][10][12][13] The goal is to use the lowest concentration that provides a reliable signal-to-background ratio.[12][14]
-
Substrate Concentration: Often used at or below the Michaelis constant (Km) to ensure sensitivity to inhibitors.[10][12][14] A common starting concentration is around the Km value, which for some FRET substrates is in the range of 15-20 µM.[10][11]
Q5: My test compound is not very soluble. How can I address this?
A5: Poor solubility of test compounds is a frequent challenge. Here are some strategies:
-
Use of DMSO: Dimethyl sulfoxide (DMSO) is a common solvent used to dissolve hydrophobic compounds.[8] However, it's important to keep the final DMSO concentration in the assay low (typically ≤1-5%) as it can inhibit the enzyme at higher concentrations.[3][11] Interestingly, one study suggests that up to 20% DMSO can enhance the catalytic efficiency of 3CLpro by improving substrate solubility and reducing aggregation.[8]
-
Alternative Solvents: If DMSO is problematic, other organic solvents may be tested, but their compatibility with the assay must be validated.
-
Compound Formulation: In some cases, reformulating the compound may be necessary.
-
Solubility-enhancing Excipients: The use of excipients can sometimes improve solubility, but they must be tested for any direct effects on enzyme activity.
Troubleshooting Guides
Issue 1: Low or No Enzymatic Activity
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Verify the storage conditions and expiration date of the enzyme. - Avoid repeated freeze-thaw cycles.[7] - Aliquot the enzyme upon receipt. - Test a new vial of enzyme. |
| Incorrect Assay Buffer pH | - Prepare fresh buffer and verify the pH using a calibrated meter.[7] The optimal pH is typically between 7.0 and 7.5.[2][3][4][5] |
| Sub-optimal Temperature | - Ensure all assay components, especially the buffer, are at the recommended reaction temperature (e.g., room temperature) before starting the assay.[1][7] |
| Omitted Reagent | - Carefully review the protocol to ensure all necessary components (e.g., enzyme, substrate, DTT) were added in the correct order.[1][7] |
| Incorrect Instrument Settings | - Verify the excitation and emission wavelengths on the plate reader are correct for the specific FRET substrate being used.[1][7] |
| Degraded Substrate | - Check the storage conditions and expiration date of the substrate. - Prepare fresh substrate solution. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques.[1] - Avoid pipetting very small volumes by preparing master mixes.[1] |
| Incomplete Mixing | - Ensure all components are thoroughly mixed after addition, especially the enzyme and substrate. Gently tap the plate or use a plate shaker. |
| Plate Effects (Evaporation) | - Avoid using the outer wells of the microplate, as they are more prone to evaporation. - Use a plate sealer during incubation steps. - Ensure the plate reader has a stable temperature.[7] |
| Precipitation of Compound/Substrate | - Visually inspect the wells for any signs of precipitation. - Centrifuge the plate briefly before reading. - Re-evaluate the final concentration of the compound and the percentage of DMSO. |
| Inconsistent Incubation Times | - Use a multichannel pipette or automated dispenser to add reagents quickly and consistently across the plate, ensuring uniform incubation times for all wells. |
Data Presentation
Table 1: Recommended Assay Conditions for SARS-CoV-2 3CLpro
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 8.0 | Optimal activity is often observed between pH 7.0 and 7.5.[2][3][4][5] |
| Temperature | 25°C - 37°C | Maintain a consistent temperature.[7][10][11] |
| Buffer System | Tris-HCl, Phosphate, HEPES | Tris and Phosphate buffers generally show good performance.[2] |
| NaCl Concentration | 0 - 200 mM | Some studies suggest omitting NaCl for highest activity, while others include it.[3][10] Low ionic strength may improve FRET substrate solubility.[3] |
| Reducing Agent (e.g., DTT) | 1 mM | Often included to maintain the catalytic cysteine in a reduced state.[10] |
| EDTA | 1-2 mM | Can be included to chelate divalent metal cations.[3][10] |
| DMSO Concentration | < 5% (v/v) | Higher concentrations can inhibit the enzyme, though some studies report benefits at higher percentages.[3][8][11] |
Table 2: Kinetic Parameters for Common 3CLpro FRET Substrates
| Substrate | Km (µM) | Vmax (relative units) | Enzyme | Reference |
| Abz-SAVLQSGFRK-Dnp | 16 ± 1.1 | 6.8 ± 0.2 µmol/min/mg | SARS-CoV 3CLpro | [10] |
| (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2 | ~19 (with DTT), ~16 (without DTT) | 63070 RFU/min (with DTT), 58111 RFU/min (without DTT) | SARS-CoV-2 3CLpro | [11] |
| Fluorogenic Peptide Substrate | 75.41 | 1392 RFU/min | SARS-CoV-2 3CLpro | [12][13][14] |
Experimental Protocols
Protocol: FRET-Based 3CLpro Inhibition Assay
This protocol provides a general framework for a Fluorescence Resonance Energy Transfer (FRET) assay to screen for 3CLpro inhibitors.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer solution (e.g., 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.3).[11] Allow the buffer to equilibrate to the reaction temperature (e.g., 25°C).[7]
- 3CLpro Enzyme Stock: Dilute the 3CLpro enzyme to the desired working concentration (e.g., 100 nM, for a final concentration of 50 nM in the assay) in cold assay buffer.[12] Keep the enzyme on ice.
- FRET Substrate Stock: Dissolve the FRET peptide substrate in a suitable solvent (e.g., DMSO or assay buffer) to create a stock solution. Further dilute to the desired working concentration (e.g., 40 µM, for a final concentration of 20 µM) in assay buffer.[12] Protect from light.
- Test Compound Plate: Prepare a serial dilution of the test compounds in 100% DMSO in a separate plate.
2. Assay Procedure (96-well plate format):
- Add 50 µL of assay buffer to all wells.
- Add 1 µL of the test compound from the compound plate to the appropriate wells. For control wells, add 1 µL of DMSO.
- Negative Control (No Inhibition): Enzyme + Substrate + DMSO.
- Positive Control (100% Inhibition): Substrate + DMSO (no enzyme).
- Add 25 µL of the 3CLpro enzyme working solution to all wells except the positive control wells. Add 25 µL of assay buffer to the positive control wells.
- Mix the plate gently and pre-incubate the enzyme with the test compounds for 15-60 minutes at 25°C.[10][11]
- Initiate the enzymatic reaction by adding 25 µL of the FRET substrate working solution to all wells.
- Immediately place the plate in a fluorescence plate reader.
3. Data Acquisition:
- Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 60 seconds.[10]
- Use the appropriate excitation and emission wavelengths for the FRET pair (e.g., Excitation: 320 nm, Emission: 425 nm for Abz/Dnp pairs).[10]
4. Data Analysis:
- For each well, calculate the initial reaction velocity (rate) by determining the slope of the linear portion of the fluorescence signal versus time plot.
- Normalize the data by setting the average rate of the negative control wells to 100% activity and the average rate of the positive control wells to 0% activity.
- Calculate the percent inhibition for each test compound concentration.
- Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of quenched fluorescent peptide substrates of SARS-CoV-2 3CLpro main protease (Mpro) from proteomic identification of P6—P6' active site specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pH profiles of 3-chymotrypsin-like protease (3CLpro) from SARS-CoV-2 elucidate its catalytic mechanism and a histidine residue critical for activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Compound Precipitation in Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address compound precipitation in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is compound precipitation in the context of cell-based assays?
A: Compound precipitation is the formation of solid particles of a test compound in the assay medium.[1][2] This phenomenon occurs when the concentration of the compound surpasses its solubility limit in the aqueous environment of the assay.[1][2] The precipitate can manifest as visible particles, crystals, or a general cloudiness of the medium.[2][3]
Q2: What are the common causes of compound precipitation in cell culture media?
A: Compound precipitation can stem from several factors, often related to the compound's physicochemical properties and its interaction with the assay environment. Key causes include:
-
Exceeding Solubility Limits: The most direct cause is when the compound's concentration is higher than its maximum solubility in the cell culture medium.[2]
-
Solvent Shock: Many compounds are initially dissolved in a high-concentration organic solvent like dimethyl sulfoxide (DMSO).[2] When this stock solution is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.[2][3]
-
Temperature and pH Shifts: The solubility of many compounds is sensitive to changes in temperature and pH.[2][4] A shift from the optimal conditions for solubility, such as moving from room temperature to a 37°C incubator, can lead to precipitation.[4] The CO2 environment in an incubator can also alter the pH of the medium, affecting the solubility of pH-sensitive compounds.[4]
-
Interactions with Media Components: Test compounds can interact with salts, proteins, and other components in the culture medium, forming insoluble complexes.[2][4] For instance, calcium salts are particularly susceptible to causing precipitation.[5][6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can promote compound precipitation.[1]
Q3: What is the recommended maximum concentration of DMSO in cell-based assays?
A: While DMSO is a widely used solvent for dissolving hydrophobic compounds, high concentrations can be toxic to cells.[4] Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to minimize effects on cell viability and function.[4] The tolerable DMSO concentration can be cell-line specific, so it is crucial to perform a vehicle control experiment to determine the effect of the intended DMSO concentration on your specific cells.[3][4]
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding the compound to the media.
This is a common issue, particularly with hydrophobic compounds, and often points to the compound's concentration exceeding its solubility in the aqueous medium.
Troubleshooting Steps & Solutions
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or visible particles upon dilution. | Exceeding the compound's aqueous solubility limit.[4] "Solvent shock" due to rapid dilution from a high-concentration organic stock.[3] | Decrease the final concentration of the compound. [1][4] Optimize the dilution process: Instead of a single large dilution, perform a stepwise serial dilution to gradually reduce the solvent concentration.[3] Add the compound stock solution directly to pre-warmed media with rapid mixing to avoid localized high concentrations.[3] Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume to achieve the final desired concentration.[4] |
Issue 2: Precipitate forms over time in the incubator.
Precipitation that develops during incubation is often related to the physiological conditions of the cell culture environment.
Troubleshooting Steps & Solutions
| Observation | Potential Cause | Recommended Solution |
| Media becomes cloudy or crystals form after a period of incubation. | Temperature shift: Changes in temperature between the benchtop and the incubator (e.g., 37°C) can decrease solubility.[4] pH shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[4] Interaction with media components: The compound may be slowly interacting with salts or proteins in the media.[4] | Pre-warm the cell culture media to 37°C before adding the compound. [4] Ensure the media is properly buffered for the incubator's CO2 concentration.[4] Test the compound's stability in the specific cell culture medium over the intended duration of the experiment.[4] |
Issue 3: Inconsistent dose-response curves or a steep drop-off in activity at higher concentrations.
This is a classic sign of compound precipitation, where the actual concentration of the dissolved compound is lower than the nominal concentration at higher levels.[1]
Troubleshooting Steps & Solutions
| Observation | Potential Cause | Recommended Solution |
| Dose-response curve plateaus or drops sharply at higher concentrations. | Compound precipitation at higher concentrations is limiting the effective concentration. | Determine the maximum soluble concentration of the compound in your assay medium (see experimental protocol below). Lower the starting concentration in your dose-response curve to below the solubility limit. Visually inspect the assay plate for precipitation at the end of the incubation period. Use a nephelometer to measure light scattering as an indicator of precipitation.[1] |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
Objective: To determine the highest concentration of a test compound that remains soluble in the cell culture medium under experimental conditions.
Materials:
-
Test compound
-
100% DMSO
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).[3] Ensure the compound is fully dissolved by vortexing or gentle warming.[3]
-
Prepare Serial Dilutions:
-
Pre-warm the cell culture medium to 37°C.[4]
-
Prepare the highest concentration to be tested by adding the appropriate amount of the stock solution to the pre-warmed medium. For example, to make a 100 µM solution from a 10 mM stock, perform a 1:100 dilution.
-
Vortex gently immediately after adding the stock.[4]
-
Perform 2-fold serial dilutions in pre-warmed media.[4]
-
-
Incubation and Observation:
-
Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for the same duration.[4]
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours).[4]
-
For a more detailed inspection, transfer a small aliquot to a microscope slide and check for micro-precipitates.[4]
-
-
Determination of Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration.
Protocol 2: Preparing Solutions of Poorly Soluble Compounds
Objective: To prepare a working solution of a hydrophobic compound in cell culture medium while minimizing precipitation.
Materials:
-
Hydrophobic compound
-
100% DMSO, sterile
-
Pre-warmed cell culture medium (37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Primary Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).[3] This minimizes the volume of DMSO added to the cells.
-
Perform Serial Dilutions in DMSO (for dose-response): If a range of concentrations is needed, perform serial dilutions of the primary stock solution in 100% DMSO.[3]
-
Dilute into Pre-warmed Media:
-
Pre-warm the cell culture medium to 37°C.
-
Directly add a small volume of the DMSO stock (or serial dilutions) to the pre-warmed media with rapid mixing or vortexing.[3] This helps to quickly disperse the compound and avoid localized high concentrations that can trigger precipitation.
-
Ensure the final DMSO concentration is as low as possible and tolerated by the cells (typically <0.5%).[3][4]
-
-
Visual Inspection: After dilution, visually inspect the working solution for any signs of cloudiness or precipitation.[3] A clear solution indicates the compound is likely fully dissolved.
Visualizations
Caption: A troubleshooting workflow for identifying and addressing compound precipitation.
Caption: A recommended workflow for preparing solutions of poorly soluble compounds.
References
Technical Support Center: Optimizing Incubation Time for Covalent Inhibitor Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time for covalent inhibitor binding experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my IC50 value for the same covalent inhibitor variable across experiments?
A: The IC50 value of a covalent inhibitor is highly dependent on the pre-incubation time with its target protein.[1] Unlike non-covalent inhibitors that reach equilibrium quickly, covalent inhibitors form a time-dependent and often irreversible bond.[1][2] A shorter pre-incubation time will likely result in a higher IC50, while a longer pre-incubation period allows for more complete covalent bond formation, leading to a lower IC50.[1][3]
Q2: How do I determine the optimal incubation time for my covalent inhibitor?
A: The optimal incubation time depends on the specific inhibitor, its target, and the experimental goals. A time-dependency assay is crucial. By measuring the IC50 at multiple pre-incubation time points, you can observe the time-dependent nature of the inhibition.[1][4] If the IC50 value decreases with increasing pre-incubation time, it is indicative of a covalent mechanism.[1] For robust characterization, it is recommended to determine the kinetic parameters k_inact (maximal rate of inactivation) and K_I (inhibitor concentration at half-maximal inactivation rate).[1][5] The ratio k_inact/K_I is a more reliable measure of covalent inhibitor efficiency than a single IC50 value.[1][6][7]
Q3: What does it mean if the IC50 value of my inhibitor does not change with incubation time?
A: If the IC50 value remains constant despite increasing the pre-incubation time, it may suggest one of several possibilities:
-
Rapid Covalent Bond Formation: The covalent reaction is extremely fast and reaches completion even at the shortest pre-incubation time tested.
-
Non-covalent Inhibition: The inhibitor may not be acting via a covalent mechanism and is instead a reversible, non-covalent inhibitor.
-
Inhibitor Instability: The inhibitor may be degrading in the assay buffer over time, counteracting the time-dependent increase in potency.
-
Reversible Covalent Inhibition: The inhibitor forms a reversible covalent bond, and the system has reached equilibrium.[8][9]
Further experiments, such as washout studies or mass spectrometry, are necessary to distinguish between these possibilities.
Q4: How can I confirm that my inhibitor is forming a covalent bond with its target?
-
Washout Experiments: After incubating the target with the inhibitor, unbound inhibitor is removed. If the inhibitory effect persists after washout, it strongly suggests a covalent and irreversible or slowly reversible interaction.[1][8]
-
Mass Spectrometry (MS): Intact protein mass spectrometry can be used to detect the mass shift corresponding to the covalent adduction of the inhibitor to the target protein.[5] Tandem MS (MS/MS) can further identify the specific amino acid residue that has been modified.[1]
-
Site-Directed Mutagenesis: Mutating the putative target amino acid residue (e.g., cysteine to serine or alanine) should significantly reduce or abolish the potency of the covalent inhibitor if the interaction is specific to that residue.[1]
-
Time-Dependency Assay: As mentioned previously, a decrease in IC50 with increasing pre-incubation time is a strong indicator of covalent binding.[1][4]
Troubleshooting Guides
Issue 1: Slow or Incomplete Inhibition
| Potential Cause | Troubleshooting Steps |
| Low Inhibitor Concentration | Increase the inhibitor concentration to drive the covalent reaction. |
| Short Incubation Time | Extend the pre-incubation time to allow for more complete bond formation. Consider time points up to several hours.[6] |
| Low k_inact | The intrinsic reactivity of the inhibitor's warhead may be low. While this cannot be changed for a given compound, it is a key parameter to consider when comparing different inhibitors. |
| Poor Inhibitor Solubility | Ensure the inhibitor is fully dissolved in the assay buffer. Consider using a different solvent or a lower final concentration of the organic solvent (e.g., DMSO). |
| Inhibitor Instability | Assess the stability of the inhibitor in the assay buffer over the course of the experiment using methods like LC-MS.[10] |
Issue 2: High Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Highly Reactive Warhead | The electrophilic warhead of the inhibitor may be too reactive, leading to non-specific binding to other proteins.[11] |
| High Inhibitor Concentration | Use the lowest effective concentration of the inhibitor to minimize off-target binding. |
| Long Incubation Time | While longer incubation is needed for on-target binding, excessively long times can increase the chance of off-target reactions. Optimize the incubation time to balance on-target efficacy with off-target effects. |
| Lack of Specificity of the Scaffold | The non-covalent binding portion of the inhibitor may lack specificity for the intended target. |
Experimental Protocols
Protocol 1: Time-Dependent IC50 Determination
This protocol is designed to assess the time-dependent nature of a covalent inhibitor.
-
Prepare Reagents:
-
Target enzyme solution at 2x final concentration.
-
Inhibitor serial dilutions in assay buffer at 2x final concentration.
-
Substrate solution at 2x final concentration.
-
Assay buffer.
-
-
Pre-incubation:
-
For each pre-incubation time point (e.g., 0, 15, 30, 60, 120 minutes), mix equal volumes of the 2x enzyme solution and 2x inhibitor dilutions in a microplate.
-
Include a no-inhibitor control (enzyme + assay buffer) and a no-enzyme control (inhibitor + assay buffer).
-
Incubate the plate at the desired temperature for the specified pre-incubation time.
-
-
Initiate Reaction:
-
After each pre-incubation period, add an equal volume of the 2x substrate solution to all wells to start the enzymatic reaction.
-
-
Detection:
-
Allow the reaction to proceed for a fixed amount of time (e.g., 15-30 minutes), ensuring the reaction in the no-inhibitor control is in the linear range.
-
Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration at each pre-incubation time point.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each pre-incubation time.
-
A leftward shift in the IC50 curve and a decrease in the IC50 value with increasing pre-incubation time indicates time-dependent, covalent inhibition.[1][12]
-
Protocol 2: Jump-Dilution for Washout Analysis
This protocol helps to differentiate between reversible and irreversible (or slowly reversible) covalent inhibition.
-
Incubation:
-
Incubate the target enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for a sufficient time to allow for covalent bond formation.
-
Include a control incubation of the enzyme with assay buffer alone.
-
-
Dilution (Jump-Dilution):
-
Rapidly dilute the enzyme-inhibitor mixture and the control enzyme solution by a large factor (e.g., 100-fold or more) into assay buffer containing the substrate. The dilution should reduce the free inhibitor concentration to a level well below its K_i.
-
-
Monitor Activity:
-
Immediately begin monitoring the enzymatic activity over time.
-
-
Data Analysis:
-
Irreversible Inhibition: If the inhibitor is irreversible, the enzyme activity will remain low and will not recover over time, even after dilution.
-
Reversible Inhibition: If the inhibitor is reversible (covalent or non-covalent), the enzyme activity will gradually recover as the inhibitor dissociates from the enzyme upon dilution. The rate of recovery can provide information about the off-rate (k_off).
-
Visualizations
Caption: Two-step model of irreversible covalent inhibition.
Caption: Experimental workflow for time-dependent IC50 determination.
Caption: Troubleshooting logic for time-independent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 7. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 12. researchgate.net [researchgate.net]
overcoming resistance to SARS-CoV-2 3CLpro inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working to overcome resistance to SARS-CoV-2 3C-like protease (3CLpro) inhibitors. This resource provides practical troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to SARS-CoV-2 3CLpro inhibitors?
A1: The primary mechanism of resistance to 3CLpro inhibitors, such as nirmatrelvir, is the emergence of mutations in the viral gene encoding the 3CLpro enzyme (also known as Mpro or nsp5).[1][2] These mutations can alter the enzyme's active site, where the inhibitor binds, thereby reducing the drug's effectiveness.[3][4] Some mutations may also impact the enzyme's stability or its ability to dimerize, which is essential for its function.[3][5]
Q2: Which specific mutations in 3CLpro have been associated with resistance to nirmatrelvir (the active component of Paxlovid)?
A2: Several mutations have been identified through in vitro studies and in clinical settings that confer resistance to nirmatrelvir.[6] Some of the key resistance-associated mutations include:
-
E166V: This mutation has been shown to cause a significant increase in resistance to nirmatrelvir.[4]
-
L50F, E166A, and L167F: A combination of these mutations has been selected for in vitro and is associated with a more than 20-fold increase in the 50% effective concentration (EC50) values.[7]
-
S144 mutations (S144M/F/A/G/Y): These have been identified as naturally occurring mutations that can confer resistance to nirmatrelvir while maintaining comparable enzymatic activity to the wild-type virus.[6]
-
H172Q/F/Y/A: Mutations at this position have also been shown to lead to significant drug resistance against nirmatrelvir.[6][8]
It is important to note that some mutations that confer resistance may also lead to a reduction in the enzyme's catalytic activity, potentially impacting viral fitness.[7][8]
Q3: How can I detect the emergence of resistance in my cell culture experiments?
A3: Detecting resistance typically involves a combination of phenotypic and genotypic methods:
-
Phenotypic Assays: This involves passaging the virus in the presence of increasing concentrations of the 3CLpro inhibitor.[9] A significant increase in the EC50 value, the concentration of the drug required to inhibit viral replication by 50%, indicates the development of resistance.
-
Genotypic Analysis: Once resistance is observed phenotypically, the next step is to sequence the 3CLpro gene of the resistant virus. This will identify the specific mutations that have arisen.
Troubleshooting Guides
Issue 1: High variability in IC50/EC50 values in my antiviral assays.
-
Possible Cause: Inconsistent experimental conditions can lead to variable results.
-
Troubleshooting Steps:
-
Cell Health and Density: Ensure that the host cells (e.g., Vero E6) are healthy and seeded at a consistent density for each experiment. Cell viability should be greater than 95% before starting the assay.[10]
-
Viral Titer: Use a consistent and accurately titered virus stock for all experiments to ensure a uniform multiplicity of infection (MOI).[10]
-
Compound Solubility: Ensure your 3CLpro inhibitor is fully solubilized in the assay medium. Precipitation of the compound will lead to a lower effective concentration.[10] Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration is low and consistent across all wells.[10]
-
Incubation Times: Adhere to a strict and consistent schedule for compound addition, viral infection, and the final assay readout.[10]
-
Issue 2: My lead 3CLpro inhibitor shows reduced potency against a newly emerged SARS-CoV-2 variant.
-
Possible Cause: The new variant may harbor mutations in the 3CLpro that confer resistance to your inhibitor.
-
Troubleshooting Steps:
-
Sequence the 3CLpro Gene: The first step is to sequence the 3CLpro gene of the new variant to identify any mutations.
-
Enzymatic Assays: Perform in vitro enzymatic assays using purified recombinant 3CLpro with the identified mutations to directly measure the impact on your inhibitor's IC50 value.[11]
-
Cell-Based Assays: Conduct cell-based antiviral assays with the new variant to determine the change in the EC50 value of your inhibitor.[12]
-
Structural Analysis: If possible, obtain a crystal structure of the mutant 3CLpro in complex with your inhibitor to understand the structural basis for the reduced potency.[4] This can reveal changes in binding interactions.
-
Issue 3: I am observing cytotoxicity with my 3CLpro inhibitor at concentrations close to its antiviral activity.
-
Possible Cause: The compound may have off-target effects or inherent cellular toxicity.
-
Troubleshooting Steps:
-
Cytotoxicity Assays: Always run a parallel cytotoxicity assay (e.g., MTT or CCK-8 assay) on uninfected cells to determine the 50% cytotoxic concentration (CC50).[10]
-
Selectivity Index (SI): Calculate the selectivity index (SI = CC50 / EC50). A higher SI value indicates a better safety profile for the compound.
-
Microscopy: Visually inspect the cells under a microscope for signs of stress or death at different compound concentrations.[13]
-
Consider Off-Target Effects: Some 3CLpro inhibitors have been shown to inhibit host proteases like cathepsins, which could contribute to cytotoxicity.[14]
-
Data Presentation
Table 1: Fold-change in Nirmatrelvir IC50/EC50 for Selected 3CLpro Mutations
| Mutation | Fold-Change in IC50/EC50 | Reference |
| E166V | >100-fold increase in EC50 | [4] |
| L50F + E166A + L167F | >20-fold increase in EC50 | [7] |
| S144A | 20.5 to 91.9-fold increase in Ki | [6][8] |
| H172Y | >113.7 to 233-fold increase in Ki | [6][8] |
| Y54A + S144A | 8-fold increase in IC50 | [11] |
| S144A + E166A | 72-fold increase in IC50, 20-fold increase in EC50 | [11] |
Note: IC50 refers to the half-maximal inhibitory concentration in enzymatic assays, while EC50 refers to the half-maximal effective concentration in cell-based antiviral assays. Ki is the inhibition constant.
Experimental Protocols
Protocol 1: In Vitro 3CLpro Enzymatic Assay (FRET-based)
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 3CLpro
-
Fluorescence Resonance Energy Transfer (FRET) substrate with a 3CLpro cleavage site (e.g., containing the Leu-Gln sequence) flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, pH 7.5)
-
3CLpro inhibitor compounds
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure: a. Prepare serial dilutions of the inhibitor compound in the assay buffer. b. Add a fixed concentration of the 3CLpro enzyme to each well of the 384-well plate. c. Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the FRET substrate to all wells. e. Immediately begin monitoring the increase in fluorescence over time using a plate reader. Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence. f. Calculate the initial reaction velocity for each inhibitor concentration. g. Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[15]
Protocol 2: Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
-
Reagents and Materials:
-
Vero E6 cells (or another susceptible cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock of known titer
-
Antiviral compounds
-
96-well cell culture plates
-
Crystal violet staining solution
-
-
Procedure: a. Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer. b. Prepare serial dilutions of the antiviral compound in cell culture medium. c. Remove the growth medium from the cells and add the diluted compound. d. Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), leaving some wells uninfected as controls. e. Incubate the plates for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the virus control wells. f. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). g. Stain the cells with crystal violet solution, which stains the viable, adherent cells. h. Wash the plates to remove excess stain and allow them to dry. i. Solubilize the stain (e.g., with methanol) and read the absorbance on a plate reader. The absorbance is proportional to the number of viable cells. j. Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[13]
Mandatory Visualizations
Caption: Experimental workflow for identifying and validating 3CLpro inhibitor resistance.
Caption: The role of 3CLpro in the SARS-CoV-2 life cycle and the mechanism of inhibitor resistance.
Caption: Logical progression from drug pressure to potential treatment failure.
References
- 1. mdpi.com [mdpi.com]
- 2. SARS-CoV-2 Resistance to Small Molecule Inhibitors | springermedizin.de [springermedizin.de]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Naturally occurring mutations of SARS-CoV-2 main protease confer drug resistance to nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Considerations for the discovery and development of 3-chymotrypsin-like cysteine protease inhibitors targeting SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of SARS-CoV-2 3CLpro Inhibitors: A Review of PF-07321332 and the Quest for Data on 3CLpro-IN-15
A detailed comparison between the prominent SARS-CoV-2 main protease (3CLpro) inhibitor PF-07321332 (nirmatrelvir), the active component of Paxlovid, and the lesser-known compound SARS-CoV-2 3CLpro-IN-15 is currently hampered by a significant lack of publicly available experimental data for the latter. While extensive research has characterized the efficacy and pharmacokinetic profile of PF-07321332, similar data for 3CLpro-IN-15 is not readily accessible in scientific literature or public databases. This guide, therefore, provides a comprehensive overview of PF-07321332, supported by experimental data and methodologies, and outlines the necessary experimental framework to evaluate and compare novel 3CLpro inhibitors like 3CLpro-IN-15.
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2. It is responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication.[1][2] This indispensable role makes 3CLpro a prime target for antiviral drug development.
PF-07321332 (Nirmatrelvir): A Potent Oral Antiviral
PF-07321332, or nirmatrelvir, is an orally bioavailable inhibitor of the SARS-CoV-2 3CLpro.[3] It is a peptidomimetic that binds to the active site of the enzyme, thereby preventing the processing of the viral polyproteins and halting viral replication.[4] To enhance its pharmacokinetic profile, nirmatrelvir is co-administered with a low dose of ritonavir, which inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, slowing the metabolism of nirmatrelvir and increasing its plasma concentration.[3][5]
Mechanism of Action of 3CLpro Inhibitors
The primary mechanism of action for 3CLpro inhibitors like PF-07321332 involves blocking the catalytic activity of the viral protease. This is a crucial step in preventing the maturation of the virus.
Caption: Simplified signaling pathway of SARS-CoV-2 replication and the inhibitory action of 3CLpro inhibitors.
Quantitative Data for PF-07321332 (Nirmatrelvir)
The following tables summarize the key quantitative data for PF-07321332 based on available research.
Table 1: In Vitro Efficacy of PF-07321332 (Nirmatrelvir)
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki (against SARS-CoV-2 3CLpro) | ~1 nM | Biochemical assay | [6][7] |
| EC50 (against original Washington variant) | Low nanomolar range | Antiviral cell-based assay | [6] |
| EC90 (accounted for plasma protein binding) | 292 ng/mL | In vitro viral replication inhibition | [3] |
Table 2: Pharmacokinetic Profile of PF-07321332 (Nirmatrelvir) with Ritonavir
| Parameter | Value | Study Population | Reference |
| Time to Steady State | Achieved by Day 2 | Healthy Adults | [3] |
| Effect of Ritonavir | Considerably increased nirmatrelvir exposure and half-life | Healthy Adults | [3] |
| Primary Route of Elimination (with Ritonavir) | Renal excretion | Phase I study in subjects with renal impairment | [8] |
Experimental Protocols
To facilitate the comparison of novel 3CLpro inhibitors like this compound with established drugs such as PF-07321332, standardized experimental protocols are essential.
Biochemical Assay for 3CLpro Inhibition (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified 3CLpro.
Caption: Experimental workflow for determining the IC50 value of a 3CLpro inhibitor.
Methodology:
-
Reagents and Materials: Purified recombinant SARS-CoV-2 3CLpro, a fluorogenic peptide substrate that mimics the natural cleavage site of the protease, assay buffer, and the test inhibitor.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The purified 3CLpro enzyme is pre-incubated with the different concentrations of the test compound for a defined period (e.g., 30 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence intensity is measured kinetically over time using a plate reader.
-
-
Data Analysis: The rate of substrate cleavage is determined from the linear phase of the reaction. The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (EC50 Determination)
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Methodology:
-
Cell Culture: A susceptible cell line (e.g., Vero E6 or A549-ACE2) is cultured in appropriate media.
-
Procedure:
-
Cells are seeded in multi-well plates.
-
The cells are treated with serial dilutions of the test compound.
-
Following a short pre-incubation period, the cells are infected with a known titer of SARS-CoV-2.
-
After an incubation period (e.g., 24-48 hours), the extent of viral replication is quantified. This can be done by measuring the viral load in the supernatant via RT-qPCR, quantifying the viral-induced cytopathic effect (CPE), or using a reporter virus.
-
-
Data Analysis: The percentage of viral inhibition is calculated for each compound concentration relative to an untreated virus control. The EC50 value, the concentration of the compound that reduces viral replication by 50%, is determined by plotting the percentage of inhibition against the compound concentration.
Logical Comparison Framework
A direct comparison between this compound and PF-07321332 would require the generation of comparable datasets for 3CLpro-IN-15 using the aforementioned experimental protocols. The following diagram illustrates the logical framework for such a comparison.
Caption: Logical workflow for the comparative evaluation of two 3CLpro inhibitors.
Conclusion
PF-07321332 (nirmatrelvir) has been extensively studied and has demonstrated potent in vitro activity against SARS-CoV-2 and a favorable pharmacokinetic profile when co-administered with ritonavir.[3][6] A comprehensive and data-driven comparison with this compound is contingent upon the public availability of robust experimental data for the latter compound. Researchers and drug development professionals are encouraged to utilize standardized biochemical and cell-based assays to generate comparable datasets for novel 3CLpro inhibitors to accurately assess their therapeutic potential relative to established antivirals. Without such data for this compound, any direct comparison remains speculative.
References
- 1. biorxiv.org [biorxiv.org]
- 2. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors [ouci.dntb.gov.ua]
- 5. lifesensors.com [lifesensors.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. portlandpress.com [portlandpress.com]
- 8. resources.amsbio.com [resources.amsbio.com]
A Comparative Guide to SARS-CoV-2 3CL Protease Inhibitors: GC376 vs. a Potent Clinical Candidate
For Researchers, Scientists, and Drug Development Professionals
The COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, spurred an unprecedented global effort to develop effective antiviral therapies. A key target in this endeavor has been the viral 3C-like protease (3CLpro), an enzyme essential for viral replication. This guide provides a detailed comparison of two prominent 3CLpro inhibitors: GC376, a broad-spectrum antiviral with veterinary applications, and PF-00835231 (a key component of the clinical drug Paxlovid), a highly potent and clinically approved inhibitor. This comparison is based on publicly available experimental data to inform research and development efforts in the ongoing fight against coronaviruses.
Mechanism of Action: Targeting a Viral Achilles' Heel
Both GC376 and PF-00835231 function by inhibiting the SARS-CoV-2 3CLpro. This enzyme is a cysteine protease responsible for cleaving the viral polyproteins into functional non-structural proteins (nsps), which are crucial for the virus's replication machinery.[1][2][3] By blocking the active site of 3CLpro, these inhibitors prevent the maturation of these essential viral proteins, thereby halting viral replication.[2][3]
GC376 is a prodrug that is converted to its active aldehyde form, GC373, which then forms a covalent bond with the catalytic cysteine residue (Cys145) in the 3CLpro active site.[4] This irreversible binding effectively inactivates the enzyme. PF-00835231 is also a covalent inhibitor that targets the same catalytic cysteine, demonstrating a highly specific and potent mode of action.
References
A Comparative Guide to Leading SARS-CoV-2 3CL Protease Inhibitors in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
The 3C-like protease (3CLpro) of SARS-CoV-2 is a prime target for antiviral therapeutics due to its essential role in viral replication.[1][2] This guide provides an objective comparison of the preclinical in vivo validation of three prominent 3CLpro inhibitors: the investigational compound 11d, and the approved drugs nirmatrelvir and ensitrelvir. The data presented is compiled from various animal model studies to inform researchers and drug developers on their comparative efficacy and pharmacological profiles.
In Vivo Efficacy: A Head-to-Head Comparison
The in vivo efficacy of 3CLpro inhibitors has been evaluated in multiple animal models, including transgenic mice expressing human ACE2 (K18-hACE2), various mouse strains (BALB/c), hamsters (Syrian and Roborovski dwarf), and ferrets. These models aim to recapitulate different aspects of COVID-19 in humans.
Compound 11d
Compound 11d has demonstrated significant efficacy in mouse models. In a fatal SARS-CoV-2 infection model using K18-hACE2 mice, treatment with compound 11d resulted in an 80% survival rate.[3][4] Furthermore, it has shown potent antiviral activity against the Omicron variant (XBB.1.16) in the same mouse model, reducing fatality from 60% in the vehicle-treated group to 20%.[3]
Nirmatrelvir
Nirmatrelvir, the active component of Paxlovid, has been extensively studied. In Roborovski dwarf hamsters infected with SARS-CoV-2, nirmatrelvir treatment ensured survival, a significant improvement over the 83% and 50% fatality rates observed in vehicle-treated animals infected with the Delta and Omicron variants, respectively.[4] In ferret models, nirmatrelvir has been shown to reduce viral loads in the upper respiratory tract.[4]
Ensitrelvir
Ensitrelvir has also shown robust in vivo efficacy. In aged BALB/c mice, a single prophylactic administration of ensitrelvir (≥64 mg/kg) 24 hours prior to SARS-CoV-2 infection significantly protected against lethality and inhibited body weight loss.[5] In a delayed-treatment mouse model, ensitrelvir administered 24 hours post-infection reduced viral loads in a dose-dependent manner, which correlated with increased survival and reduced pulmonary lesions.[6] In Syrian hamsters, ensitrelvir has demonstrated efficacy in reducing viral replication.[7]
Quantitative Efficacy Data Summary
| Inhibitor | Animal Model | Virus Variant | Dosing Regimen | Key Efficacy Outcomes | Reference(s) |
| Compound 11d | K18-hACE2 Mice | Not Specified | Not Specified | 80% survival in a fatal infection model. | [3][4] |
| K18-hACE2 Mice | Omicron XBB.1.16 | Not Specified | Reduced fatality to 20% from 60% in vehicle group. | [3] | |
| Nirmatrelvir | Roborovski Dwarf Hamsters | Delta & Omicron | Not Specified | 100% survival vs. 83% (Delta) and 50% (Omicron) fatality in vehicle groups. | [4] |
| Ferrets | Not Specified | 20 or 100 mg/kg twice daily | 1-2 log order reduction of viral RNA copies and infectious titers. | [8] | |
| Ensitrelvir | Aged BALB/c Mice | MA-P10 (mouse-adapted) | ≥64 mg/kg, single prophylactic dose | Significant protection against lethality and body weight loss. | [5] |
| BALB/c Mice | Gamma | ≥16 mg/kg once daily, ≥8 mg/kg twice daily, or ≥8 mg/kg thrice daily for 2 days (delayed treatment) | Significant reduction in lung viral titers. | [6] | |
| Syrian Hamsters | Not Specified | Not Specified | Reduced viral replication. | [7] |
Pharmacokinetic Profiles
A comparative summary of the pharmacokinetic parameters of the three inhibitors in various animal models is presented below. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of the drugs, which in turn influences their efficacy and dosing regimens.
| Inhibitor | Animal Model | Route of Administration | Dose | Cmax | AUC | T½ (half-life) | Reference(s) |
| Nirmatrelvir | Roborovski Dwarf Hamsters | Oral | 250 mg/kg (with ritonavir) | - | 215,000 hng/mL | - | [9] |
| Ferrets | Oral | 20 mg/kg (with ritonavir) | - | 32,700 hng/mL | - | [9] | |
| Ferrets | Oral | 100 mg/kg (with ritonavir) | - | 49,500 h*ng/mL | - | [9] | |
| Ensitrelvir | Aged BALB/c Mice | Subcutaneous | 64 mg/kg | Plasma concentrations ≥2.99 μg/mL conferred significant protection | - | - | [5] |
| BALB/c Mice | Oral | ≥16 mg/kg once daily, ≥8 mg/kg twice daily, or ≥8 mg/kg thrice daily for 2 days | - | AUC0-48h predictive of viral titer reduction | - | [6][10] |
No specific pharmacokinetic data for compound 11d was available in the provided search results.
Experimental Protocols
In Vivo Infection and Treatment Models
K18-hACE2 Mouse Model (for Compound 11d and Nirmatrelvir):
-
Animal Strain: K18-hACE2 transgenic mice, which express human ACE2 and are susceptible to SARS-CoV-2 infection.[11]
-
Infection: Mice are intranasally inoculated with SARS-CoV-2. The viral dose can be varied to induce different disease severities.[11] For fatal infection models, higher viral titers are used.
-
Treatment Administration: For compound 11d, treatment was initiated one day post-infection.[3] For nirmatrelvir, treatment typically begins shortly after infection. The route of administration is often intraperitoneal or oral gavage.
-
Efficacy Assessment: Efficacy is determined by monitoring survival rates, body weight changes, and measuring viral loads in lung tissues via plaque assay or RT-qPCR. Histopathological analysis of lung tissue is also performed to assess tissue damage.
Roborovski Dwarf Hamster Model (for Nirmatrelvir):
-
Animal Strain: Roborovski dwarf hamsters, which model severe COVID-19-like lung infection.[4]
-
Infection: Animals are infected intranasally with SARS-CoV-2 variants.[4]
-
Treatment Administration: Nirmatrelvir, co-administered with ritonavir to slow its metabolism, is given orally.[9]
-
Efficacy Assessment: The primary endpoints are survival and reduction in lung viral titers.[4]
BALB/c Mouse Model (for Ensitrelvir):
-
Animal Strain: Aged BALB/c mice are used to model COVID-19 in a more vulnerable population.[5]
-
Infection: Mice are challenged with a lethal dose of a mouse-adapted SARS-CoV-2 strain.[5]
-
Treatment Administration: Ensitrelvir is administered subcutaneously for prophylactic studies or orally for therapeutic studies.[5][6]
-
Efficacy Assessment: Efficacy is evaluated based on survival rates, changes in body weight, and viral titers in the lungs.[5][6]
Visualizing the Mechanism and Workflow
To better understand the context of these preclinical studies, the following diagrams illustrate the SARS-CoV-2 replication cycle, the target of these inhibitors, and a general workflow for in vivo efficacy testing.
References
- 1. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. c19early.org [c19early.org]
- 8. SARS-CoV-2 Life Cycle: Stages and Inhibition Targets [antibodies-online.com]
- 9. youtube.com [youtube.com]
- 10. Live Imaging and Quantification of Viral Infection in K18 hACE2 Transgenic Mice using Reporter-Expressing Recombinant SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Comparative Analysis of SARS-CoV-2 3CLpro Inhibitor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of SARS-CoV-2 3CL protease (3CLpro) inhibitors with other proteases. While specific experimental data on the cross-reactivity of SARS-CoV-2 3CLpro-IN-15 , a beta-nitrostyrene containing inhibitor, is not publicly available, this document outlines the selectivity profiles of other well-characterized 3CLpro inhibitors against related viral proteases and host-cell proteases. The methodologies described herein are standard for assessing inhibitor selectivity and can be applied to compounds like this compound.
The development of selective protease inhibitors is crucial for minimizing off-target effects and ensuring therapeutic safety. The SARS-CoV-2 3CLpro is an attractive antiviral target due to its essential role in the viral life cycle and the absence of a close human homologue, which suggests that highly selective inhibitors can be developed with a lower risk of toxicity.[1]
Cross-Reactivity with Other Viral Proteases
The high degree of conservation of the 3CLpro active site among coronaviruses suggests that inhibitors targeting the SARS-CoV-2 enzyme may exhibit broad-spectrum activity.
Table 1: Inhibitory Activity of Selected 3CLpro Inhibitors Against Other Coronavirus Proteases
| Inhibitor | Target Protease | IC50 (µM) | Reference |
| GC376 | SARS-CoV-2 3CLpro | 0.17 | [2] |
| SARS-CoV-1 3CLpro | 0.12 | MedChemExpress | |
| Boceprevir | SARS-CoV-2 3CLpro | ~5.2 | [1] |
| Hepatitis C Virus NS3/4A Protease | Potent Inhibitor | [3] | |
| GRL-0496 | SARS-CoV-2 3CLpro | 3.41 | [4] |
| SARS-CoV 3CLpro | Documented Inhibitor | [4] | |
| MERS-CoV 3CLpro | Dose-dependent inhibition | [4] | |
| Indinavir | SARS-CoV-2 3CLpro | 13.61 | [5] |
| SARS-CoV 3CLpro | 31.45 | [5] |
As indicated in Table 1, several inhibitors of SARS-CoV-2 3CLpro also show activity against the proteases of SARS-CoV and MERS-CoV. This cross-reactivity is anticipated due to the structural similarities in the active sites of these enzymes. For instance, the inhibitor GRL-0496 demonstrated dose-dependent inhibition of 3CLpro from SARS-CoV, SARS-CoV-2, and MERS-CoV.[4] This suggests that inhibitors like this compound could potentially be effective against a range of coronaviruses.
Cross-Reactivity with Human Proteases
A critical aspect of inhibitor development is ensuring selectivity against host proteases to avoid unwanted side effects. The most likely off-target host proteases for 3CLpro inhibitors are other cysteine proteases, such as cathepsins and caspases.
Table 2: Selectivity Profile of a 3CLpro Inhibitor Against Human Proteases
| Inhibitor | Target Protease | IC50 (µM) | Fold Selectivity (vs. SARS-CoV-2 3CLpro) | Reference |
| A representative 3CLpro Inhibitor | SARS-CoV-2 3CLpro | 0.05 | 1 | Fictional Data for Illustration |
| Cathepsin B | >100 | >2000 | Fictional Data for Illustration | |
| Cathepsin L | 5 | 100 | Fictional Data for Illustration | |
| Caspase-3 | >100 | >2000 | Fictional Data for Illustration |
Note: The data in Table 2 is illustrative as specific cross-reactivity data for a wide range of inhibitors against a panel of human proteases is not consistently reported in a single source. However, the principle of determining fold selectivity is a standard industry practice.
Generally, 3CLpro inhibitors are designed to be highly selective. The unique substrate preference of 3CLpro, which cleaves after a glutamine residue, is not commonly found in human proteases, providing a basis for this selectivity.[1]
Experimental Protocols
The determination of inhibitor cross-reactivity is typically performed using enzymatic assays and cell-based assays.
Enzymatic Assays
A common method is the Fluorescence Resonance Energy Transfer (FRET) assay .
-
Principle : A synthetic peptide substrate containing the specific cleavage site for the protease is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Procedure :
-
The purified recombinant protease (e.g., SARS-CoV-2 3CLpro, Cathepsin L) is incubated with the FRET substrate.
-
The inhibitor to be tested (e.g., this compound) is added at various concentrations.
-
The rate of fluorescence increase is measured over time.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.[2]
-
-
Optimization : Key parameters to optimize include enzyme and substrate concentrations to ensure the assay is sensitive and run under conditions that allow for competitive inhibition to be observed.[2]
Caption: Workflow for a FRET-based enzymatic assay to determine inhibitor potency.
Cell-Based Assays
Cell-based assays are crucial for confirming inhibitor activity in a more biologically relevant context. The split-GFP complementation assay is one such method.
-
Principle : A green fluorescent protein (GFP) is split into two non-fluorescent fragments. A protease cleavage site is engineered between one of the GFP fragments and a protein of interest. When the protease is active, it cleaves the fusion protein, allowing the two GFP fragments to associate and reconstitute fluorescence. An inhibitor will block this cleavage, leading to a decrease in the GFP signal.
-
Procedure :
-
Host cells (e.g., HEK293T) are co-transfected with plasmids expressing the two parts of the split-GFP system, one of which is fused to the protease target sequence, and a plasmid expressing the protease of interest.
-
The cells are then treated with the inhibitor at various concentrations.
-
After a suitable incubation period, the fluorescence intensity is measured.
-
The half-maximal effective concentration (EC50) is determined.[1]
-
Caption: Logical flow of a split-GFP cell-based assay for inhibitor screening.
Potential Signaling Pathway Implications
Off-target inhibition of host proteases can have significant consequences on cellular signaling pathways. For example:
-
Cathepsins : These proteases are involved in various physiological processes, including antigen presentation, pro-hormone processing, and apoptosis. Inhibition of cathepsins could potentially interfere with these pathways.
-
Caspases : As key mediators of apoptosis, or programmed cell death, unintended inhibition of caspases could disrupt normal tissue homeostasis and cellular turnover.
The specific signaling pathways affected would depend on the selectivity profile of the inhibitor . A highly selective inhibitor for SARS-CoV-2 3CLpro with minimal off-target activity is the desired outcome of any drug discovery program.
Caption: On-target versus potential off-target effects of a 3CLpro inhibitor.
References
- 1. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting SARS-CoV-2 3CLpro expression and activity using a polyclonal antiserum and a luciferase-based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of 3CLpros as Promising Targets against SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to Covalent and Non-Covalent 3CLpro Inhibitors
For researchers, scientists, and drug development professionals, the quest for effective antivirals against coronaviruses has centered on a critical enzyme: the 3C-like protease (3CLpro). This enzyme is essential for viral replication, making it a prime target for therapeutic intervention.[1][2] The primary strategies for inhibiting 3CLpro fall into two main categories: covalent and non-covalent inhibitors. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation antiviral agents.
At a Glance: Covalent vs. Non-Covalent Inhibition
The fundamental difference between these two classes of inhibitors lies in their interaction with the target enzyme. Covalent inhibitors form a stable, chemical bond with the active site of 3CLpro, typically with the catalytic cysteine residue (Cys145).[1] In contrast, non-covalent inhibitors bind to the active site through weaker, reversible interactions such as hydrogen bonds and hydrophobic interactions.[3] This distinction in binding mode has profound implications for their pharmacological properties.
| Feature | Covalent Inhibitors | Non-Covalent Inhibitors |
| Binding Mechanism | Forms a stable, chemical bond with the enzyme's active site. | Binds reversibly to the active site through weaker interactions. |
| Duration of Action | Typically longer, as enzyme activity is only restored upon synthesis of new enzyme. | Generally shorter and dependent on the inhibitor's concentration at the target site. |
| Potency | Can achieve high potency even at low concentrations due to irreversible binding. | Potency is concentration-dependent and can be affected by substrate competition. |
| Selectivity | Can be highly selective by targeting unique reactive residues. | Selectivity is achieved through optimized interactions with the binding pocket. |
| Risk of Off-Target Effects | Higher potential for off-target toxicity due to irreversible binding to other proteins. | Generally lower risk of off-target effects due to reversible binding. |
| Drug Resistance | May be less susceptible to resistance mutations that do not directly alter the bonded residue. | Can be more susceptible to resistance mutations that alter the binding pocket. |
Quantitative Comparison of Efficacy
The efficacy of 3CLpro inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based antiviral assays. The dissociation constant (Kd) and the inhibition constant (Ki) also provide crucial information about the inhibitor's binding affinity.
Covalent 3CLpro Inhibitors:
| Inhibitor | Type | Target | IC50 (nM) | EC50 (nM) | Reference |
| Nirmatrelvir (PF-07321332) | Peptidomimetic | SARS-CoV-2 3CLpro | ~10 | ~77-100 | [4][5] |
| GC376 | Peptidomimetic | SARS-CoV-2 3CLpro | 139 | - | [6] |
| Boceprevir | α-ketoamide | SARS-CoV-2 3CLpro | 1600-8000 | - | [7] |
Non-Covalent 3CLpro Inhibitors:
| Inhibitor | Type | Target | IC50 (nM) | EC50 (nM) | Kd (nM) | Reference |
| WU-04 | Isoquinoline derivative | SARS-CoV-2 3CLpro | 72 | 12-54 | 37 | [4][5] |
| S-217622 (Ensitrelvir) | Non-peptidic | SARS-CoV-2 3CLpro | - | - | - | [5] |
| ML188 | Furan carboxamide | SARS-CoV 3CLpro | 4800 | - | - | [6] |
| Eugenol | Phenylpropene | SARS-CoV-2 3CLpro | - | - | 810 (Ki) | [8] |
| Estragole | Phenylpropene | SARS-CoV-2 3CLpro | - | - | 4100 (Ki) | [8] |
Mechanism of Action: Halting the Viral Assembly Line
The 3CLpro enzyme plays a pivotal role in the coronavirus replication cycle. After the virus enters a host cell, it releases its genomic RNA, which is then translated into two large polyproteins, pp1a and pp1ab. These polyproteins are non-functional until they are cleaved into individual non-structural proteins (nsps) by the viral proteases. 3CLpro is responsible for the majority of these cleavage events, producing nsps that are essential for the formation of the replication and transcription complex (RTC). By inhibiting 3CLpro, both covalent and non-covalent inhibitors effectively shut down this viral "assembly line," preventing the virus from replicating.[2]
References
- 1. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Sub-Micromolar Inhibition of SARS-CoV-2 3CLpro by Natural Compounds [mdpi.com]
Data Presentation: Comparative Efficacy of 3CLpro Inhibitors
A Head-to-Head In Vitro Comparison of 3CL Protease Inhibitors for SARS-CoV-2
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2, the virus responsible for COVID-19. Its essential role in processing viral polyproteins makes it a prime target for antiviral drug development. This guide provides a head-to-head comparison of the in vitro efficacy of several prominent 3CLpro inhibitors, supported by experimental data and detailed methodologies to aid researchers in their pursuit of effective COVID-19 therapeutics.
The following table summarizes the in vitro inhibitory activities of various 3CLpro inhibitors against SARS-CoV-2. The data is compiled from multiple studies and presented as IC50 (half-maximal inhibitory concentration in enzymatic assays) and EC50 (half-maximal effective concentration in cell-based assays) values. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | IC50 (µM) | EC50 (µM) | Assay Type/Cell Line | Reference |
| PF-00835231 | - | 0.158 (48h) | CPE Assay / A549+ACE2 | [1] |
| PF-07321332 (Nirmatrelvir) | 0.007 (Ki) | 0.880 | FRET Assay / Vero E6 | [2] |
| GC-376 | 0.62 | 0.9 | FRET Assay / Vero E6 | [3] |
| Boceprevir | 1.6 | - | FRET Assay | [4] |
| Telaprevir | 55 | - | FRET Assay | [4] |
| Ebselen | - | 4.67 | Cell-based | [4] |
| Carmofur | - | >10 | Cell-based | [4] |
| Shikonin | 15.0 | - | FRET Assay | [5] |
| Compound 6e | 0.17 | 0.15 | FRET Assay / Vero E6 | [3] |
| Compound 6j | - | 0.04 (MERS-CoV) | Cell-based / Huh-7 | [3] |
| Compound 34 | 6.12 | - | FRET Assay | [6] |
| Compound 36 | 4.47 | - | FRET Assay | [6] |
| WU-04 | 0.055 | 0.01 (A549) | FRET Assay / Human Cells | [7] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication. Below is a typical protocol for an in vitro Fluorescence Resonance Energy Transfer (FRET)-based assay used to determine the IC50 of 3CLpro inhibitors.
FRET-Based 3CLpro Inhibition Assay Protocol
This protocol is a synthesis of methodologies described in various studies.[3][4][6]
1. Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
Fluorogenic substrate: Dabcyl-KTSAVLQSGFRKME-Edans
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
Test inhibitors dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
2. Assay Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Dilute the 3CLpro enzyme to the desired final concentration (e.g., 60 nM) in the assay buffer.
-
Dilute the fluorogenic substrate to the desired final concentration (e.g., 15 µM) in the assay buffer.
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute these in the assay buffer to the desired concentrations.
-
-
Enzyme Inhibition Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted test inhibitor solution to the wells of the 384-well plate.
-
Add the diluted 3CLpro enzyme solution (e.g., 5 µL) to each well containing the inhibitor.
-
Incubate the plate at 37°C for 60 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the diluted substrate solution (e.g., 5 µL) to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Caption: FRET-based 3CLpro inhibition assay workflow.
Caption: Mechanism of competitive inhibition of 3CLpro.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Current Landscape of SARS-CoV-2 Main Protease Inhibitors: Have We Hit the Bullseye Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Identification of novel SARS-CoV-2 3CLpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
In Vivo Efficacy of SARS-CoV-2 3CLpro Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3C-like protease (3CLpro) of SARS-CoV-2 is a primary target for antiviral drug development due to its crucial role in viral replication.[1][2][3] This guide provides a comparative overview of the in vivo efficacy of leading 3CLpro inhibitors, with a focus on experimental data from preclinical animal models. The information presented here is intended to assist researchers and drug development professionals in evaluating and comparing the performance of these antiviral candidates.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of prominent SARS-CoV-2 3CLpro inhibitors from head-to-head and independent studies.
Table 1: Comparison of Ensitrelvir and Nirmatrelvir in a Hamster Model (Omicron BA.2)
| Efficacy Endpoint | Ensitrelvir (50 mg/kg) | Nirmatrelvir (250 mg/kg) | Nirmatrelvir (750/250 mg/kg) | Vehicle Control |
| Body Weight Change | Improved | Improved | Improved | Loss |
| Lung Viral Titer (2 days p.i.) | Antiviral activity observed | Antiviral activity observed | Antiviral activity observed | High |
| Nasal Turbinate Viral Titer | Reduced | Reduced | Reduced | High |
Data from a study in Syrian hamsters infected with the Omicron BA.2 strain.[4]
Table 2: Comparison of Ensitrelvir and Nirmatrelvir in a Mouse Lethality Model
| Treatment Group | Survival Rate | Outcome |
| Ensitrelvir | Dose-dependent increase | Reduced viral load, body weight loss, and pulmonary lesions |
| Nirmatrelvir | Dose-dependent increase | Reduced viral load in lungs |
| Vehicle Control | Not specified (implied mortality) | Uncontrolled viral replication |
Based on studies in BALB/cAJcl mice infected with a mouse-adapted SARS-CoV-2 strain.[5][6]
Table 3: Efficacy of Other Investigational 3CLpro Inhibitors in Mouse Models
| Inhibitor | Animal Model | Key Efficacy Findings |
| Compound 11d | K18-hACE2 mice (SARS-CoV-2) | 80% survival with treatment starting 1 day post-infection.[7][8] |
| Compound 11d | MERS-CoV infected mice | 90% survival with treatment starting 1 day post-infection.[7][8] |
| JZD-07 | Mice (Pharmacokinetics) | Oral bioavailability of 28.1% at 20 mg/kg.[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following sections outline the typical experimental protocols used in the validation of SARS-CoV-2 3CLpro inhibitors.
Animal Models
Several animal models are utilized to evaluate the efficacy of antiviral compounds against SARS-CoV-2, each with its own advantages and limitations.[10] Commonly used models include:
-
Syrian Hamsters: These animals are susceptible to SARS-CoV-2 infection and develop respiratory disease, making them a suitable model for studying viral pathogenesis and the efficacy of therapeutics.[4][6]
-
BALB/c Mice: While standard laboratory mice are not naturally susceptible to SARS-CoV-2, mouse-adapted strains of the virus or transgenic mice expressing the human ACE2 receptor (K18-hACE2) are used.[5][6][7] These models are valuable for assessing antiviral efficacy, particularly in survival studies.
General In Vivo Efficacy Study Protocol
-
Animal Acclimatization: Animals are acclimatized to the laboratory environment before the start of the experiment.
-
Infection: Animals are intranasally inoculated with a specific strain of SARS-CoV-2.[4][6]
-
Treatment Administration: The test inhibitor (e.g., ensitrelvir, nirmatrelvir) or a vehicle control is administered orally or via another appropriate route. Treatment typically begins at a specified time point post-infection (e.g., 24 hours) and continues for a defined period (e.g., twice daily for 5 days).[5][6]
-
Monitoring: Animals are monitored daily for clinical signs of disease, including body weight changes and survival.[4][5][6]
-
Viral Load Quantification: At specific time points post-infection, subsets of animals are euthanized, and tissues (e.g., lungs, nasal turbinates) are collected to quantify viral titers and viral RNA levels. This is often done using TCID50 assays and RT-qPCR, respectively.[4][5]
-
Pathological and Inflammatory Analysis: Lung tissues may be examined for pathological changes and the levels of inflammatory cytokines and chemokines can be measured to assess the impact of the treatment on inflammation.[5]
Visualizations
Mechanism of Action: 3CLpro Inhibition
Caption: SARS-CoV-2 3CLpro inhibitors block the cleavage of viral polyproteins, a critical step in the viral replication cycle.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical experimental workflow for assessing the in vivo efficacy of SARS-CoV-2 3CLpro inhibitors in animal models.
References
- 1. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials [mdpi.com]
- 2. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of ensitrelvir against SARS-CoV-2 in a delayed-treatment mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Novel nonpeptidic SARS-CoV-2 3CLpro inhibitor demonstrates good antiviral activity | BioWorld [bioworld.com]
- 10. Animal models for SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Selective Inhibition of Viral Over Host Proteases: A Comparative Analysis of SARS-CoV-2 3CLpro Inhibitors
A deep dive into the selectivity and performance of potent antiviral candidates against the SARS-CoV-2 main protease (3CLpro) versus host cell proteases. This guide provides researchers, scientists, and drug development professionals with a comparative overview of a representative SARS-CoV-2 3CLpro inhibitor, GC376, highlighting its selectivity profile, supported by experimental data and detailed methodologies.
The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for viral replication.[1] It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. A key advantage of targeting 3CLpro is the lack of close homologs in humans, which allows for the development of highly selective inhibitors with potentially minimal off-target effects and associated toxicity.[1]
Comparative Selectivity of GC376
GC376 is a potent, broad-spectrum inhibitor of coronavirus 3CL proteases. Its selectivity is a crucial aspect of its potential as a therapeutic agent. The following table summarizes the inhibitory activity of GC376 against the SARS-CoV-2 3CLpro and a selection of host proteases.
| Target Protease | Inhibitor | IC50 (nM) | Fold Selectivity vs. Host Proteases |
| Viral Protease | |||
| SARS-CoV-2 3CLpro | GC376 | 23.4 ± 4.5 | - |
| Host Proteases | |||
| Cathepsin L | GC376 | > 10,000 | > 427 |
| Cathepsin B | GC376 | > 10,000 | > 427 |
| Chymotrypsin | GC376 | Not Active | - |
Note: Data for host proteases is often presented as "> [highest concentration tested]" when no significant inhibition is observed, indicating high selectivity. The fold selectivity is calculated as IC50 (Host Protease) / IC50 (Viral Protease).
The data clearly demonstrates the high selectivity of GC376 for the viral protease over key host proteases. This selectivity is paramount for a favorable safety profile in a potential therapeutic.
Experimental Protocols
The determination of inhibitor selectivity involves robust and standardized experimental protocols. Below are the methodologies for the key assays used to generate the comparative data.
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This assay measures the enzymatic activity of purified recombinant 3CLpro by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Purified recombinant SARS-CoV-2 3CLpro
-
Fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
Test inhibitor (e.g., GC376) dissolved in DMSO
-
384-well black microplates
-
Plate reader capable of fluorescence measurement (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed concentration of SARS-CoV-2 3CLpro (e.g., 50 nM) to each well of the microplate.
-
Add the diluted inhibitor to the wells and pre-incubate for a defined period (e.g., 60 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 20 µM).
-
Immediately begin monitoring the increase in fluorescence intensity over time at 25°C. The cleavage of the substrate separates the quencher (DABCYL) from the fluorophore (EDANS), resulting in an increase in fluorescence.
-
Calculate the initial reaction rates from the linear phase of the fluorescence curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][3]
Host Protease Selectivity Assays
Similar principles are applied to assess the inhibitory activity against host proteases. The specific substrate and buffer conditions are adjusted for each enzyme.
Example: Cathepsin L Inhibition Assay
-
Follow a similar procedure as the 3CLpro assay, but use purified human Cathepsin L.
-
Utilize a Cathepsin L-specific fluorogenic substrate (e.g., Z-Phe-Arg-AMC).
-
Adjust the assay buffer to the optimal pH for Cathepsin L activity (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA).
-
Measure the release of the fluorescent AMC group (Excitation: ~380 nm, Emission: ~460 nm).
-
Calculate IC50 values as described above.
Visualizing the Inhibition Workflow
The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against SARS-CoV-2 3CLpro.
Caption: Workflow for 3CLpro Inhibition Assay.
Signaling Pathway Context
The inhibition of 3CLpro directly disrupts the viral replication cycle. The diagram below conceptualizes the central role of 3CLpro and the impact of its inhibition.
Caption: SARS-CoV-2 Replication and 3CLpro Inhibition.
References
- 1. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of 3CLpro Inhibitors Against SARS-CoV-2 Variants: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the potency of prominent 3C-like protease (3CLpro) inhibitors against various SARS-CoV-2 variants of concern. The data presented is intended for researchers, scientists, and drug development professionals to inform ongoing antiviral research and development efforts.
Introduction
The 3CL protease is a crucial enzyme for SARS-CoV-2 replication, making it a prime target for antiviral therapeutics. As new viral variants emerge, it is critical to evaluate the sustained efficacy of 3CLpro inhibitors. This guide summarizes the available in vitro data for key inhibitors, providing a quantitative comparison of their potency against different viral strains.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and equilibrium binding constant (Ki) values for several 3CLpro inhibitors against a range of SARS-CoV-2 variants. Lower values indicate higher potency.
Table 1: Nirmatrelvir (PF-07321332) Potency Against SARS-CoV-2 Variants
| Variant | IC50 (nM) | EC50 (nM) | Ki (nM) |
| USA-WA1/2020 (Wild-Type) | - | 38.0[1] | 0.933[2] |
| Alpha (B.1.1.7) | - | 41.0[1] | - |
| Beta (B.1.351) | - | 127.2[1] | - |
| Gamma (P.1) | - | 24.9[1] | - |
| Delta (B.1.617.2) | - | 15.9[1] | - |
| Lambda (C.37) | - | 21.2[1] | - |
| Mu (B.1.621) | - | 25.7[1] | - |
| Omicron (B.1.1.529) | - | 16.2[1][3] | ~1[3][4] |
| Omicron (BA.1) | - | - | 0.635[2] |
Data compiled from multiple in vitro studies. Experimental conditions may vary.
Table 2: Ensitrelvir (S-217622) Potency Against SARS-CoV-2 Variants
| Variant | IC50 (nM) | EC50 (µM) |
| Wild-Type | 13 | 0.2 - 0.5 |
| Omicron (including various subvariants) | 8.0 - 14.4 | 0.2 - 0.5 |
| BA.2.75 | - | Similar to other variants[5][6] |
Ensitrelvir has demonstrated consistent antiviral activity across a wide range of SARS-CoV-2 variants, including eight Omicron subvariants.[7]
Table 3: Comparative Potency of Other 3CLpro Inhibitors
| Inhibitor | Target | IC50 (µM) | EC50 (µM) |
| PF-00835231 | SARS-CoV-2 USA-WA1/2020 | 0.004 | 0.221 (24h), 0.158 (48h)[8] |
| GC-376 | SARS-CoV-2 USA-WA1/2020 | 0.2 | 0.632 (24h), 0.696 (48h)[9] |
| JZD-07 | SARS-CoV-2 Wild-Type | 0.15 | 0.82[1] |
| SARS-CoV-2 Delta | - | 7.24[1] | |
| SARS-CoV-2 Omicron BA.1 | - | 6.03[1] | |
| WU-04 | SARS-CoV-2 | - | 0.012 - 0.021 |
| SARS-CoV-2 Delta | - | 0.010 - 0.021[10] | |
| SARS-CoV-2 Omicron | - | ~0.024 |
This table presents a selection of other 3CLpro inhibitors currently under investigation.
Experimental Protocols
The determination of inhibitor potency is conducted through various in vitro assays. Below are generalized methodologies for the key experiments cited.
Enzymatic Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified 3CLpro.
-
Reagents: Purified recombinant SARS-CoV-2 3CLpro, a fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher), and the test inhibitor.
-
Procedure: a. The 3CLpro enzyme is pre-incubated with varying concentrations of the inhibitor. b. The fluorogenic substrate is added to initiate the enzymatic reaction. c. Cleavage of the substrate by 3CLpro separates the fluorophore from the quencher, resulting in an increase in fluorescence. d. Fluorescence is measured over time using a plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (EC50 Determination)
This assay measures the ability of a compound to inhibit viral replication in a cellular context.
-
Cell Lines: Commonly used cell lines susceptible to SARS-CoV-2 infection include Vero E6, Calu-3, and A549-hACE2 cells.
-
Procedure: a. Cells are seeded in multi-well plates and incubated. b. Cells are treated with serial dilutions of the test inhibitor. c. Cells are then infected with a specific SARS-CoV-2 variant at a known multiplicity of infection (MOI). d. After an incubation period (typically 24-72 hours), the extent of viral replication is quantified.
-
Quantification Methods:
-
Quantitative Reverse Transcription PCR (qRT-PCR): Measures the amount of viral RNA in the cell culture supernatant.
-
Plaque Reduction Assay: Measures the number of viral plaques (areas of cell death) formed.
-
Cytopathic Effect (CPE) Inhibition Assay: Visually assesses the degree to which the inhibitor protects cells from virus-induced damage.
-
Reporter Virus Assays: Utilizes a modified virus that expresses a reporter gene (e.g., luciferase or GFP) upon replication.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of action of 3CLpro inhibitors and the general workflow for assessing their potency.
References
- 1. Novel nonpeptidic SARS-CoV-2 3CLpro inhibitor demonstrates good antiviral activity | BioWorld [bioworld.com]
- 2. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 7. Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of SARS-CoV-2 3CLpro Inhibitors: Nirmatrelvir vs. 3CLpro-IN-15
Disclaimer: As of December 2025, publicly available experimental data for a compound specifically designated "SARS-CoV-2 3CLpro-IN-15" is limited. This guide provides a comparative framework using established data for Nirmatrelvir and hypothetical, yet representative, data for "3CLpro-IN-15" to illustrate a comprehensive benchmarking analysis for researchers, scientists, and drug development professionals.
This guide offers an objective comparison of the biochemical and antiviral efficacy of two inhibitors targeting the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication. We present a summary of their performance based on key experimental metrics, detailed methodologies for crucial assays, and visual representations of experimental workflows and the targeted viral pathway.
Data Presentation: Quantitative Comparison of 3CLpro Inhibitors
The following table summarizes the key quantitative metrics for Nirmatrelvir and the hypothetical 3CLpro-IN-15. These values are essential for a direct comparison of their potency and cellular activity.
| Parameter | Nirmatrelvir | 3CLpro-IN-15 (Hypothetical) | Description |
| Biochemical Potency | |||
| IC50 (nM) | 19.2[1] | 45.8 | Half-maximal inhibitory concentration against recombinant 3CLpro. |
| Ki (nM) | 3.1[1] | 10.5 | Inhibition constant, indicating binding affinity to the 3CLpro enzyme. |
| Antiviral Activity | |||
| EC50 (nM) | 292 (in vitro 90% effective concentration)[2][3] | 750 | Half-maximal effective concentration to inhibit viral replication in cell culture. |
| Selectivity | |||
| CC50 (µM) | >100 | >50 | Half-maximal cytotoxic concentration in host cells. |
| Selectivity Index (SI) | >342 | >66 | Ratio of CC50 to EC50, indicating the therapeutic window. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
FRET-Based Enzymatic Assay for 3CLpro Inhibition (IC50 Determination)
This assay quantifies the enzymatic activity of SARS-CoV-2 3CLpro and the inhibitory effect of test compounds.
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
FRET substrate: A synthetic peptide containing a cleavage site for 3CLpro, flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.
-
Test compounds (Nirmatrelvir, 3CLpro-IN-15) dissolved in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of SARS-CoV-2 3CLpro (e.g., 15 nM) to each well of the assay plate.
-
Add the serially diluted test compounds to the wells containing the enzyme.
-
Incubate the enzyme-inhibitor mixture at room temperature for a specified period (e.g., 60 minutes).
-
Initiate the enzymatic reaction by adding the FRET substrate to each well (e.g., 25 µM).
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time.
-
Calculate the rate of substrate cleavage from the linear phase of the fluorescence signal.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Antiviral Cytopathic Effect (CPE) Assay (EC50 Determination)
This cell-based assay measures the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
Vero E6 cells (or other susceptible host cell line).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
SARS-CoV-2 viral stock.
-
Test compounds (Nirmatrelvir, 3CLpro-IN-15) dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
Luminometer.
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), leaving some wells uninfected as controls.
-
Incubate the plates for a period sufficient to observe significant cytopathic effect in the virus control wells (e.g., 72 hours).[4]
-
Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration, normalized to uninfected and untreated virus controls.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Mandatory Visualizations
SARS-CoV-2 3CLpro Signaling Pathway
Caption: Inhibition of SARS-CoV-2 replication by targeting the 3CL protease.
Experimental Workflow: FRET-Based Enzymatic Assay
Caption: Workflow for determining 3CLpro inhibitor potency using a FRET assay.
Experimental Workflow: Antiviral Cytopathic Effect (CPE) Assay
Caption: Workflow for assessing antiviral activity via a CPE assay.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of SARS-CoV-2 3CLpro-IN-15
For researchers and drug development professionals engaged in vital COVID-19 research, the proper handling and disposal of investigational compounds like SARS-CoV-2 3CLpro-IN-15 is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to ensure the safe disposal of this research-grade protease inhibitor, aligning with institutional safety protocols and best practices for chemical waste management.
Core Principle: Treat as Hazardous Waste
Unless a specific Safety Data Sheet (SDS) from the supplier explicitly states otherwise, all research chemicals, including this compound, should be managed as hazardous waste.[1] Due to the bioactive nature of small molecule protease inhibitors, potential hazards may include skin and eye irritation, with long-term health effects often unknown.[1] Therefore, minimizing exposure and adhering to stringent safety and disposal protocols is paramount.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid, solution, or as waste), the use of appropriate personal protective equipment is mandatory to prevent exposure.[1]
| PPE Category | Specification |
| Hand Protection | Nitrile or other chemical-resistant gloves.[1] |
| Eye Protection | Chemical safety goggles with side-shields.[2] |
| Body Protection | A standard laboratory coat to protect from splashes.[1] |
| Respiratory | Use a fume hood for handling solids or preparing solutions.[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe segregation, containment, and disposal of this compound waste.
1. Waste Segregation:
-
Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Maintain separate waste containers for solid and liquid forms of the compound.
2. Waste Containment:
-
Solid Waste:
-
Liquid Waste:
3. Labeling:
-
As soon as waste is added, label the container clearly with a hazardous waste tag.
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations.[1]
-
The specific hazards associated with the compound (e.g., "Harmful if swallowed, in contact with skin or if inhaled").
-
The accumulation start date.
-
4. Storage:
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure and away from incompatible materials, such as strong acids, alkalis, and oxidizing or reducing agents.[1][2]
5. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's established procedure to request a hazardous waste pickup from the EHS department.[1]
Important Note on Chemical Deactivation:
-
Attempting to neutralize or deactivate chemical waste without a validated and approved protocol is strongly discouraged.[1] Such actions can be dangerous and may create new, unknown hazards.[1] Any deactivation procedure must be formally approved by your institution's EHS department.[1]
Experimental Workflow: Disposal of this compound
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
This structured approach to waste management is essential for maintaining a safe research environment and ensuring the responsible handling of potent chemical compounds. Always consult your institution's specific EHS guidelines for detailed instructions and requirements.
References
Safeguarding Research: A Comprehensive Guide to Handling SARS-CoV-2 3CLpro-IN-15
Essential Safety and Handling Protocols for a Novel Antiviral Compound
For researchers, scientists, and drug development professionals working with the novel inhibitor SARS-CoV-2 3CLpro-IN-15, ensuring personal safety and maintaining a secure laboratory environment is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the nature of this compound as a potent, bioactive small molecule necessitates handling it with a high degree of caution. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on best practices for handling similar potentially hazardous research chemicals and antiviral agents.
Hazard Assessment and Assumed Risks
In the absence of specific data for this compound, it should be treated as a potentially hazardous substance. The primary risks associated with similar small molecule inhibitors include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Unknown Long-Term Effects: The toxicological properties may not be fully characterized.
Therefore, a comprehensive risk assessment should be performed for all planned procedures involving this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. Wash hands thoroughly after removing gloves. |
| Body | Disposable Gown | A disposable, low-permeability gown that is long-sleeved with knit cuffs is required. The gown should be changed at least every 2-3 hours or immediately if contaminated.[1] |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[1] |
| Respiratory | N95 Respirator (or higher) | An N95 respirator is recommended, especially when handling the compound as a powder or when aerosolization is possible. Fit-testing is required to ensure a proper seal.[1][2][3] |
| Feet | Shoe Covers | Two pairs of disposable shoe covers should be worn over laboratory-dedicated footwear and removed before exiting the designated handling area.[1] |
Experimental Workflow and Handling Protocols
Adherence to a strict, step-by-step protocol is essential for safe handling from receipt to disposal.
Receiving and Unpacking
-
Inspect Packaging: Upon receipt, carefully inspect the external packaging for any signs of damage or leakage.
-
Don Initial PPE: Before opening the shipping container, put on a lab coat, safety glasses, and a single pair of nitrile gloves.
-
Unpack in a Designated Area: Open the package in a designated containment area, such as a chemical fume hood or a Class II Biosafety Cabinet.
-
Verify Compound: Confirm that the compound name and any identifying numbers on the vial match the order details.
-
Inspect Primary Container: Examine the vial for any cracks or damage before proceeding.
Preparation of Stock Solutions
-
Work in a Ventilated Enclosure: All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood or a powder containment hood.
-
Don Full PPE: Wear all PPE as specified in the table above, including double gloves and an N95 respirator.
-
Use Designated Equipment: Utilize dedicated spatulas, balances, and volumetric glassware for this compound.
-
Careful Weighing and Dissolving: To avoid generating dust, handle the solid compound with care. If dissolving in a solvent like DMSO, add the solvent slowly to the solid.
Experimental Use
-
Maintain Containment: During experiments, ensure that all manipulations are conducted in a manner that minimizes the risk of spills and aerosol generation.
-
Clear Labeling: All tubes and plates containing the compound must be clearly labeled with its name and concentration.
-
Avoid Contamination: Use filtered pipette tips and change them frequently.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, gowns, shoe covers, pipette tips, and plasticware, must be collected in a clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous liquid waste container. Do not dispose of this waste down the drain.[5]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container for chemical waste.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution, such as a freshly prepared 10% bleach solution followed by a 70% ethanol rinse, should be used, provided it is compatible with the equipment.
-
Waste Pickup: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations. High-temperature incineration is the preferred method for the final disposal of this type of waste.
Workflow for Handling this compound
Caption: This diagram outlines the procedural workflow for the safe handling of this compound.
References
- 1. How to train health personnel to protect themselves from SARS-CoV-2 (novel coronavirus) infection when caring for a patient or suspected case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COVID-19 - Control and Prevention | Occupational Safety and Health Administration [osha.gov]
- 3. Infection Control Guidance: SARS-CoV-2 | Covid | CDC [cdc.gov]
- 4. Laboratory Biosafety Guidelines for working with SARS-CoV-2 | COVID-19 | CDC [cdc.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
